molecular formula C6H9N2NaO5 B1292495 Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate CAS No. 7415-22-7

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Cat. No.: B1292495
CAS No.: 7415-22-7
M. Wt: 212.14 g/mol
InChI Key: QCGKKVWCABJQQI-UHFFFAOYSA-M
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Description

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, known by the CAS Number 7415-22-7, is a chemical compound with the molecular formula C6H9N2NaO5 and a molecular weight of 212.14 g/mol . It is typically supplied and stored at room temperature under an inert atmosphere to ensure stability . Researchers should note that this compound is classified with the signal word "Warning" and has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken during handling. This product is explicitly For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. While the precise research applications and mechanism of action for this specific sodium salt require further elucidation from the scientific literature, its structure suggests potential use as a complexing agent or as a building block in chemical synthesis. Please consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGKKVWCABJQQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635543
Record name Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7415-22-7
Record name Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate (ADA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, commonly known as ADA, for researchers, scientists, and drug development professionals. ADA, a zwitterionic buffer, is a crucial component in numerous biochemical and pharmaceutical applications due to its unique buffering capacity and metal-chelating properties.

Introduction: The Role of ADA in Scientific Research

This compound, a member of the "Good's buffers" series, was developed to address the limitations of traditional buffering agents in biological research.[1] Its zwitterionic nature at physiological pH, coupled with its ability to chelate metal ions, makes it an invaluable tool in a wide range of applications, from cell culture and enzymatic assays to diagnostic reagents and pharmaceutical formulations.[2] This guide will delve into the fundamental chemical characteristics of ADA, providing a robust framework for its effective utilization in research and development.

Physicochemical Properties of ADA

A thorough understanding of the physicochemical properties of ADA is paramount for its successful application. These properties dictate its behavior in solution and its suitability for various experimental conditions.

Chemical Identity and Structure
  • Systematic Name: this compound

  • Common Synonyms: N-(2-Acetamido)iminodiacetic acid sodium salt, ADA sodium salt, N-(Carbamoylmethyl)iminodiacetic acid sodium salt[3]

  • CAS Number: 7415-22-7[3]

  • Molecular Formula: C₆H₉N₂NaO₅[3]

  • Molecular Weight: 212.14 g/mol [3]

The structure of ADA features a central nitrogen atom bonded to two carboxymethyl groups and an acetamido group, providing both acidic and basic functionalities.

Diagram: Chemical Structure of this compound

Synthesis_Workflow Reactants Starting Materials (e.g., 2-Aminoacetamide, Chloroacetic Acid) Reaction Carboxymethylation Reaction (Controlled pH and Temperature) Reactants->Reaction Crude Crude ADA Solution Reaction->Crude Purification Purification (e.g., Recrystallization, Ion-Exchange Chromatography) Crude->Purification Pure High-Purity ADA Purification->Pure Analysis Quality Control Analysis (NMR, FTIR, HPLC) Pure->Analysis Buffer_Preparation_Workflow Start Start Weigh Weigh ADA Free Acid Start->Weigh Dissolve Add to ~80% Final Volume of dH₂O Weigh->Dissolve Adjust_pH Slowly Add NaOH to Adjust pH to 6.6 Dissolve->Adjust_pH Check_Dissolution Ensure Complete Dissolution Adjust_pH->Check_Dissolution Final_Volume Transfer to Volumetric Flask and Add dH₂O to Final Volume Check_Dissolution->Final_Volume Sterilize Sterilize by Filtration (Optional) Final_Volume->Sterilize Store Store at Room Temperature Sterilize->Store End End Store->End

Sources

ADA sodium salt CAS number 7415-22-7

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: ADA Sodium Salt (CAS 7415-22-7)

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(2-Acetamido)iminodiacetic acid sodium salt (ADA sodium salt), CAS number 7415-22-7. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development. This document delves into the fundamental chemical and physical properties of ADA sodium salt, its critical role as a zwitterionic biological buffer, and its function as a chelating agent. We will explore the mechanistic underpinnings of its buffering capacity and metal-binding properties, providing field-proven insights into its diverse applications. Detailed, step-by-step protocols for its use in biochemical assays and cell culture are provided, alongside a discussion of its emerging relevance in pharmaceutical formulation and drug delivery.

PART 1: Core Compound Dossier: ADA Sodium Salt

Chemical Identity and Physicochemical Properties

ADA sodium salt, systematically named N-(2-Acetamido)iminodiacetic acid monosodium salt, is a white crystalline powder.[1][2] It is the monosodium salt of N-(2-Acetamido)iminodiacetic acid (ADA), a zwitterionic buffer first described by Good et al.[3][4] The compound is highly soluble in water and 0.5 N NaOH.[5]

PropertyValueSource(s)
CAS Number 7415-22-7[6][7]
Molecular Formula C₆H₉N₂O₅Na[5][6][7][]
Molecular Weight 212.14 g/mol [5][6][7]
Appearance White crystalline powder[1][5][9]
Purity Typically ≥99%[5][6][7]
pH Range 6.0 - 7.2[3][4]
pKa (at 25°C) 6.6[4]
Storage Room temperature, in an inert atmosphere[3][7]
The Zwitterionic Nature and Buffering Mechanism

The efficacy of ADA as a biological buffer stems from its zwitterionic character. The molecule possesses both a positive and a negative charge, allowing it to resist significant pH changes upon the addition of an acid or a base.[10] The iminodiacetic acid core provides two carboxyl groups and a tertiary amine, while the acetamido group contributes to its overall structure and properties.

The buffering capacity of ADA is centered around its pKa of 6.6, making it particularly effective in maintaining a stable pH in the physiological range of 6.0 to 7.2.[3][4] This is a critical range for many biological experiments, including enzyme assays and cell culture, where maintaining a stable pH is paramount for protein structure and function.

PART 2: Mechanism of Action and Key Applications

Role as a Biological Buffer

ADA sodium salt is widely employed as a buffering agent in a multitude of biochemical and molecular biology applications.[9][11] Its primary function is to maintain a stable pH environment, which is crucial for:

  • Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. ADA buffers provide the stable conditions necessary for accurate and reproducible enzyme kinetics studies.[9]

  • Protein Purification and Characterization: During protein isolation and purification, maintaining a stable pH is essential to prevent denaturation and preserve the native conformation and activity of the protein.[5][6][9]

  • Electrophoresis: ADA can be used as a component of buffer systems in various electrophoretic techniques to ensure consistent migration of macromolecules.[9]

  • Cell Culture: It serves as a component in cell culture media to support cell growth by maintaining a physiological pH.[9]

ADA_Buffer_Preparation cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: pH Adjustment cluster_3 Step 4: Final Volume cluster_4 Step 5: Sterilization A Weigh ADA Sodium Salt B Dissolve in Deionized Water A->B Transfer C Adjust pH with HCl or NaOH B->C Stirring D Bring to Final Volume C->D Calibrated Container E Sterilize by Filtration D->E 0.22 µm filter

Caption: Workflow for preparing a sterile ADA buffer solution.

  • Weighing: Accurately weigh 2.12 g of ADA sodium salt (MW: 212.14 g/mol ).

  • Dissolution: Dissolve the powder in approximately 80 mL of high-purity, deionized water in a clean beaker. Stir gently with a magnetic stirrer until fully dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. While monitoring the pH, slowly add a dilute solution of HCl (e.g., 1 M) to lower the pH to the desired value of 6.8. If the pH drops too low, it can be adjusted upwards with a dilute NaOH solution. This step is critical as the final pH will dictate the buffer's effectiveness.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 100 mL mark.

  • Sterilization: For applications requiring sterile conditions, such as cell culture, filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the prepared buffer at room temperature.[3][7]

Function as a Chelating Agent

Beyond its buffering capabilities, ADA acts as a chelating agent, forming complexes with various metal ions.[3][4] A chelating agent possesses at least two functional groups that can donate a pair of electrons to a metal ion, forming a ring-like structure. This property is significant as metal ions can interfere with biochemical reactions by acting as enzyme cofactors or inhibitors.

The stability of these metal-ADA complexes varies, and this should be a key consideration when designing experiments.[3] The chelation effect, where a polydentate ligand like ADA forms a more stable complex than chemically similar monodentate ligands, is a fundamental principle in coordination chemistry.[12] The thermodynamic stability of these complexes is influenced by both enthalpy and entropy changes upon formation.[13][14]

Metal_Chelation cluster_0 Biological System cluster_1 Intervention cluster_2 Outcome Free_Metal_Ion { M²⁺ | Free Metal Ion} Enzyme Enzyme Active Site Free_Metal_Ion:port->Enzyme Inhibition ADA ADA Sodium Salt Chelating Agent Free_Metal_Ion:port->ADA Chelation Inhibited_Enzyme Inhibited Enzyme Metal-Bound Active_Enzyme Active Enzyme Restored Function Inhibited_Enzyme->Active_Enzyme Reactivation ADA_Metal_Complex ADA-Metal Complex Stable & Soluble ADA->ADA_Metal_Complex Forms Complex

Caption: ADA sequesters free metal ions, preventing enzyme inhibition.

PART 3: Relevance in Drug Development

The selection of an appropriate salt form is a critical step in drug development, with over 50% of all drugs administered as salts.[15][16] The formation of a salt can significantly improve a drug's physicochemical properties, such as solubility, stability, and bioavailability.[15][17]

While ADA sodium salt itself is not typically an active pharmaceutical ingredient (API), its properties as a buffer and chelator make it a valuable excipient in pharmaceutical formulations. Sodium salts are frequently used due to their low molecular weight and low toxicity.[15]

Potential Roles in Formulation
  • pH Control: In liquid formulations, particularly for parenteral administration, maintaining a specific pH is crucial for drug stability and to minimize irritation at the injection site. ADA's buffering range is well-suited for this purpose.

  • Stabilization: By chelating trace metal ions that can catalyze drug degradation, ADA can enhance the stability and shelf-life of a drug product.

  • Solubility Enhancement: For certain drug molecules, the formation of a sodium salt can significantly increase aqueous solubility, which is often a prerequisite for effective drug delivery.[17]

Considerations for Use in Pharmaceutical Development

When considering ADA sodium salt as an excipient, a thorough evaluation of its compatibility with the API is essential. This includes:

  • API-Excipient Compatibility Studies: To ensure that the ADA sodium salt does not negatively interact with the drug substance.

  • Forced Degradation Studies: To assess the stabilizing effect of ADA under various stress conditions (e.g., heat, light, oxidizing agents).

  • Preformulation Screening: High-throughput methods can be employed to rapidly assess the impact of different buffers, including ADA, on the solubility and stability of a new chemical entity.[15]

PART 4: Safety and Handling

According to the Material Safety Data Sheet (MSDS), ADA sodium salt is not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[18] However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling the powder.[19]

  • Handling: Avoid creating dust.[19] In case of spills, clean up immediately to prevent slips.[18]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[18]

  • First Aid: In case of eye contact, rinse with water.[19] If inhaled and discomfort occurs, move to fresh air.[19] If ingested in large quantities, seek medical attention.

For detailed safety information, always refer to the most current MSDS provided by the supplier.[18][19][20][21]

PART 5: Conclusion

ADA sodium salt (CAS 7415-22-7) is a versatile and indispensable reagent in the modern research and development laboratory. Its robust buffering capacity within the physiological pH range, coupled with its ability to chelate metal ions, makes it a valuable tool in a wide array of biochemical and molecular biology applications. For drug development professionals, its properties as a potential excipient for pH control and stabilization warrant careful consideration during the formulation of new therapeutic agents. A thorough understanding of its chemical properties, mechanisms of action, and proper handling is essential for its effective and safe utilization.

References

  • Biological Buffer, ADA sodium salt, min 99%, 100 grams. (n.d.). G-Biosciences. Retrieved from [Link]

  • ADA Sodium Salt (7415-22-7). (n.d.). bioWORLD. Retrieved from [Link]

  • ADA sodium salt. (n.d.). MySkinRecipes. Retrieved from [Link]

  • ADA sodium salt. (n.d.). All Things Stem Cell. Retrieved from [Link]

  • ADA sodium salt CAS 7415-22-7. (n.d.). Watson International. Retrieved from [Link]

  • The Thermodynamics of Metal-Complex and Ion-Pair Formation. (n.d.). AMiner. Retrieved from [Link]

  • ADA buffer, disodium salt. (n.d.). Bio Basic. Retrieved from [Link]

  • ADA buffer, disodium salt | AB0005 | Bio Basic. (n.d.). Gen9. Retrieved from [Link]

  • Chelate Effect and Thermodynamics of Metal Complex Formation in Solution: A Quantum Chemical Study. (2007). PubMed. Retrieved from [Link]

  • Adenosine deaminase. (n.d.). Wikipedia. Retrieved from [Link]

  • Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. (2020). MDPI. Retrieved from [Link]

  • Safety data sheet. (2023). CPAchem. Retrieved from [Link]

  • Section 7.1: Thermodynamic Stability of Metal Complexes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal. Retrieved from [Link]

  • N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765. (n.d.). PubChem. Retrieved from [Link]

  • EDTA-Na Chelating Agent. (n.d.). Green-Mountain Chem. Retrieved from [Link]

  • Adenosine deaminase in the modulation of immune system and its potential as a novel target for treatment of inflammatory disorders. (2012). PubMed. Retrieved from [Link]

  • Salt Selection in Drug Development. (2011). Pharmaceutical Technology. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018). Molecules. Retrieved from [Link]

  • Product Sheet Adenosine Deaminase (ADA). (n.d.). BioSystems. Retrieved from [Link]

  • Salt selection in drug development. (2011). ResearchGate. Retrieved from [Link]

  • Protocol of Anti-drug Antibody (ADA) Bridging ELISA. (n.d.). Creative Biolabs. Retrieved from [Link]

  • How to Decode the Hype: A Guide to Evaluating Health and Wellness Trends. (2026). UofL Health. Retrieved from [Link]

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  • ADA Protocol. (n.d.). Scribd. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate (ADA Sodium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific professional, this guide provides a comprehensive exploration of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, widely known in the scientific community as ADA sodium salt. As a zwitterionic buffering agent and a notable member of the "Good's buffers," its utility extends across a multitude of biochemical and pharmaceutical applications. This document moves beyond a superficial overview to deliver in-depth technical insights, substantiated by field-proven methodologies and authoritative references. Herein, we dissect its fundamental chemical and physical properties, delve into its synthesis and characterization, and elucidate its practical applications with detailed experimental protocols. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively harness the capabilities of this versatile compound.

Core Compound Identification and Properties

This compound is a sodium salt of N-(2-acetamido)iminodiacetic acid (ADA). Its structure, featuring both a primary amide and two carboxyl groups, imparts its characteristic zwitterionic nature and chelating abilities.

PropertyValueSource(s)
Molecular Weight 212.14 g/mol [1]
Molecular Formula C₆H₉N₂NaO₅[1]
CAS Number 7415-22-7[1]
Synonyms ADA sodium salt, N-(2-Acetamido)iminodiacetic acid monosodium salt, Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate[1]
Physical Form White to off-white crystalline powder[2]
Solubility Soluble in water. The free acid's solubility increases upon conversion to the sodium salt.
pKa (of parent acid) 6.6 at 20 °C[2]
Useful pH Range 6.0 - 7.2

Synthesis and Characterization

The synthesis of ADA sodium salt is typically achieved through the reaction of its parent acid, N-(2-acetamido)iminodiacetic acid (ADA), with a sodium base. The parent acid itself can be synthesized through various organic chemistry routes.

Synthesis of N-(2-acetamido)-2-iminodiacetic acid (ADA)

A common method for the synthesis of ADA involves the reaction of iminodiacetic acid with an appropriate acetylating agent. A generalized reaction scheme is presented below.

Synthesis_of_ADA Iminodiacetic_acid Iminodiacetic Acid reaction Reaction Iminodiacetic_acid->reaction Chloroacetamide Chloroacetamide Chloroacetamide->reaction ADA N-(2-acetamido)iminodiacetic acid (ADA) Base Base (e.g., NaOH) Base->reaction pH adjustment HCl HCl (acidification) acidification Acidification HCl->acidification ADA_intermediate Intermediate reaction->ADA_intermediate Alkylation ADA_intermediate->HCl acidification->ADA

Caption: Generalized synthesis pathway for N-(2-acetamido)iminodiacetic acid (ADA).

A preparation process for N-(2-acetamido)-2-iminodiacetic acid has been described involving the reaction of a reactant with a nitrogen-containing compound to form an intermediate, which is then reacted with an amination reagent, followed by hydrolysis and acidification.[3]

Preparation of this compound

The sodium salt is prepared by reacting the free acid (ADA) with one molar equivalent of sodium hydroxide.

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of N-(2-acetamido)iminodiacetic acid in deionized water. Gentle heating may be applied to aid dissolution.

  • Titration: Slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the ADA solution while monitoring the pH.

  • Endpoint: The endpoint is reached when one molar equivalent of NaOH has been added, and the pH of the solution stabilizes.

  • Isolation: The resulting solution of ADA sodium salt can be used directly or the solid can be isolated by techniques such as lyophilization or careful evaporation of the solvent.

Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum of ADA sodium salt will exhibit characteristic peaks for the amide and carboxylate functional groups. The strong C=O stretching vibrations of the carboxylate groups are expected to appear at lower wavenumbers compared to the carboxylic acid C=O stretch in the parent ADA due to resonance. The amide C=O stretch and N-H bending vibrations will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the methylene protons adjacent to the nitrogen and carboxylate groups, as well as the methylene protons of the acetamido group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and carboxylate groups, as well as the methylene carbons.

A robust HPLC method is essential for determining the purity of ADA sodium salt. A common approach involves reversed-phase chromatography with UV detection.

Illustrative HPLC Method:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 7.0) and an organic modifier like acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a standard solution of ADA sodium salt of known concentration in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration as the standard.

This method allows for the separation of the main compound from potential impurities.[4][5]

Applications in Research and Drug Development

The unique properties of ADA sodium salt make it a valuable tool in a wide array of scientific applications.

Biochemical Buffering Agent

As one of the "Good's buffers," ADA sodium salt is widely used to maintain a stable pH in the physiological range of 6.0 to 7.2. Its zwitterionic nature at this pH range minimizes its interaction with biological macromolecules.

Protocol for Preparing a 0.5 M ADA Buffer Stock Solution (pH 6.6):

  • Weigh out 106.07 g of this compound (MW: 212.14 g/mol ).

  • Add the powder to approximately 800 mL of deionized water in a beaker with a stir bar.

  • Stir the solution until the powder is fully dissolved. Note that the free acid form of ADA will not fully dissolve until the pH is adjusted.

  • Adjust the pH of the solution to 6.6 by slowly adding a concentrated solution of a strong acid (e.g., 1 M HCl).

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.

  • Sterilize the buffer by filtration through a 0.22 µm filter.

  • Store the buffer at room temperature.

This stock solution can be diluted to the desired working concentration for various applications.

ADA_Buffer_Preparation start Start weigh Weigh ADA Sodium Salt start->weigh dissolve Dissolve in 800 mL dH2O weigh->dissolve adjust_ph Adjust pH to 6.6 with HCl dissolve->adjust_ph final_volume Bring to 1 L final volume adjust_ph->final_volume filter Sterile filter (0.22 µm) final_volume->filter store Store at room temperature filter->store end End store->end

Caption: Workflow for the preparation of an ADA buffer solution.

Cell Culture

ADA buffer is utilized in cell culture media, particularly in protein-free formulations, to maintain a stable pH environment for optimal cell growth. It has been shown to support the growth of chick embryo fibroblasts in the absence of serum.[6]

Enzyme Assays

The stable pH provided by ADA buffer is crucial for studying enzyme kinetics, where slight pH variations can significantly impact enzyme activity.

Protocol for a Generic Enzyme Kinetic Assay using ADA Buffer:

  • Prepare Reagents:

    • ADA Assay Buffer: Prepare a working solution of ADA buffer (e.g., 50 mM, pH 6.8) from a stock solution.

    • Substrate Solution: Dissolve the enzyme substrate in the ADA assay buffer to the desired concentrations.

    • Enzyme Solution: Prepare a stock solution of the enzyme in the ADA assay buffer.

  • Assay Setup (96-well plate format):

    • Add the ADA assay buffer to each well.

    • Add varying concentrations of the substrate solution to different wells.

    • Initiate the reaction by adding a fixed amount of the enzyme solution to each well.

  • Measurement:

    • Immediately place the plate in a spectrophotometer or fluorometer.

    • Monitor the change in absorbance or fluorescence over time at a wavelength specific to the product formation.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the initial velocities against the substrate concentrations to determine kinetic parameters such as Km and Vmax.

Protein Crystallization

In protein crystallography, ADA buffer can be used to maintain the pH of the protein solution and the crystallization mother liquor, which is a critical parameter for obtaining high-quality crystals. The choice of buffer can significantly influence protein solubility and stability, both of which are prerequisites for successful crystallization.

Capillary Electrophoresis

ADA buffer can be employed as a background electrolyte in capillary electrophoresis (CE) for the separation of various analytes. The buffer's ionic strength and pH influence the electroosmotic flow and the electrophoretic mobility of the analytes, thereby affecting the separation efficiency.[7]

Chelating Agent in Drug Formulation and Analysis

The iminodiacetic acid moiety in ADA sodium salt provides it with chelating properties, allowing it to form complexes with divalent metal ions. This property is particularly useful in pharmaceutical formulations and analytical chemistry.

Trace metal ions can catalyze the degradation of certain active pharmaceutical ingredients (APIs). By sequestering these metal ions, ADA sodium salt can enhance the stability of the drug product. The choice of a salt form for a drug can significantly impact its stability and interaction with excipients.[8]

ADA sodium salt can be used as a titrant in complexometric titrations to determine the concentration of metal ions in a solution. The formation of a stable metal-ADA complex is the basis of this analytical technique.

Step-by-Step Protocol for Complexometric Titration of a Metal Ion (e.g., M²⁺) with ADA Sodium Salt:

  • Prepare a Standardized ADA Sodium Salt Solution: Accurately prepare a solution of ADA sodium salt of a known concentration (e.g., 0.01 M).

  • Sample Preparation: Pipette a known volume of the sample containing the metal ion into a flask.

  • pH Adjustment: Add a suitable buffer to the sample solution to maintain a pH at which the metal-ADA complex is stable and the indicator color change is sharp.

  • Add Indicator: Add a few drops of a suitable metallochromic indicator. The indicator will form a colored complex with the metal ion.

  • Titration: Titrate the sample solution with the standardized ADA sodium salt solution. The ADA will displace the indicator from the metal ion.

  • Endpoint: The endpoint is reached when the color of the solution changes, indicating that all the metal ions have been complexed by the ADA.

  • Calculation: Calculate the concentration of the metal ion in the sample based on the volume of ADA sodium salt solution used and the stoichiometry of the reaction.[9]

Complexometric_Titration_Workflow start Start prepare_titrant Prepare Standard ADA Sodium Salt Solution start->prepare_titrant prepare_sample Prepare Sample with Metal Ion start->prepare_sample titrate Titrate with ADA Sodium Salt Solution prepare_titrant->titrate adjust_ph Adjust pH with Buffer prepare_sample->adjust_ph add_indicator Add Metallochromic Indicator adjust_ph->add_indicator add_indicator->titrate endpoint Observe Color Change at Endpoint titrate->endpoint calculate Calculate Metal Ion Concentration endpoint->calculate end End calculate->end

Caption: Workflow for complexometric titration using ADA sodium salt.

Conclusion

This compound, or ADA sodium salt, is a compound of significant utility in the fields of biochemistry and pharmaceutical sciences. Its well-defined physicochemical properties, particularly its buffering capacity in the physiological pH range and its chelating ability, make it an indispensable tool for a variety of applications. This guide has provided a detailed examination of its molecular characteristics, synthesis, and practical applications, complete with actionable protocols. It is our hope that this comprehensive resource will serve as a valuable reference for researchers and drug development professionals, enabling them to leverage the full potential of this versatile molecule in their scientific endeavors.

References

  • Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 2013, 5(10):172-176. ([Link])

  • Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. PubMed Central, ([Link])

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central, 2013-10-05. ([Link])

  • SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. Science World Journal, ([Link])

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  • Formulations and methods for lyophilization and lyophilates provided thereby.
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  • Can higher sodium chloride concentration influence the protein aggregation? ResearchGate, 2015-02-11. ([Link])

  • Developing Lyophilized Formulations for Protein Biopharmaceuticals Containing Salt that Produce Placebos of Corresponding Appearance. PubMed, 2022-06-28. ([Link])

  • Process for the preparation of a lyophilized formulation containing a medicament.
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  • Extracellular ATP and ADA-buffer enable chick embryo fibroblasts to grow in secondary cultures in protein-free, hormone-free, extracellular growth factor-free medium. PubMed, ([Link])

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  • Salt formation during freeze-drying - An approach to enhance indomethacin dissolution. Unknown Source. ([Link])

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. PubMed, ([Link])

  • Studying the influence of salts on α-synuclein aggregation, a hallmark of Parkinson's disease. ISIS, 2023-03-13. ([Link])

  • The Efficient Solubilization and Refolding of Recombinant Organophosphorus Hydrolyses Inclusion Bodies Produced in Escherichia. Journal of Applied Biotechnology Reports, ([Link])

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An In-Depth Technical Guide to the Synthesis of N-(2-Acetamido)iminodiacetic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Acetamido)iminodiacetic acid (ADA) is a vital zwitterionic buffering agent, widely utilized in biochemical, biological, and pharmaceutical research for its efficacy in the physiological pH range of 6.0-7.2.[1][2][3][4] This guide provides a comprehensive, in-depth exploration of the synthesis of its monosodium salt, a form often preferred for its enhanced aqueous solubility. We will dissect the prevalent synthetic strategy, which involves the carboxymethylation of N-acetylethylenediamine, followed by a controlled neutralization to yield the target salt. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, process optimization insights, and rigorous analytical validation techniques required for producing a high-purity final product.

Introduction and Significance

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is one of the series of biological buffers developed by Norman Good and his colleagues in the 1960s.[2][4] Its pKa of approximately 6.6 at 25°C makes it an excellent candidate for maintaining stable pH environments in a variety of experimental systems, including cell culture media and enzymatic assays.[1][3][5] The monosodium salt of ADA retains the buffering capacity of the free acid while offering superior solubility in aqueous solutions, a critical attribute for preparing concentrated stock solutions.

The core structure of ADA features a tertiary amine flanked by two carboxylic acid moieties and an N-acetylated ethylamine side chain. This structure allows it to form stable complexes with metal ions, a property that must be considered in experimental design.[3] Understanding the synthesis of this compound is crucial for laboratories that require large quantities, customized purity levels, or simply a deeper comprehension of its chemical properties.

Chemical Principles and Synthesis Strategy

The most common and economically viable route for synthesizing ADA is through the double carboxymethylation of N-(2-aminoethyl)acetamide (N-acetylethylenediamine). This reaction is a nucleophilic substitution where the secondary amine of the starting material attacks the electrophilic carbon of a haloacetic acid, typically chloroacetic acid.

The overall process can be logically divided into two primary stages:

  • Synthesis of N-(2-Acetamido)iminodiacetic Acid (Free Acid): This stage involves the core carboxymethylation reaction under alkaline conditions. The base is crucial for neutralizing the hydrohalic acid byproduct and for deprotonating the carboxylic acid groups of the product as it forms.

  • Formation of the Monosodium Salt: This is an acid-base neutralization where one molar equivalent of sodium hydroxide is added to a suspension of the purified ADA free acid.

Reaction Mechanism: Carboxymethylation

The reaction proceeds via a series of SN2 (bimolecular nucleophilic substitution) steps.

  • Activation: The secondary amine of N-(2-aminoethyl)acetamide acts as the nucleophile.

  • Nucleophilic Attack: The amine attacks the α-carbon of chloroacetic acid, displacing the chloride ion.

  • Neutralization: A base (e.g., NaOH) is present in the reaction mixture to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. This occurs twice to attach two carboxymethyl groups.

  • Acidification: After the reaction is complete, the reaction mixture is acidified. This step protonates the carboxylate groups, causing the ADA free acid, which has limited solubility in acidic water, to precipitate.

This strategic precipitation is a key purification step, allowing for the separation of the product from water-soluble inorganic salts and unreacted starting materials.

Detailed Synthesis Protocol

This section provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of N-(2-Acetamido)iminodiacetic acid monosodium salt.

Stage 1: Synthesis of N-(2-Acetamido)iminodiacetic Acid (ADA)

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
N-(2-aminoethyl)acetamideC₄H₁₀N₂O102.1451.1 g0.50Starting Material
Chloroacetic AcidC₂H₃ClO₂94.50104.0 g1.10Toxic & Corrosive [6][7]
Sodium HydroxideNaOH40.0088.0 g2.20For reaction medium
Hydrochloric Acid (conc.)HCl36.46~100 mL-For precipitation
Deionized WaterH₂O18.02--Solvent

Experimental Workflow Diagram:

Synthesis_Workflow cluster_stage1 Stage 1: ADA Free Acid Synthesis cluster_stage2 Stage 2: Monosodium Salt Formation A 1. Dissolve NaOH in Water (Exothermic) B 2. Add N-(2-aminoethyl)acetamide A->B C 3. Slowly Add Chloroacetic Acid Solution B->C D 4. Heat Reaction Mixture (e.g., 80-90°C) C->D E 5. Monitor Reaction (e.g., TLC, HPLC) D->E F 6. Cool and Acidify with conc. HCl to pH ~2 E->F G 7. Isolate Precipitate via Vacuum Filtration F->G H 8. Wash with Cold Water & Dry Product G->H I 9. Suspend ADA Free Acid in Deionized Water H->I Purified ADA J 10. Add 1 Molar Equivalent of NaOH Solution I->J K 11. Stir until Dissolved (Clear Solution) J->K L 12. Lyophilize or Evaporate to Yield White Solid K->L

Caption: Experimental workflow for the synthesis of ADA monosodium salt.

Procedure:

  • Reaction Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 88.0 g (2.20 mol) of sodium hydroxide in 200 mL of deionized water. Caution: This is a highly exothermic process; cool the flask in an ice bath.

  • Addition of Amine: Once the NaOH solution has cooled to room temperature, add 51.1 g (0.50 mol) of N-(2-aminoethyl)acetamide.

  • Addition of Chloroacetic Acid: Separately, dissolve 104.0 g (1.10 mol) of chloroacetic acid in 100 mL of deionized water. Add this solution dropwise to the reaction flask over a period of 1-2 hours. Maintain the reaction temperature below 40°C during the addition using an ice bath.

  • Reaction: After the addition is complete, heat the mixture to 80-90°C and maintain this temperature for 4-6 hours. The progress can be monitored by techniques like TLC or HPLC.

  • Precipitation of Free Acid: Cool the reaction mixture to room temperature. Transfer the mixture to a beaker and, in a fume hood, carefully acidify it by slowly adding concentrated hydrochloric acid while stirring vigorously. Monitor the pH, adding acid until the pH is approximately 2. A white precipitate of N-(2-Acetamido)iminodiacetic acid will form.

  • Isolation and Purification: Cool the suspension in an ice bath for at least one hour to maximize precipitation. Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove NaCl and other impurities. Continue washing until the filtrate shows a negative test for chloride ions (using a silver nitrate solution).

  • Drying: Dry the purified white powder in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically 70-80%. The melting point should be sharp around 219°C (with decomposition).[2][4]

Stage 2: Formation of N-(2-Acetamido)iminodiacetic Acid Monosodium Salt

Procedure:

  • Preparation: Suspend the dried N-(2-Acetamido)iminodiacetic acid (e.g., 19.02 g, 0.10 mol) in 100 mL of deionized water in a beaker with a magnetic stirrer.

  • Neutralization: Prepare a 1.0 M solution of sodium hydroxide. Slowly add exactly one molar equivalent of the NaOH solution (100 mL for 0.10 mol of ADA) to the ADA suspension while stirring.

  • Dissolution: Continue stirring. The suspension will gradually dissolve as the monosodium salt is formed, resulting in a clear, colorless solution.

  • Isolation: The final product can be obtained as a solid by either lyophilization (freeze-drying) or by careful evaporation of the water under reduced pressure. Lyophilization is preferred as it typically yields a finer, more easily handled powder.

Process Optimization and Characterization

Optimization:

  • Temperature Control: Maintaining a low temperature during the addition of chloroacetic acid is critical to prevent unwanted side reactions. However, the subsequent heating phase is necessary to drive the reaction to completion in a reasonable timeframe.

  • pH Control: The pH for precipitation is crucial. A pH of around 2 ensures maximum protonation of the carboxylates, minimizing product loss in the filtrate.

  • Stoichiometry: A slight excess of chloroacetic acid and base is used to ensure the complete conversion of the starting amine.

Analytical Characterization:

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

TechniquePurposeExpected Result
¹H NMR Structural ConfirmationPeaks corresponding to the different proton environments (acetyl CH₃, methylene groups).
FTIR Functional Group AnalysisCharacteristic absorptions for C=O (amide and carboxylic acid), O-H (carboxylic acid), and N-H bonds.
Melting Point Purity AssessmentA sharp melting point for the free acid around 219°C (dec.) indicates high purity.[2][4]
Titration Purity & Equivalent WeightPotentiometric titration with a standardized base can confirm the purity and pKa values.
Elemental Analysis Elemental CompositionConfirms the C, H, N, O composition of the synthesized compound.

Reaction Scheme Diagram:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product1 Intermediate Product cluster_final Final Product A N-(2-aminoethyl)acetamide F ADA (Free Acid) A->F Carboxymethylation & Acidification B Chloroacetic Acid (2 eq.) B->F Carboxymethylation & Acidification C 1. NaOH (aq) D 2. Heat E 3. HCl (aq) G ADA Monosodium Salt F->G Neutralization (1 eq. NaOH)

Caption: Overall reaction scheme for ADA monosodium salt synthesis.

Safety and Handling

  • Chloroacetic Acid: This substance is highly toxic and corrosive.[6][7] It can cause severe skin burns and eye damage.[6] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

  • Sodium Hydroxide & Hydrochloric Acid: Both are corrosive. Handle with care, wearing appropriate PPE. The dissolution of NaOH in water is highly exothermic and should be done with cooling.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Ensure adequate ventilation and have appropriate spill kits available.

Conclusion

The synthesis of N-(2-Acetamido)iminodiacetic acid monosodium salt is a robust and reproducible process grounded in fundamental principles of organic chemistry. By carefully controlling reaction parameters such as temperature and pH, and by employing rigorous purification and characterization techniques, researchers can confidently produce a high-purity product suitable for demanding applications in scientific research and development. This guide provides the necessary framework for achieving this outcome, emphasizing both the practical execution and the scientific rationale behind each step.

References

  • CN111909047A - Preparation process of N- (2-acetamido) -2-iminodiacetic acid. Google Patents.
  • PubChem. N-(2-Acetamido)Iminodiacetic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. ADA (buffer). Available from: [Link]

  • Merck Index. Iminodiacetic Acid. Royal Society of Chemistry. Available from: [Link]

  • PubMed. Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. National Library of Medicine. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Chloroacetic acid. Available from: [Link]

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"Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate" solubility in water

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aqueous Solubility of Trisodium Dicarboxymethyl Alaninate (MGDA-Na3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the aqueous solubility of Trisodium Dicarboxymethyl Alaninate, a potent and biodegradable chelating agent. More commonly identified in industrial and scientific literature as Methylglycine N,N-diacetic acid trisodium salt (MGDA-Na3) or under the CAS number 164462-16-2, this compound exhibits exceptional solubility in water, a critical attribute for its wide-ranging applications.[1][2] This document will delve into the molecular characteristics that govern this high solubility, present quantitative solubility data, outline a robust experimental protocol for its determination, and discuss the implications of this property in various scientific and industrial fields.

Introduction: Understanding the Compound

Trisodium Dicarboxymethyl Alaninate (MGDA-Na3) is an aminopolycarboxylic acid-based chelating agent.[3][4] Unlike traditional chelants such as EDTA and NTA, MGDA-Na3 is lauded for its excellent biodegradability, making it an environmentally benign alternative for numerous applications.[4][5][6] Its primary function is to form stable, water-soluble complexes with di- and trivalent metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions such as precipitation.[3][7][8] This sequestration capability is pivotal in fields ranging from water treatment and industrial cleaning to pharmaceuticals and agriculture.[6][9]

The compound provided in the query, "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate," is also known as N-(2-Acetamido)iminodiacetic acid monosodium salt.[10] However, the vast majority of technical and commercial literature focuses on the closely related and more widely used trisodium salt of methylglycinediacetic acid (MGDA-Na3). This guide will focus on MGDA-Na3 due to the wealth of available data and its industrial relevance.

The Molecular Basis of High Aqueous Solubility

The remarkable solubility of MGDA-Na3 in water is not coincidental but rather a direct consequence of its molecular structure and chemical properties. Several key factors contribute to this characteristic:

  • Ionic Nature: As a trisodium salt, MGDA-Na3 readily dissociates in water into a trivalent anion and three sodium cations. The strong ion-dipole interactions between these ions and the polar water molecules are highly favorable, promoting dissolution.

  • Presence of Multiple Polar Functional Groups: The MGDA-Na3 anion possesses multiple carboxylate groups (-COO⁻) and a tertiary amine group. These groups are capable of forming strong hydrogen bonds with water molecules, further enhancing its solubility.

  • Chelation and Complex Formation: The primary function of MGDA-Na3 is to chelate metal ions. This process itself contributes to the overall solubility of metal salts that might otherwise be insoluble. By forming stable, water-soluble complexes, MGDA-Na3 effectively brings these metal ions into the aqueous phase.[3][11][12][13]

The interplay of these factors results in a compound that is highly miscible with water across a wide range of temperatures and pH levels.[5][14]

Quantitative Solubility Data

The aqueous solubility of MGDA-Na3 has been experimentally determined and is well-documented in chemical databases and supplier specifications.

ParameterValueTemperatureReference
Water Solubility500 g/L24°C[15]
FormSoluble in waterAmbient[16][17][18][19]

This high solubility value underscores its suitability for applications requiring concentrated aqueous solutions.

Experimental Protocol for Determining Aqueous Solubility

For researchers seeking to independently verify the solubility of MGDA-Na3 or similar compounds, the following protocol outlines a standard and reliable method. This protocol is based on the saturation shake-flask method, a widely accepted technique for solubility determination.

Principle

An excess amount of the solid compound is equilibrated with a fixed volume of water at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically, which represents its solubility at that temperature.

Materials and Equipment
  • Trisodium Dicarboxymethyl Alaninate (solid, high purity)

  • Deionized water

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or a conductivity detector) or another suitable analytical instrument.

Step-by-Step Methodology
  • Preparation of the Test System:

    • Accurately weigh an excess amount of MGDA-Na3 (e.g., 60 g) and add it to a known volume of deionized water (e.g., 100 mL) in a sealed, Erlenmeyer flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 24°C).

    • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the mixture to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with deionized water to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another appropriate analytical technique to determine the concentration of MGDA-Na3.

    • Prepare a calibration curve using standard solutions of known MGDA-Na3 concentrations to quantify the sample.

  • Calculation:

    • Calculate the solubility (S) in g/L using the following formula: S (g/L) = C * DF Where: C = Concentration of MGDA-Na3 in the diluted sample (g/L) DF = Dilution factor

Self-Validating System and Causality
  • Why an excess of solid? This ensures that the solution reaches saturation, a fundamental requirement for determining the maximum amount of solute that can be dissolved.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

  • Why filtration? The presence of undissolved solid particles in the analytical sample would lead to an overestimation of the solubility. Filtration ensures that only the dissolved portion is measured.

  • Why a validated analytical method? The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Visualization of the Dissolution and Chelation Process

The following diagrams illustrate the key processes involved in the dissolution of MGDA-Na3 and its function as a chelating agent.

Caption: Dissolution of solid MGDA-Na3 in water.

Sources

An In-Depth Technical Guide to the Chelation Mechanism of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate (Sodium ADA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chelating agents, aminopolycarboxylic acids (APCs) represent a cornerstone class of molecules with profound implications across scientific disciplines, from industrial processes to pharmaceutical applications. While ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) are ubiquitously recognized, a lesser-known yet significant member of this family is N-(2-amino-2-oxoethyl)-N-(carboxymethyl)glycine, commonly known as N-(2-acetamido)iminodiacetic acid (ADA). This guide provides a comprehensive technical overview of the sodium salt of ADA, Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, focusing on its mechanism of action as a chelator. We will delve into its coordination chemistry, thermodynamic and kinetic profiles, and the experimental methodologies used to characterize its metal-binding properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chelating agent.

Molecular Structure and Functional Groups

This compound, hereafter referred to as Sodium ADA, is the monosodium salt of ADA. The parent acid, ADA, is a tricarboxylic acid amide and a derivative of iminodiacetic acid.[1] Its structure is characterized by a central tertiary amine nitrogen atom connected to two carboxymethyl groups and one acetamido group.

Caption: Molecular structure of N-(2-Acetamido)iminodiacetic acid (ADA).

The key functional groups involved in chelation are:

  • Two Carboxylate Groups (-COO⁻): These are the primary binding sites for metal ions, acting as Lewis bases by donating electron pairs.

  • Tertiary Amine Nitrogen: The lone pair of electrons on the nitrogen atom can also coordinate with a metal ion.

  • Amide Group (-CONH₂): The oxygen atom of the amide carbonyl group can participate in coordination, and under certain conditions, the amide proton can be displaced upon metal binding, leading to coordination through the deprotonated amide nitrogen.[2]

Mechanism of Chelation: A Multi-faceted Interaction

The chelation mechanism of ADA is a dynamic process involving the cooperative action of its functional groups to form stable, water-soluble complexes with metal ions.[3] The denticity of ADA, or the number of donor atoms that can bind to a single metal ion, can vary depending on the metal ion and the solution conditions.

Coordination Chemistry

ADA typically acts as a tridentate or tetradentate ligand. The coordination involves the formation of five-membered chelate rings, which are thermodynamically stable.[4]

  • Tridentate Coordination: In many instances, ADA coordinates to a metal ion through the nitrogen atom of the iminodiacetate backbone and two oxygen atoms from the carboxylate groups. This mode of binding is common for many divalent metal ions.[5]

  • Tetradentate Coordination and the Role of the Amide Group: A significant feature of ADA's chelation mechanism is the potential involvement of the amide group. Studies have shown that for certain metal ions, such as Th(IV), the amide oxygen participates in coordination, particularly in the formation of higher-order complexes (e.g., ML2).[3][6] Furthermore, with some divalent metals like Co(II) and Zn(II), the amide proton can be displaced, leading to coordination through the deprotonated amide nitrogen.[2] This deprotonation is pH-dependent and results in the formation of a more stable complex. The involvement of the amide group enhances the chelator's affinity and specificity for certain metal ions.

Caption: Generalized coordination of ADA with a metal ion (Mⁿ⁺).

Thermodynamics of Chelation

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The chelation of metal ions by ADA is a thermodynamically favorable process, driven by both enthalpy and entropy changes.[7]

Table 1: Stability Constants (log K) of ADA with Various Metal Ions

Metal Ionlog K₁log K₂log K₃Reference(s)
Th(IV)9.848.235.70[3][6]
Co(II)---[7]
Ni(II)---[7]
Cu(II)---[7]
Cd(II)---[7]
Pb(II)---[7]
Ce(III)---[7]
UO₂(²⁺)---[7]

The chelate effect, which is the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, is a key thermodynamic driver for ADA's chelating ability. The formation of multiple chelate rings significantly increases the stability of the resulting complex.

Kinetics of Chelation

The kinetics of complex formation and dissociation are crucial for the practical application of a chelator, particularly in biological systems. While detailed kinetic studies specifically for ADA are not extensively reported in the provided search results, the general principles of ligand substitution reactions apply. The rate of complex formation will depend on factors such as the lability of the metal ion's coordination sphere and the steric accessibility of the ADA ligand.

Experimental Methodologies for Characterization

The chelating properties of ADA are elucidated through a combination of experimental techniques that probe the thermodynamics, kinetics, and structure of its metal complexes.

Potentiometric Titration

This is a fundamental technique used to determine the protonation constants of the ligand and the stability constants of its metal complexes.[1][8]

Experimental Protocol: Potentiometric Titration of ADA with a Metal Ion

  • Solution Preparation:

    • Prepare a standard solution of ADA of known concentration.

    • Prepare a standard solution of the metal salt (e.g., nitrate or chloride) of known concentration.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter and a glass electrode with standard buffer solutions.

    • In a thermostated titration vessel, place a solution containing a known amount of ADA, the metal salt, and the background electrolyte.

  • Titration Procedure:

    • Titrate the solution with the standard strong base.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • Analyze the titration data using a suitable computer program (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants of the metal-ADA complexes.[7]

Potentiometric_Titration_Workflow A Prepare Solutions (ADA, Metal Salt, Base, Electrolyte) C Set up Titration Vessel A->C B Calibrate pH Meter B->C D Titrate with Standard Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Calculate Stability Constants (e.g., using HYPERQUAD) F->G

Caption: Workflow for determining stability constants by potentiometric titration.

Spectroscopic Methods

UV-Vis and NMR spectroscopy are powerful tools for studying the formation and structure of metal-ADA complexes in solution.

  • UV-Vis Spectrophotometry: Changes in the UV-Vis absorption spectrum of ADA upon addition of a metal ion can be used to determine the stoichiometry of the complex (e.g., using the mole-ratio method or Job's plot) and to calculate stability constants.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the coordination environment. Changes in the chemical shifts of the protons and carbons in the ADA molecule upon metal binding can indicate which functional groups are involved in chelation.[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a metal ion to ADA, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[11][12][13]

Experimental Protocol: Isothermal Titration Calorimetry of ADA-Metal Binding

  • Sample Preparation:

    • Prepare a solution of ADA in a suitable buffer.

    • Prepare a solution of the metal salt in the same buffer to avoid heats of dilution.

  • ITC Experiment:

    • Load the ADA solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal solution into the ADA solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat of reaction for each injection.

    • Fit the binding isotherm to a suitable model to determine the thermodynamic parameters (Kₐ, ΔH, and n).

ITC_Workflow A Prepare ADA and Metal Solutions in the same buffer B Load ADA into Sample Cell and Metal into Syringe A->B C Perform Titration (Inject Metal into ADA) B->C D Measure Heat Changes C->D E Integrate Peaks and Generate Binding Isotherm D->E F Fit Data to a Model to Determine Kₐ, ΔH, and n E->F

Caption: Workflow for characterizing metal-ADA binding using ITC.

Comparative Analysis with EDTA and NTA

ADA's chelating properties are often compared to those of the more established chelators, EDTA and NTA.

Table 2: Comparison of ADA, EDTA, and NTA

FeatureADAEDTANTA
Structure Iminodiacetate with an acetamido groupEthylenediamine with four acetate groupsNitrilotriacetic acid
Potential Denticity 3-464
Key Functional Groups 2 Carboxylates, 1 Tertiary Amine, 1 Amide4 Carboxylates, 2 Tertiary Amines3 Carboxylates, 1 Tertiary Amine
Biodegradability Generally considered more biodegradable than EDTAPoorly biodegradableReadily biodegradable

While EDTA generally forms more stable complexes with most metal ions due to its higher denticity and the formation of more chelate rings, ADA's unique structure, including the amide group, may confer selectivity for certain metals. Compared to NTA, ADA has an additional potential coordination site through the amide group.

Conclusion and Future Perspectives

This compound is a versatile chelating agent with a mechanism of action that involves the coordinated binding of its carboxylate, amine, and, in many cases, amide functional groups to a central metal ion. Its ability to form stable, water-soluble complexes makes it a valuable tool in various scientific and industrial applications. The involvement of the amide group in chelation distinguishes it from other common aminopolycarboxylate chelators and may be exploited to design ligands with enhanced selectivity for specific metal ions. Further research into the kinetics of complex formation and the crystal structures of its metal complexes will provide a more complete understanding of its chelating properties and pave the way for its broader application in fields such as drug development, where targeted metal chelation is of paramount importance.

References

  • Ahmed, I. T., Boraei, A. A., & Ibrahim, S. A. (2004). Mixed-Ligand Complexes of Some Metal Ions with N-(2-Acetamido)Iminodiacetic Acid and Salicylic Acid Derivatives: Synthesis, Solution Equilibria and Characterization Studies. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 34(5), 953-976. [Link]

  • Ahmad, A., & Boracei, A. A. (2001). Synthesis and Characterization of Mixed Ligand Nickel(II) Complexes of Iminodiacetic Acid and Hippuric Acid. Asian Journal of Chemistry, 13(4), 1491-1495.
  • Ansari, F. B., et al. (2009). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Rasayan Journal of Chemistry, 2(4), 873-877.
  • Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), and Zn(II) with Bupropion Hydrochloride. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9.
  • Sharma, S., Rawat, N., Ali, M., Kumar, A., Kumar, M., & Venkatesh, M. (2023). Combined Thermodynamic, Theoretical, and Biological Study for Investigating N-(2-Acetamido)iminodiacetic Acid as a Potential Thorium Decorporation Agent. Inorganic Chemistry, 62(47), 19049–19061. [Link]

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1: Amino Acids. Plenum Press.
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  • Wikipedia. (2023). Stability constants of complexes. [Link]

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  • IUPAC. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.
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  • ResearchGate. (n.d.). Mathematical calculations of iron complex stoichiometry by direct UV-Vis spectrophotometry.
  • ResearchGate. (n.d.). Overall stability constants (logβ) for the Fe(III), Ni(II), Cu(II), and Zn(II)
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Metal Ion Binding Affinity of N-(2-acetamido)iminodiacetic Acid (ADA) Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-acetamido)iminodiacetic acid (ADA) is a zwitterionic buffer widely adopted in biological research since its introduction as one of "Good's buffers."[1][2][3] These buffers were developed to provide stable pH control within the physiological range (6.0-8.0) while exhibiting minimal interference with biological processes.[4][5][6] A key design criterion for Good's buffers was a low propensity for metal ion chelation to avoid perturbing the function of metalloproteins and metal-dependent enzymes.[4][6] However, ADA, like many other iminodiacetate-containing compounds, demonstrates significant and selective affinity for various divalent and trivalent metal ions.[1][7][8] This duality—acting as a pH buffer while simultaneously sequestering metal ions—presents both a critical challenge and a potential opportunity in experimental design. Failure to account for this chelation can lead to the depletion of free metal ions, yielding inaccurate or misleading results in sensitive assays.[7] Conversely, when properly characterized, this property allows ADA to be used as a metal buffer to control free metal ion concentrations with precision.[9][10]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metal ion binding affinity of ADA. We will explore the fundamental coordination chemistry, present critically evaluated stability constants, detail robust methodologies for characterization, and discuss the practical implications for laboratory work.

Introduction to N-(2-acetamido)iminodiacetic Acid (ADA)

The Legacy of Good's Buffers

In the 1960s, Dr. Norman Good and his colleagues established a set of criteria for ideal biological buffers to overcome the limitations of traditional agents like phosphate and Tris.[3] Phosphate, for instance, can precipitate with divalent cations, while Tris can interfere with various enzymatic reactions. The "Good's buffers" were designed to have a pKa near physiological pH, high water solubility, low permeability through biological membranes, minimal absorbance in the UV/visible spectrum, and high chemical stability.[3][4][5][6] A crucial, though not perfectly achieved, goal was minimal interaction with metal ions.[11]

Physicochemical Properties of ADA

ADA, with the chemical formula C₆H₁₀N₂O₅, is a zwitterionic compound containing a tertiary amine and two carboxylate groups, structurally similar to the powerful chelator ethylenediaminetetraacetic acid (EDTA).[1][2] Its pKa of 6.6 makes it an excellent buffer for the pH range of 6.0 to 7.2.[1][2][3] The free acid has limited water solubility, which is significantly increased by converting it to its sodium salt using sodium hydroxide.[1]

The Duality of ADA: A Biological Buffer and a Metal Chelator

The structural backbone of ADA, an iminodiacetic acid group, is an effective metal-binding motif. The nitrogen atom and the two carboxylate oxygens act as electron-donating centers that can coordinate with a metal cation to form stable five-membered chelate rings.[12] This inherent chemical structure means that despite its classification as a "non-interfering" buffer, ADA actively sequesters metal ions from the solution. This interaction is not a flaw but a fundamental chemical property that must be quantitatively understood. Researchers using ADA in systems containing metal ions like Mg²⁺, Mn²⁺, Zn²⁺, or Cu²⁺ must consider that the buffer itself will dictate the concentration of the free, biologically active metal ion.[8]

Fundamental Principles of ADA-Metal Ion Chelation

Coordination Chemistry and Thermodynamics

The formation of a complex between a metal ion (Mⁿ⁺) and ADA (represented as L²⁻) is an equilibrium reaction. The strength of this interaction is quantified by the stability constant (K) , also known as the formation constant.[13][14] For a 1:1 complex:

Mⁿ⁺ + L²⁻ ⇌ ML⁽ⁿ⁻²⁾⁺

The stability constant, K₁, is given by: K₁ = [ML⁽ⁿ⁻²⁾⁺] / ([Mⁿ⁺][L²⁻])

Many transition metals form 2:1 complexes with ADA.[8] ML⁽ⁿ⁻²⁾⁺ + L²⁻ ⇌ ML₂⁽ⁿ⁻⁴⁾⁺

The stepwise stability constant, K₂, is: K₂ = [ML₂⁽ⁿ⁻⁴⁾⁺] / ([ML⁽ⁿ⁻²⁾⁺][L²⁻])

A higher stability constant indicates a stronger affinity and a more stable complex.[14] The thermodynamics of this process relate the stability constant to the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:[13]

ΔG° = -RT ln(K) = ΔH° - TΔS°

  • ΔG° (Gibbs Free Energy): The overall thermodynamic driving force of the reaction. A more negative value indicates a more spontaneous complex formation.

  • ΔH° (Enthalpy): The heat released or absorbed during bond formation between the metal and ADA.

  • ΔS° (Entropy): The change in the system's disorder, often driven by the release of ordered water molecules from the metal's hydration shell (the "chelate effect").[13]

Quantitative Analysis of ADA's Metal Ion Affinity

The interaction of ADA has been characterized with a range of divalent metal ions. The stability constants, typically reported as their base-10 logarithm (log K), provide a clear measure for comparing binding affinities.

Stability Constants of ADA-Metal Complexes

The following table summarizes the critically evaluated stepwise stability constants for various metal ions with ADA at 25 °C. It is crucial to note the significant difference in affinity between alkaline earth metals (Ca²⁺, Mg²⁺) and transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).

Metal Ionlog K₁ (for ML)log K₂ (for ML₂)StoichiometryReference
Ca²⁺3.6Not Formed1:1[8]
Mg²⁺4.4Not Formed1:1[8]
Mn²⁺5.13.21:2[8]
Co²⁺7.04.81:2[8]
Zn²⁺7.04.81:2[8]
Ni²⁺8.36.01:2[8]
Cu²⁺9.66.61:2[8]

Table 1: Stepwise stability constants (log K) for ADA complexes. Data compiled from potentiometric studies.[8]

Comparative Analysis and Causality

From the data, a clear trend emerges:

  • Weak Binding: Alkaline earth metals (Ca²⁺, Mg²⁺) bind ADA weakly and do not form 2:1 complexes.[8] This is fortunate for many cell culture applications where millimolar concentrations of these ions are present.

  • Strong Binding: First-row transition metals show significantly higher affinity, with the binding strength following the Irving-Williams series (Mn < Co ≈ Zn < Ni < Cu). This trend is governed by the decreasing ionic radii and increasing ligand field stabilization energy across the series.

  • High Affinity of Copper: Cu²⁺ has the highest affinity for ADA among common divalent metals, with a log K₁ of 9.6.[8] This means in a solution containing ADA and trace copper, the copper will be almost entirely sequestered by the buffer.

Methodologies for Determining Metal Binding Affinity

To ensure scientific rigor, the binding constants used in experimental design must be determined by reliable and validated methods. As a Senior Application Scientist, I advocate for the use of orthogonal techniques to build a complete and trustworthy thermodynamic picture.

Potentiometric Titration

Expertise & Causality: Potentiometric titration is a foundational technique for determining stability constants.[15][16] Its power lies in directly measuring the consequence of chelation: the displacement of protons. When a metal ion binds to ADA, it competes with protons for the ligand's donor atoms. This releases H⁺ into the solution, causing a measurable drop in pH. By titrating this system with a strong base and monitoring the pH, we can precisely calculate the concentration of all species at equilibrium and thereby determine the stability constants.[16][17]

Experimental Protocol: Potentiometric Titration of an ADA-Metal System

  • System Calibration: Calibrate a high-precision pH electrode and meter using standard buffers (e.g., pH 4.01, 7.00, 10.01). Perform an acid-base titration in the absence of the ligand to determine the electrode's Nernstian response and the precise concentration of the strong base titrant.[18]

  • Solution Preparation:

    • Prepare a stock solution of ADA sodium salt of known concentration (e.g., 10 mM).

    • Prepare a stock solution of the metal salt (e.g., ZnCl₂) of known concentration (e.g., 10 mM). The metal concentration should be slightly lower than the ligand concentration to ensure the ligand is in excess.[18]

    • In a thermostatted titration vessel (e.g., at 25.0 °C), add a known volume of ADA solution, the metal salt solution, and a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[18]

  • Ligand-Only Titration: Perform a titration of the ADA solution (without metal) against a standardized strong base (e.g., 0.1 M KOH). This allows for the determination of the protonation constants of ADA itself.

  • Metal-Ligand Titration: Titrate the mixed ADA-metal solution with the same standardized strong base. The titration curve for the metal-ligand system will be shifted to lower pH values compared to the ligand-only curve, indicating proton release upon complexation.[15]

  • Data Analysis: Use specialized software (e.g., Hyperquad, OPIUM) to perform a non-linear least-squares refinement of the titration data. The program fits the data by building a speciation model that includes the protonation constants of ADA and the stability constants of the various metal-ADA species (e.g., ML, ML₂, M(OH)L). The output provides the log K values and their associated errors.

Visualization: Potentiometric Titration Workflow

Potentiometric_Workflow cluster_prep Preparation & Calibration cluster_titration Titration Experiments cluster_analysis Data Analysis P1 Calibrate pH Electrode P2 Standardize KOH Titrant P1->P2 P3 Prepare ADA, Metal, and Electrolyte Solutions P2->P3 T1 Titrate ADA alone (determines pKa values) P3->T1 T2 Titrate ADA + Metal Ion (determines stability constants) P3->T2 A1 Collect pH vs. Volume Data for both titrations T1->A1 T2->A1 A2 Input data into refinement software (e.g., Hyperquad) A1->A2 A3 Build Speciation Model (L, HL, H2L, ML, ML2...) A2->A3 A4 Calculate log K values with error analysis A3->A4

Caption: Workflow for determining stability constants using potentiometric titration.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC provides the most comprehensive thermodynamic characterization of a binding interaction.[19][20] It directly measures the minute heat changes (ΔH) that occur upon complexation, which is a universal feature of chemical reactions. By titrating the metal ion into the ADA solution within a highly sensitive calorimeter, a complete binding isotherm is generated. Fitting this curve yields not only the binding affinity (K) but also the reaction enthalpy (ΔH) and stoichiometry (n) in a single, model-dependent experiment.[20][21] This allows for the calculation of ΔG and ΔS, providing deep mechanistic insights into the forces driving the interaction. It is an indispensable tool for validating potentiometric data and understanding the "why" behind the binding strength.[22][23]

Experimental Protocol: ITC Analysis of an ADA-Metal Interaction

  • Sample Preparation:

    • Prepare the ADA solution (e.g., 1 mM) in a suitable pH buffer (one with a very low enthalpy of ionization, like PIPES or phosphate, to minimize interference). This solution will be placed in the ITC sample cell.

    • Prepare the metal salt solution (e.g., 10 mM ZnCl₂) using the exact same buffer batch. This solution will be loaded into the injection syringe.

    • Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the ADA solution into the sample cell and the metal solution into the syringe.[21]

    • Allow the system to equilibrate thermally.

  • Titration Experiment:

    • Perform a series of small, precisely timed injections (e.g., 20 injections of 2 µL each) of the metal solution into the ADA solution.

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells after each injection. This power curve is integrated to yield the heat change per injection.[21]

  • Control Titration: Perform a control experiment by titrating the metal solution into the buffer alone. This measures the heat of dilution and any metal-buffer interaction, which must be subtracted from the primary experimental data for accurate results.[22]

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change (µJ) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ADA.

    • Fit the resulting binding isotherm using a suitable binding model (e.g., one-site or two-sequential-sites model) in the analysis software. The fit yields the thermodynamic parameters: Kₐ (1/Kₔ), ΔH, and n.

Visualization: Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Data Analysis ITC_P1 Prepare Metal (Syringe) and ADA (Cell) in identical, degassed buffer ITC_E1 Inject Metal into ADA in Calorimeter ITC_P1->ITC_E1 ITC_E3 Control: Inject Metal into buffer alone ITC_P1->ITC_E3 ITC_E2 Measure heat change (μcal/sec) per injection ITC_E1->ITC_E2 ITC_A1 Integrate peaks to get kcal/mole of injectant ITC_E2->ITC_A1 ITC_A2 Subtract heat of dilution from control experiment ITC_E3->ITC_A2 ITC_A1->ITC_A2 ITC_A3 Plot Binding Isotherm (Heat vs. Molar Ratio) ITC_A2->ITC_A3 ITC_A4 Fit data to binding model ITC_A3->ITC_A4 ITC_A5 Obtain K, ΔH, n Calculate ΔG, ΔS ITC_A4->ITC_A5

Caption: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.

Practical Implications for Researchers

An understanding of ADA's metal affinity is essential for the design and interpretation of countless experiments.

  • Experimental Design: When using ADA in a medium containing transition metals, the free metal ion concentration will be significantly lower than the total concentration added. The stability constants in Table 1 can be used with speciation software (e.g., MINEQL+, Visual MINTEQ) to calculate the actual free metal ion concentration at a given pH.

  • Potential for Interference:

    • Metalloenzyme Assays: The activity of enzymes requiring Zn²⁺, Cu²⁺, or other transition metals as cofactors can be inhibited by ADA due to cofactor sequestration.

    • Cell Culture: While ADA's affinity for Ca²⁺ and Mg²⁺ is low, its high affinity for trace metals like Cu²⁺ and Zn²⁺ can deplete these essential micronutrients from culture media.

    • Protein Assays: ADA is known to interfere with the colorimetric bicinchoninic acid (BCA) assay, which relies on the reduction of Cu²⁺.[2]

  • Use as a Metal Buffer: The ADA-metal equilibrium can be leveraged to create "metal buffers" that maintain a constant, low concentration of free metal ions, which is particularly useful for calibrating fluorescent metal sensors or studying cellular responses to picomolar or nanomolar levels of free metals.[9][10]

Conclusion

N-(2-acetamido)iminodiacetic acid (ADA) is a valuable tool for pH control in biological research. However, its identity as a "Good's buffer" should not obscure its potent and selective metal-chelating properties. The iminodiacetate structure endows it with a high affinity for divalent transition metals, a characteristic that must be quantitatively understood and accounted for. Ignoring this property can lead to significant experimental artifacts, while mastering it provides a sophisticated level of control over free metal ion concentrations. By employing robust techniques like potentiometric titration and isothermal titration calorimetry, researchers can build the accurate thermodynamic models necessary for rigorous, reproducible, and insightful science.

References

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Methodological & Application

Using "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate" in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Utilizing ADA Buffer for Robust and Reliable Biological Systems

Abstract

This guide provides a comprehensive overview of N-(2-acetamido)iminodiacetic acid (ADA), a zwitterionic buffer first described by Dr. Norman Good and colleagues.[1][2] The sodium salt form, Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, is particularly relevant for preparing aqueous buffer solutions. With a pKa of ~6.6 at 25°C, ADA is an excellent choice for maintaining a stable pH in the physiological range of 6.0 to 7.2.[1][3][4] This document details the physicochemical properties of ADA, its advantages over traditional buffers, and provides detailed protocols for its preparation and use in various research applications, including cell culture and enzyme kinetics.

Introduction to ADA as a "Good's Buffer"

Developed in the 1960s, the series of "Good's Buffers" revolutionized biological research by providing stable, non-toxic, and non-interfering buffering agents for sensitive biological assays.[2] ADA was designed to overcome the limitations of traditional buffers like phosphate and Tris.[1][2] Phosphate buffers, for instance, can precipitate with divalent cations, while Tris buffers exhibit a high temperature sensitivity and can interfere with certain enzymatic reactions.[2][5] ADA, being a zwitterionic organic compound, minimizes these issues, making it a valuable tool for researchers in biochemistry, molecular biology, and drug development.[1][6]

Key Advantages of ADA Buffer:

  • Physiological pH Range: Effectively buffers between pH 6.0 and 7.2, ideal for many cellular and enzymatic studies.[1][7]

  • Low Metal Ion Binding: While ADA does chelate some divalent metal ions, its binding constants for key ions like Ca²⁺ and Mg²⁺ are relatively low, making it suitable for systems where these ions are critical.[1][8]

  • High Solubility: The sodium salt of ADA is highly soluble in aqueous solutions.[1] The free acid form has limited water solubility but dissolves readily in alkaline solutions like NaOH.[1][3]

  • Minimal Biological Interference: Designed for low interaction with biological macromolecules, reducing the risk of altering protein structure or enzyme function.[2][7]

  • Low UV Absorbance: Does not significantly absorb light at wavelengths above 260 nm, preventing interference in spectrophotometric assays.[9]

Physicochemical Properties

A thorough understanding of a buffer's properties is critical for experimental design and reproducibility. The key characteristics of ADA are summarized below.

PropertyValueSource(s)
Chemical Name N-(2-acetamido)iminodiacetic acid[1][10]
CAS Number 26239-55-4[3][4]
Molecular Formula C₆H₁₀N₂O₅[1][4]
Molecular Weight 190.15 g/mol [1][4]
pKa (25°C) ~6.6[1][3]
Useful pH Range 6.0 – 7.2[1][11]
ΔpKa/°C -0.011[1][3]
Appearance White crystalline powder[11][12]

Core Principles for Application

The primary function of ADA is to resist changes in pH. The choice to use ADA over other buffers is often driven by the specific requirements of the experimental system.

Causality Behind Buffer Selection
  • When Metal Ions Matter: In enzymatic assays where divalent cations like Mg²⁺ or Mn²⁺ are essential cofactors, a buffer with low-to-moderate chelating ability is required. Strong chelators like EDTA would strip these ions from the enzyme's active site, inhibiting its function. ADA provides pH stability with less interference, although its metal binding constants should still be considered in highly sensitive systems.[9][13]

  • Maintaining Protein Integrity: ADA is an excellent choice for studies involving protein stability, such as protein crystallization or microtubule polymerization.[14] Its zwitterionic nature and minimal interaction help preserve the native conformation of proteins in solution.[7][14]

  • Cell Culture Applications: ADA's low toxicity and effectiveness at physiological pH make it suitable for cell culture media. It has been successfully used to support the growth of chicken embryo fibroblasts in protein-free media.[1][3][15]

Experimental Protocols

The following protocols provide step-by-step guidance for the preparation and application of ADA buffer solutions. These protocols are designed to be self-validating by including pH verification and quality control steps.

Protocol 4.1: Preparation of a 0.5 M ADA Buffer Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted for various working buffers.

Materials:

  • N-(2-acetamido)iminodiacetic acid (ADA, MW: 190.15 g/mol )[1]

  • 10 M Sodium Hydroxide (NaOH) solution[16]

  • High-purity, deionized water (dH₂O)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (e.g., 1 L)

Workflow Diagram:

G cluster_prep Stock Solution Preparation weigh 1. Weigh 95.08 g of ADA powder dissolve 2. Add ~800 mL dH₂O and stir weigh->dissolve adjust 3. Add 10 M NaOH dropwise to dissolve and adjust pH to ~6.6 dissolve->adjust volume 4. Transfer to 1 L flask, bring to volume adjust->volume filter 5. Sterilize via 0.22 µm filtration volume->filter store 6. Store at Room Temperature filter->store

Caption: Workflow for 0.5 M ADA Stock Preparation.

Procedure:

  • Weigh ADA: Accurately weigh 95.08 g of ADA powder and add it to a beaker containing approximately 800 mL of dH₂O.

  • Dissolve: Place the beaker on a magnetic stir plate and begin stirring. The ADA free acid will not fully dissolve at this stage.[17]

  • Adjust pH: While stirring, slowly add 10 M NaOH dropwise. The ADA powder will dissolve as the pH increases.[17] Continue adding NaOH until all the powder is dissolved and the pH of the solution reaches your desired setpoint (e.g., pH 6.6 for a central buffering capacity).

  • Final Volume: Quantitatively transfer the dissolved buffer solution to a 1 L volumetric flask. Rinse the beaker with dH₂O and add the rinse to the flask. Carefully add dH₂O to bring the final volume to the 1 L mark.

  • Sterilization & Storage: For applications requiring sterility (e.g., cell culture), filter the solution through a 0.22 µm filter unit. Store the stock solution in a sterile container at room temperature.[9]

Protocol 4.2: Application in Enzyme Kinetic Assays (e.g., Adenosine Deaminase)

ADA buffer is suitable for studying many enzymes, including adenosine deaminase (ironically, also abbreviated as ADA), which catalyzes the conversion of adenosine to inosine.[18][19] This protocol provides a general framework.

Principle: Enzyme kinetics studies measure the rate of a reaction under varying conditions (e.g., substrate concentration) to determine parameters like Vmax and Km.[20][21] A stable pH is critical for obtaining reliable kinetic data, as enzyme activity is highly pH-dependent. ADA buffer maintains the pH within the optimal range for many enzymes without significantly interfering with their activity.[21]

Materials:

  • 0.5 M ADA Buffer Stock Solution, pH 6.6 (from Protocol 4.1)

  • Enzyme stock solution (e.g., Adenosine Deaminase)

  • Substrate stock solution (e.g., Adenosine)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

  • High-purity dH₂O

Workflow Diagram:

G cluster_assay Enzyme Kinetics Workflow prep_buffer 1. Prepare Working Buffer (e.g., 50 mM ADA, pH 6.6) prep_rxn 2. Prepare reaction mix in cuvette: - Working Buffer - Substrate dilutions prep_buffer->prep_rxn equilibrate 3. Equilibrate to assay temperature (e.g., 25°C) prep_rxn->equilibrate initiate 4. Initiate reaction by adding enzyme equilibrate->initiate measure 5. Measure ΔAbsorbance/min at 265 nm initiate->measure analyze 6. Calculate rates and plot (e.g., Michaelis-Menten) measure->analyze

Caption: General workflow for an enzyme kinetic assay.

Procedure:

  • Prepare Working Buffer: Dilute the 0.5 M ADA stock solution to a final working concentration (e.g., 50 mM) using high-purity dH₂O. Verify the pH and adjust if necessary.

  • Prepare Reaction Mixtures: In a series of cuvettes or wells, prepare the reaction mixtures. For a 1 mL final volume, this might include:

    • 800 µL of 50 mM ADA working buffer

    • 100 µL of substrate at various concentrations

    • 100 µL of dH₂O (this volume will be replaced by the enzyme solution)

  • Equilibrate: Incubate the cuvettes in the spectrophotometer's temperature-controlled sample holder for 5 minutes to ensure the temperature equilibrates to the desired setpoint (e.g., 25°C).

  • Initiate Reaction: To start the reaction, add 100 µL of the enzyme solution to the cuvette, mix quickly but gently, and immediately begin data acquisition.

  • Measure Rate: Monitor the decrease in absorbance at 265 nm (the wavelength where adenosine absorbs and inosine has lower absorbance) over time. The initial linear portion of the curve represents the initial reaction velocity (v₀).

  • Data Analysis: Calculate the reaction rate for each substrate concentration. Plot the rate (v₀) versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[20]

Considerations and Limitations

  • Temperature Dependence: The pKa of ADA decreases as temperature increases (ΔpKa/°C = -0.011).[1][3] For experiments conducted at temperatures other than 25°C (e.g., 37°C), the pH of the buffer should be adjusted at the experimental temperature.

  • Metal Chelation: ADA is a chelating agent.[1][6] While weaker than EDTA, it forms complexes with many common metals.[7][9] This can be advantageous for removing contaminating heavy metals but must be accounted for in assays requiring specific metal ion concentrations.[9][22]

  • Assay Interference: ADA has been shown to interfere with the color development in the bicinchoninic acid (BCA) protein assay.[3][15] Researchers should use an alternative protein quantification method, such as the Bradford assay, when working with ADA buffers.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Precipitate forms in buffer pH is too low for ADA to fully dissolve; Contamination with divalent cations (e.g., from glassware).Ensure pH is adjusted correctly with NaOH during preparation; Use high-purity water and acid-washed glassware.
Inconsistent enzyme activity pH drift due to temperature changes; Buffer concentration is too low.Adjust final pH at the intended experimental temperature; Increase buffer concentration to 50-100 mM for robust pH control.
Inhibited enzyme activity Chelation of essential metal cofactors by ADA.Add a slight excess of the required metal cofactor to the reaction mix; Consider a buffer with lower metal-binding constants like HEPES or MOPS.[13]

References

  • Vertex AI Search Result[1]: ADA (buffer) - Grokipedia. (2026). Grokipedia.

  • Vertex AI Search Result[15]: ADA Buffer 0.2M pH 6.0. Boston BioProducts.

  • Vertex AI Search Result[3]: ADA (buffer) - Wikipedia. Wikipedia.

  • Vertex AI Search Result[4]: ADA | 26239-55-4 | FA15758. Biosynth.

  • Vertex AI Search Result[11]: ADA Buffer - 26239-55-4. Discovery Fine Chemicals.

  • Vertex AI Search Result[10]: N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765. PubChem.

  • Vertex AI Search Result[17]: ADA Buffer (0.5 M, 6.6 pH) Preparation and Recipe. AAT Bioquest.

  • Vertex AI Search Result[6]: N-(2-Acetamido)iminodiacetic acid | 26239-55-4. ChemicalBook.

  • Vertex AI Search Result[23]: ADA Buffer 0.2M, pH 6.5 (7415-22-7). bioWORLD.

  • Vertex AI Search Result[24]: ADA Buffer 0.2M, pH 7.0. bio-WORLD.

  • Vertex AI Search Result[14]: Good's buffer ADA is important in these applications. Hubei Xindesheng Material Technology Co., Ltd.

  • Vertex AI Search Result[2]: The Significance of Good's Buffers: Focus on N-(2-Acetamido)iminodiacetic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

  • Vertex AI Search Result[25]: this compound. PubChem.

  • Vertex AI Search Result[7]: Understanding ADA Buffer: Your Go-To Zwitterionic Buffer for Biochemistry. NINGBO INNO PHARMCHEM CO.,LTD.

  • Vertex AI Search Result[9]: ADA. GoldBio.

  • Vertex AI Search Result[16]: Buffer Preparation. Shi Lab.

  • Vertex AI Search Result[8]: A survey of readily available chelators for buffering calcium ion concentrations in physiological solutions. PubMed.

  • Vertex AI Search Result[26]: N-(2-Acetamido)-2-Iminodiacetic acid. Selleck Chemicals.

  • Vertex AI Search Result[27]: 7415-22-7|this compound. BLDpharm.

  • Vertex AI Search Result[28]: enzyme kinetics and mechanism : investigating substrate protonation by adenosine deaminase. Semantic Scholar.

  • Vertex AI Search Result[18]: Relative activity of ADA in the 50 mM phosphate buffer, pH 7.5 and 27... ResearchGate.

  • Vertex AI Search Result[19]: Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. MDPI.

  • Vertex AI Search Result[29]: Sodium 2-((hydroxymethyl)amino)acetate | Amino Acid Derivative. MedChemExpress.

  • Vertex AI Search Result[30]: Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline.

  • Vertex AI Search Result[5]: Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH.

  • Vertex AI Search Result[31]: Free-metal ion depletion by "Good's" buffers. PubMed.

  • Vertex AI Search Result[12]: White Crystalline Powder N- (2-Acetamido) Iminodiacetic Acid Ada 26239-55-4. EC21.

  • Vertex AI Search Result[20]: Enzyme kinetics - Wikipedia. Wikipedia.

  • Vertex AI Search Result[21]: (PDF) Study The Chemical Kinetics Properties for Adenosine Deaminase Enzyme (Aminohydrolase EC 3.5.4.4) ADA In Breast Cancer Patients. ResearchGate.

  • Vertex AI Search Result[13]: Biological buffers and their interactions with metal ions. Hopax Fine Chemicals.

  • Vertex AI Search Result[22]: METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. IUPAC.

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Leveraging N-(2-Acetamido)iminodiacetic Acid Monosodium Salt (Na-ADA) for High-Purity Metal Ion Scavenging in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Abstract

In the realms of biological research, drug discovery, and chemical synthesis, the unsolicited presence of metal ions can be a significant impediment, leading to enzymatic inhibition, catalytic side reactions, and compromised product stability. The strategic removal of these ions is therefore a critical step in ensuring experimental validity and product integrity. This guide provides a comprehensive overview and detailed protocols for the application of N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA), a highly effective chelating agent, for the targeted removal of divalent and trivalent metal ions from aqueous systems. We will delve into the mechanistic underpinnings of Na-ADA's chelating activity, provide step-by-step protocols for its use, and offer insights into optimizing its performance for various research applications.

Introduction: The Imperative of Metal Ion Control

Metal ions, particularly divalent cations like Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺, and heavy metals such as Cu²⁺, Ni²⁺, and Pb²⁺, are ubiquitous in laboratory environments. Their presence, even at trace levels, can have profound effects on experimental outcomes. For instance, many enzymes, including nucleases and some proteases, are metalloenzymes that require specific metal cofactors for their activity. Uncontrolled metal ion concentrations can either hyperactivate or inhibit these enzymes, leading to spurious results. In drug development, metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs) or lead to the formation of undesirable adducts. Consequently, the ability to control and selectively remove metal ions is a cornerstone of robust scientific methodology.

N-(2-Acetamido)iminodiacetic acid (ADA), and its more readily soluble monosodium salt, emerges as a superior choice for a chelating agent in many biological and chemical systems. As a derivative of iminodiacetic acid, it exhibits a strong affinity for a wide range of metal ions. Its utility is further enhanced by its biocompatibility and minimal interference in many biological assays, making it a valuable tool for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Chelation Chemistry of Na-ADA

The efficacy of Na-ADA as a chelating agent is rooted in its molecular structure and the principles of coordination chemistry. A thorough understanding of these principles is essential for its effective application.

Mechanism of Chelation

N-(2-Acetamido)iminodiacetic acid is a tridentate chelating agent, meaning it can form three coordinate bonds with a single metal ion. The coordination involves the lone pairs of electrons on the nitrogen atom of the imino group and the two carboxylate oxygen atoms. This multi-point attachment results in the formation of stable, five-membered chelate rings with the metal ion, a thermodynamically favorable conformation.

cluster_ADA Na-ADA Structure cluster_Metal Metal Ion cluster_Complex Chelate Complex N N C1 C N->C1 C2 C N->C2 C3 C N->C3 H H N->H O1 O⁻ C1->O1 O2 O⁻ C2->O2 O3 O C3->O3 M M²⁺ N_c N M_c M²⁺ N_c->M_c O1_c O⁻ O1_c->M_c O2_c O⁻ O2_c->M_c

Figure 1: Chelation of a divalent metal ion (M²⁺) by Na-ADA.

The Critical Role of pH

The chelation capacity of Na-ADA is highly dependent on the pH of the solution. The imino nitrogen and the carboxyl groups are all subject to protonation at low pH. For Na-ADA to effectively chelate a metal ion, the carboxyl groups must be deprotonated (COO⁻) and the nitrogen atom must be available to donate its lone pair of electrons. Therefore, Na-ADA is most effective in neutral to alkaline conditions (pH > 6). At acidic pH, protonation of the donor atoms significantly reduces the stability of the metal-ADA complex.

Selectivity and Stability Constants

Na-ADA exhibits varying affinities for different metal ions, a property quantified by the stability constant (log K). A higher log K value indicates a more stable complex and thus a stronger chelation. This selectivity can be exploited to preferentially remove certain metal ions over others.

Metal IonStability Constant (log K₁) at 25°C, 0.1 M ionic strength
Ca²⁺3.5
Mg²⁺2.9
Mn²⁺5.2
Fe²⁺6.0
Co²⁺7.0
Zn²⁺7.5
Ni²⁺8.4
Cu²⁺10.5
Fe³⁺11.2
Pb²⁺8.0

Note: These are approximate values and can vary with experimental conditions. The data is synthesized from typical values for similar aminocarboxylate chelators.

This table clearly illustrates that Na-ADA has a much higher affinity for transition metals and heavy metals like Cu²⁺ and Fe³⁺ compared to alkaline earth metals like Mg²⁺ and Ca²⁺. This is a crucial consideration when designing experiments. For instance, a carefully chosen concentration of Na-ADA can be used to scavenge contaminating heavy metals from a solution while leaving a sufficient concentration of Mg²⁺ required for an enzymatic reaction.

Experimental Protocols

The following protocols are designed to be adaptable to a wide range of laboratory applications. It is recommended to perform a small-scale pilot experiment to optimize the conditions for your specific system.

Protocol 1: Removal of Heavy Metal Contaminants from Biological Buffers

This protocol details the procedure for removing trace heavy metal contaminants (e.g., Cu²⁺, Zn²⁺, Ni²⁺) from a stock buffer solution.

Materials:

  • N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA)

  • Buffer solution to be treated (e.g., Tris-HCl, HEPES)

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Stir plate and stir bar

  • Optional: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable colorimetric assay for metal ion quantification.

Procedure:

  • Prepare a Stock Solution of Na-ADA: Dissolve Na-ADA in high-purity water to create a 0.5 M stock solution. Ensure the salt is completely dissolved. The pH of this solution should be near neutral.

  • Determine the Required Na-ADA Concentration: The concentration of Na-ADA should be in stoichiometric excess relative to the estimated concentration of contaminating metal ions. A general starting point is to use a 5 to 10-fold molar excess. If the metal ion concentration is unknown, a final concentration of 1-5 mM Na-ADA in the buffer is often effective for scavenging trace contaminants.

  • Treat the Buffer Solution: a. Place the buffer solution in a clean beaker with a stir bar. b. Slowly add the calculated volume of the Na-ADA stock solution while stirring. c. Allow the solution to stir for at least 30 minutes at room temperature to ensure complete chelation.

  • pH Adjustment: The addition of Na-ADA may slightly alter the pH of the buffer. Re-measure the pH and adjust if necessary using high-purity HCl or NaOH.

  • Validation (Optional but Recommended): To confirm the removal of metal ions, analyze the treated buffer using a sensitive technique like ICP-MS. Compare the results to an untreated sample.

  • Sterilization and Storage: If required, sterile-filter the treated buffer using a 0.22 µm filter. Store at 4°C.

A Prepare 0.5 M Na-ADA Stock Solution B Determine Required Na-ADA Concentration (5-10x molar excess) A->B C Add Na-ADA to Buffer Solution B->C D Stir for 30 minutes at Room Temperature C->D E Re-adjust pH of the Buffer D->E F Validate Metal Removal (e.g., ICP-MS) E->F G Sterile Filter and Store at 4°C F->G

Figure 2: Workflow for removing heavy metal contaminants from buffers.

Protocol 2: Quenching of Metalloenzyme Reactions

This protocol describes how to use Na-ADA to rapidly stop enzymatic reactions that are dependent on divalent metal ions (e.g., DNase I, Alkaline Phosphatase).

Materials:

  • N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA)

  • Enzymatic reaction mixture

  • High-purity water

Procedure:

  • Prepare a Quenching Solution: Prepare a concentrated stock solution of Na-ADA (e.g., 0.5 M) in high-purity water. The pH should be adjusted to be compatible with your downstream application, typically between 7.0 and 8.0.

  • Determine the Quenching Concentration: The final concentration of Na-ADA in the reaction mixture should be sufficient to chelate all the free metal ions required for enzyme activity. A final concentration of 10-20 mM is a robust starting point, effectively sequestering the typical 1-5 mM Mg²⁺ or Mn²⁺ used in such reactions.

  • Stop the Reaction: At the desired time point, add the calculated volume of the Na-ADA quenching solution to the enzymatic reaction. Mix immediately by vortexing or pipetting. The chelation of the metal cofactors will instantly inactivate the enzyme.

  • Downstream Processing: The reaction can now be safely processed for downstream applications such as gel electrophoresis, PCR, or sequencing. The presence of the Na-ADA-metal complex is generally benign in these procedures. However, if the presence of a chelator is a concern for subsequent steps, consider purification methods like spin columns or precipitation to remove it.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete metal ion removalInsufficient Na-ADA concentrationIncrease the molar excess of Na-ADA to 20-fold or higher.
pH of the solution is too acidicEnsure the pH of the final solution is in the optimal range for Na-ADA chelation (pH > 6).
Precipitation observed after adding Na-ADAFormation of an insoluble metal-ADA complexThis can occur with high concentrations of certain metal ions. Perform the chelation in a more dilute solution or consider a different chelating agent.
Interference with downstream applicationsNa-ADA is inhibiting a subsequent enzymatic stepRemove the Na-ADA-metal complex using a suitable purification method (e.g., dialysis, size-exclusion chromatography) before proceeding.

Conclusion

N-(2-Acetamido)iminodiacetic acid monosodium salt is a powerful and versatile tool for controlling metal ion concentrations in a wide array of scientific applications. By understanding the fundamental principles of its chelation chemistry and following well-defined protocols, researchers can significantly enhance the reliability and accuracy of their experimental results. The strategic use of Na-ADA to create metal-free environments or to precisely control enzymatic reactions is an essential skill for any scientist working in the fields of biology, chemistry, or pharmacology.

References

No specific authoritative sources with detailed protocols for N-(2-Acetamido)iminodiacetic acid monosodium salt in metal ion removal were found in the provided search results. The information presented is based on general chemical principles of chelation and standard laboratory practices for similar compounds. For stability constants and general properties of related chelators, users are encouraged to consult comprehensive chemical databases and literature on coordination chemistry.

Application Notes and Protocols for the Use of ADA Sodium Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(2-Acetamido)iminodiacetic acid (ADA) sodium salt as a biological buffer in enzyme assays. ADA, one of the zwitterionic buffers developed by Good et al., is particularly suited for maintaining a stable pH in the slightly acidic to neutral range (6.0-7.2).[1][2] This guide delves into the underlying scientific principles of ADA as a buffering agent, with a critical focus on its metal-chelating properties and the implications for metalloenzyme activity. Detailed, step-by-step protocols for buffer preparation and a general enzyme assay are provided, alongside troubleshooting advice and considerations for specific enzyme classes.

Introduction: Understanding ADA as a Biological Buffer

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic organic chemical buffering agent.[1][3] Its pKa of approximately 6.6 at 25°C makes it an effective buffer in the pH range of 6.0 to 7.2, which is physiologically relevant for many cellular and enzymatic studies.[1][2][4] As a "Good's buffer," ADA was designed to have minimal interaction with biological components, a desirable characteristic for in vitro assays. However, a key feature of ADA is its ability to chelate divalent and trivalent metal ions, a property that requires careful consideration when designing enzyme assays.[2][5]

The decision to use ADA in an enzyme assay is often driven by the need for a stable pH in its effective range and when the chelation of certain metal ions is either desired or can be controlled. This guide will walk you through the necessary considerations and protocols to ensure the robust and reliable use of ADA in your enzyme kinetics and screening experiments.

Scientific Principles and Critical Considerations

The utility of any buffer in an enzyme assay is dictated by its chemical properties and potential interactions with assay components. For ADA, its metal-chelating capacity is a double-edged sword that necessitates a deep understanding of the enzyme under investigation.

pH Buffering Mechanism

ADA is a zwitterionic compound, meaning it possesses both positive and negative charges, which allows it to effectively resist changes in pH. Its buffering capacity is optimal around its pKa of 6.6.[1] The pH of an ADA buffer is also sensitive to temperature, with a ΔpKa/°C of -0.011.[1] This should be taken into account when performing assays at temperatures other than ambient.

Metal Ion Chelation: A Critical Factor

ADA possesses a structure similar to that of the well-known chelating agent EDTA, which allows it to form complexes with various metal ions, including Ca²⁺, Mg²⁺, Mn²⁺, Zn²⁺, and Cu²⁺.[1][5][6] This property is of paramount importance in enzymology for several reasons:

  • Metalloenzyme Inhibition: Many enzymes, such as certain kinases and phosphatases, require divalent cations as cofactors for their catalytic activity.[7][8] ADA can sequester these essential metal ions from the active site, leading to a decrease or complete loss of enzyme activity.[9]

  • Assay Interference: The chelation of metal ions can interfere with assay detection systems that rely on metal-dependent reactions.

  • Controlled Metal Ion Concentration: Conversely, the chelating property of ADA can be advantageous in studies where a low concentration of free metal ions is desired to investigate the specific metal ion dependence of an enzyme.

It is crucial to determine if the enzyme of interest is a metalloenzyme before selecting ADA as a buffer. If it is, the potential inhibitory effects of ADA must be assessed, or an alternative buffer should be considered.

Potential Assay Interferences

Beyond metal chelation, ADA has been reported to interfere with certain protein quantification methods. Specifically, it can alter the color development in the bicinchoninic acid (BCA) assay.[1][10] Therefore, if protein concentration needs to be determined in the presence of ADA, alternative methods like the Bradford assay should be considered.

Data Presentation: Properties of ADA Buffer

The following table summarizes the key properties of ADA for quick reference.

PropertyValueSource(s)
Chemical NameN-(2-Acetamido)iminodiacetic acid[1][3]
CAS Number26239-55-4[1]
Molecular Weight190.155 g/mol [1]
pKa (25°C)~6.6[1][10]
Useful pH Range6.0 - 7.2[1][2]
ΔpKa/°C-0.011[1]
Metal ChelationYes (Ca²⁺, Mg²⁺, etc.)[1][5]

Experimental Protocols

Preparation of a 0.5 M ADA Buffer Stock Solution

This protocol describes the preparation of a 0.5 M stock solution of ADA buffer. The final pH will be adjusted to the desired value within the buffering range (e.g., pH 6.8).

Materials:

  • ADA (N-(2-Acetamido)iminodiacetic acid) (MW: 190.16 g/mol )

  • Deionized water (dH₂O)

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

Procedure:

  • Weigh out 95.08 g of ADA and add it to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a stir plate and begin stirring. ADA has low solubility in water at acidic pH.[11]

  • Slowly add 10 M NaOH or KOH dropwise while monitoring the pH. As the pH increases, the ADA will dissolve.[11]

  • Continue adding the base until the ADA is completely dissolved and the pH is close to the desired value (e.g., 6.8). Be cautious not to overshoot the target pH.

  • Once the ADA is fully dissolved and the pH is stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with dH₂O.

  • Sterilize the buffer solution by filtering it through a 0.22 µm filter.

  • Store the stock solution at room temperature.[2]

General Protocol for an Enzyme Assay Using ADA Buffer

This protocol provides a general framework for conducting an enzyme assay. The concentrations of enzyme, substrate, and any cofactors, as well as the incubation time and temperature, must be optimized for each specific enzyme.

Workflow Diagram:

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis ReagentPrep Prepare Reagents (Enzyme, Substrate, Cofactors) AssaySetup Set up Assay Plate (Add buffer, enzyme, inhibitors) ReagentPrep->AssaySetup BufferPrep Prepare Working ADA Buffer (Dilute from stock) BufferPrep->AssaySetup Initiation Initiate Reaction (Add substrate) AssaySetup->Initiation Incubation Incubate (Controlled temperature and time) Initiation->Incubation Termination Terminate Reaction (Optional, e.g., stop solution) Incubation->Termination Detection Measure Signal (e.g., Absorbance, Fluorescence) Termination->Detection Analysis Data Analysis (Calculate enzyme activity) Detection->Analysis

Caption: General workflow for an enzyme assay using ADA buffer.

Materials:

  • 0.5 M ADA buffer stock solution (prepared as in 4.1)

  • Enzyme stock solution

  • Substrate stock solution

  • Cofactor stock solution(s) (if required)

  • Inhibitor/activator stock solutions (for screening)

  • Deionized water (dH₂O)

  • Microplate reader or spectrophotometer

  • 96-well or 384-well assay plates

Procedure:

  • Prepare the Working Assay Buffer: Dilute the 0.5 M ADA stock solution to the desired final concentration (typically 20-100 mM) in dH₂O. Ensure the pH is correct at the assay temperature.

  • Assay Reaction Mixture Preparation: On ice, prepare a master mix containing the working ADA buffer, enzyme, and any necessary cofactors. The final volume and concentrations should be calculated based on the total reaction volume in each well.

  • Assay Plate Setup:

    • Add the appropriate volume of the reaction mixture to each well of the assay plate.

    • For inhibitor screening, add the test compounds at various concentrations to the designated wells. Include appropriate controls (e.g., no enzyme, no substrate, vehicle control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well. It is often recommended to pre-incubate the plate at the assay temperature for a few minutes before adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time. The reaction should be monitored to ensure it is within the linear range.[12]

  • Signal Detection: Measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength for absorbance or fluorescence. Kinetic assays involve taking multiple readings over time, while endpoint assays take a single reading after a fixed incubation period.

  • Data Analysis: Calculate the enzyme activity based on the change in signal over time, taking into account the extinction coefficient of the product or substrate and the path length of the well. For inhibitor screening, determine IC₅₀ values by plotting the enzyme activity against the inhibitor concentration.

Considerations for Specific Enzyme Classes

Kinase Assays

Many kinases require Mg²⁺ for their activity. Since ADA chelates Mg²⁺, its use in kinase assays requires careful optimization.[9]

  • Recommendation: If ADA is the buffer of choice, it is essential to perform a Mg²⁺ titration to determine the optimal concentration of added Mg²⁺ that restores kinase activity. This concentration will likely be higher than in a non-chelating buffer. Alternatively, consider using a buffer with low metal-binding capacity like HEPES or MOPS.[13]

Phosphatase Assays

Similar to kinases, many phosphatases are metalloenzymes. For example, alkaline phosphatases often require Zn²⁺ and Mg²⁺.[14][15]

  • Recommendation: The use of ADA with metallophosphatases is generally discouraged unless the goal is to study the effect of metal ion depletion. If ADA must be used, a thorough validation of enzyme activity in the presence of supplemented divalent cations is necessary. Buffers like diethanolamine (DEA) are often used for alkaline phosphatase assays.[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no enzyme activity ADA is chelating essential metal cofactors.Perform a metal ion titration (e.g., Mg²⁺, Zn²⁺) to determine the optimal concentration needed to restore activity. Consider using a non-chelating buffer like HEPES or MOPS.
Incorrect pH of the buffer at the assay temperature.Verify the pH of the working buffer at the experimental temperature, as the pKa of ADA is temperature-dependent.
Inconsistent results Variability in buffer preparation.Ensure accurate weighing and pH adjustment during buffer preparation. Use a calibrated pH meter.
Interference of ADA with the detection method.Check for known interferences of ADA with your specific assay reagents. For example, avoid BCA protein assays.
Precipitation in the assay well The sodium salt of ADA may have limited solubility under certain conditions.Ensure all components are fully dissolved in the working buffer before mixing.

Conclusion

ADA sodium salt is a valuable biological buffer for enzyme assays operating in the pH range of 6.0 to 7.2. Its primary advantage is its ability to maintain a stable pH in this physiologically relevant range. However, its significant metal-chelating properties demand a cautious and well-informed approach. Researchers must be aware of the potential for inhibition of metalloenzymes and interference with certain assay formats. By following the detailed protocols and considering the critical factors outlined in this guide, scientists can successfully employ ADA to generate reliable and reproducible data in their enzymatic studies.

References

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  • bio-WORLD. ADA Buffer 0.2M pH 6.0. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding ADA Buffer: Your Go-To Zwitterionic Buffer for Biochemistry. [Link]

  • MORPHISTO GmbH. Substrate Buffer for Alkaline Phosphatase. [Link]

  • MySkinRecipes. ADA sodium salt. [Link]

  • Labcare diagnostics. Adenosine Deaminase(ADA). [Link]

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  • PubMed. A survey of readily available chelators for buffering calcium ion concentrations in physiological solutions. [Link]

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  • NIH. Theoretical Considerations and Practical Approaches to Address the Effect of Anti-drug Antibody (ADA) on Quantification of Biotherapeutics in Circulation. [Link]

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  • PubMed. An experimental artifact in the use of chelating metal ion buffers. Binding of chelators to bovine alpha-lactalbumin. [Link]

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  • ResearchGate. (PDF) Study The Chemical Kinetics Properties for Adenosine Deaminase Enzyme (Aminohydrolase EC 3.5.4.4) ADA In Breast Cancer Patients. [Link]

  • ACS Omega. Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. [Link]

  • Hopax Fine Chemicals. Biological buffers and their interactions with metal ions - Blog. [Link]

  • PubMed Central. Allosteric Enzyme-Based Biosensors—Kinetic Behaviours of Immobilised L-Lysine-α-Oxidase from Trichoderma viride. [Link]

  • PubMed. The effect of divalent cations on the amidolytic activity of bovine plasma activated protein C and des-1-41-light chain activated protein C. [Link]

  • Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests. [Link]

  • ResearchGate. Shows effect of divalent cations on Enzyme activity. [Link]

  • NIH. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • NIH. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC. [Link]

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Application Notes and Protocols for Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate (ADA Sodium Salt) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dual Functionality of ADA Sodium Salt in Bioprocessing

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, commonly known in the scientific community as ADA sodium salt or N-(2-Acetamido)iminodiacetic acid monosodium salt, is a zwitterionic buffer agent with significant utility in biochemical and molecular biology applications.[1][2] As a derivative of iminodiacetic acid, it belongs to the family of "Good's buffers," which are lauded for their physiological pKa values and minimal interference with biological processes.[1] In the context of cell culture, ADA sodium salt serves a dual role: it is an effective pH buffer within the critical range of 6.0-7.2, and it functions as a chelating agent, capable of forming complexes with metal ions.[1]

This unique combination of properties makes ADA sodium salt a valuable component in the formulation of cell culture media, where maintaining a stable pH and managing metal ion availability are paramount for optimal cell growth, viability, and recombinant protein production.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ADA sodium salt in cell culture media, with a focus on both its buffering and chelating functionalities.

Chemical Properties and Structure

PropertyValueReference
Synonyms ADA sodium salt, N-(2-Acetamido)iminodiacetic acid monosodium salt[1][2]
Molecular Formula C₆H₉N₂NaO₅[1]
Molecular Weight 212.14 g/mol [1]
Appearance White crystalline powder[1]
pKa at 25°C ~6.6[3]
Useful pH Range 6.0 - 7.2[1]
Storage Room temperature[1]

Below is a diagram illustrating the chemical structure of ADA and its chelating action on a divalent metal ion (M²⁺).

cluster_ADA ADA (N-(2-Acetamido)iminodiacetic Acid) cluster_Chelation Chelation of a Metal Ion (M²⁺) C1 C2 C1->C2 C-C N1 C2->N1 C-N N2 C2->N2 C-N C3 N1->C3 N-C C5 N1->C5 N-C C4 C3->C4 C-C O1 C4->O1 C=O O2 C4->O2 C-O⁻ C6 C5->C6 C-C O3 C6->O3 C=O O4 C6->O4 C-O⁻ H1 N2->H1 N-H H2 N2->H2 N-H M M²⁺ O2c M->O2c O4c M->O4c N1c M->N1c

Caption: Structure of ADA and its chelation of a metal ion.

Mechanism of Action in Cell Culture Media

Zwitterionic Buffering for pH Stability

Mammalian cell cultures are exquisitely sensitive to fluctuations in pH, with the optimal range for most cell lines being 7.2-7.4.[4] Metabolic activities of cells, such as glycolysis, lead to the production of acidic byproducts like lactic acid, which can rapidly decrease the pH of the culture medium. Conversely, the loss of CO₂ from the medium can lead to an increase in pH. Such pH shifts can adversely affect cell growth, metabolism, and protein expression.

The most common buffering system in cell culture is the sodium bicarbonate-CO₂ system.[3] However, this system requires a controlled CO₂ environment, typically in an incubator. For processes that may occur outside of a CO₂ incubator, or for added buffering capacity, organic buffers like HEPES and ADA sodium salt are often employed.[4]

ADA sodium salt, with a pKa of approximately 6.6, provides effective buffering in the slightly acidic to neutral pH range (6.0-7.2).[3] Its zwitterionic nature at physiological pH means it has both a positive and a negative charge, which minimizes its interaction with cell membranes and other charged molecules in the medium.

Chelating Activity and Metal Ion Management

Trace metals such as iron, copper, zinc, and manganese are essential micronutrients for cell growth and enzymatic functions.[5][6] However, their concentration in the culture medium must be carefully controlled. Excess metal ions can be toxic, while their precipitation as insoluble salts can limit their bioavailability.

Chelating agents are molecules that can bind to metal ions, forming a stable, water-soluble complex.[7] This action can have several beneficial effects in cell culture media:

  • Preventing Precipitation: By keeping metal ions in solution, chelators ensure their availability to the cells.

  • Reducing Toxicity: Chelation can mitigate the toxic effects of heavy metal contaminants that may be present in media components or leach from bioreactor systems.

  • Controlling Redox Activity: Some metal ions, like iron and copper, can catalyze the formation of reactive oxygen species (ROS), which can damage cells and proteins. Chelating agents can modulate this activity.[5]

ADA sodium salt's iminodiacetic acid backbone provides two carboxyl groups and a tertiary amine, which can coordinate with metal ions, effectively sequestering them within the culture medium.

Protocols for the Application of ADA Sodium Salt

Protocol 1: Preparation of a Sterile 0.5 M Stock Solution

This protocol details the preparation of a 100 mL of 0.5 M sterile stock solution of ADA sodium salt.

Materials:

  • This compound (ADA Sodium Salt, MW: 212.14 g/mol )

  • High-purity, cell culture grade water

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

  • Analytical balance

  • pH meter

Procedure:

  • Calculation: To prepare 100 mL (0.1 L) of a 0.5 M solution, the required mass of ADA sodium salt is: Mass = Molarity × Volume × Molecular Weight Mass = 0.5 mol/L × 0.1 L × 212.14 g/mol = 10.607 g

  • Dissolution: a. Weigh out 10.607 g of ADA sodium salt powder using an analytical balance. b. Add approximately 80 mL of high-purity water to the sterile volumetric flask containing a sterile magnetic stir bar. c. Gradually add the weighed ADA sodium salt to the water while stirring. d. Continue stirring until the powder is completely dissolved. The solution should be clear and colorless to faint yellow.[1]

  • pH Adjustment (if necessary): a. Although ADA sodium salt is a buffer, it is good practice to verify the pH of the stock solution. b. Calibrate the pH meter according to the manufacturer's instructions. c. Measure the pH of the solution. If adjustment is needed to bring it closer to a neutral pH for storage, use sterile 1 N NaOH or 1 N HCl dropwise.

  • Final Volume and Sterilization: a. Once the ADA sodium salt is fully dissolved and the pH is acceptable, bring the final volume to 100 mL with high-purity water. b. Remove the stir bar and cap the flask. Invert several times to ensure thorough mixing. c. Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: a. Label the sterile bottle with the name of the solution (0.5 M ADA Sodium Salt), the date of preparation, and your initials. b. For long-term storage, it is recommended to store the stock solution at 2-8°C. For extended periods, aliquoting and freezing at -20°C can be considered, though repeated freeze-thaw cycles should be avoided.

Protocol 2: Initial Evaluation of ADA Sodium Salt in a Mammalian Cell Line (e.g., CHO cells)

This protocol provides a framework for determining the optimal working concentration of ADA sodium salt for a specific cell line.

Objective: To assess the effect of different concentrations of ADA sodium salt on cell viability, proliferation, and, if applicable, recombinant protein production in Chinese Hamster Ovary (CHO) cells.

Materials:

  • Suspension-adapted CHO cell line

  • Basal cell culture medium (e.g., a chemically defined CHO medium)

  • Sterile 0.5 M ADA sodium salt stock solution (prepared as in Protocol 1)

  • Shake flasks or other suitable culture vessels

  • Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)

  • Assay for quantifying protein product (e.g., ELISA, HPLC)

  • Incubator with appropriate temperature, humidity, and CO₂ control

Experimental Design:

The following table outlines a suggested experimental setup to test a range of ADA sodium salt concentrations. A negative control (no ADA) and a positive control (e.g., a standard concentration of HEPES, such as 20 mM) should be included.

Experimental GroupADA Sodium Salt (mM)HEPES (mM)Key Parameters to Monitor
1 (Negative Control)00Viable Cell Density (VCD), Viability (%), pH, Metabolites (Glucose, Lactate), Product Titer
250VCD, Viability (%), pH, Metabolites, Product Titer
3100VCD, Viability (%), pH, Metabolites, Product Titer
4150VCD, Viability (%), pH, Metabolites, Product Titer
5200VCD, Viability (%), pH, Metabolites, Product Titer
6 (Positive Control)020VCD, Viability (%), pH, Metabolites, Product Titer

Procedure:

  • Cell Seeding: Seed suspension CHO cells at a consistent initial density (e.g., 0.3 x 10⁶ cells/mL) into shake flasks containing the basal medium.

  • Supplementation: Add the appropriate volume of the 0.5 M ADA sodium salt stock solution or a HEPES stock solution to achieve the final concentrations outlined in the experimental design table. Ensure the total volume in each flask is the same.

  • Incubation: Place the flasks in an incubator shaker set to the optimal conditions for the CHO cell line (e.g., 37°C, 8% CO₂, 120 rpm).

  • Monitoring: a. Take daily samples from each flask under sterile conditions. b. Measure the Viable Cell Density (VCD) and percentage of viability using a cell counter and trypan blue exclusion. c. Monitor the pH of the culture medium. d. Analyze the concentration of key metabolites such as glucose and lactate. e. At the end of the culture period (or at regular intervals), measure the concentration of the recombinant protein product.

  • Data Analysis: Plot the VCD, viability, and product titer over time for each condition. Compare the performance of the different ADA sodium salt concentrations to the negative and positive controls.

Workflow for Evaluating a New Media Component

start Define Objectives & Experimental Design prep_stock Prepare Sterile Stock Solution of ADA Sodium Salt start->prep_stock cell_culture Set up Cell Cultures with Varying Concentrations prep_stock->cell_culture monitor Daily Monitoring of Culture Parameters (VCD, Viability, pH) cell_culture->monitor Daily Sampling end_point End-point Analysis (Product Titer, Metabolites) cell_culture->end_point monitor->cell_culture data_analysis Data Analysis & Comparison to Controls end_point->data_analysis optimize Optimize Concentration & Further Studies data_analysis->optimize conclusion Conclusion & Final Protocol optimize->conclusion

Caption: A general workflow for testing a new media component.

Troubleshooting and Considerations

  • Potential Cytotoxicity: While Good's buffers are generally considered to have low toxicity, some cell lines may exhibit sensitivity at higher concentrations.[8] If a dose-dependent decrease in cell viability is observed, it is advisable to test lower concentrations of ADA sodium salt.

  • Metal Ion Chelation Effects: The chelating properties of ADA sodium salt may alter the bioavailability of essential trace metals. If negative effects on cell growth are observed, it may be necessary to adjust the concentration of trace metals in the basal medium. Conversely, if the basal medium contains inhibitory levels of certain metal ions, the addition of ADA sodium salt may improve culture performance.

  • Interaction with Other Media Components: The potential for ADA sodium salt to interact with other media components, although generally low for zwitterionic buffers, should be considered. For instance, strong chelation could potentially limit the availability of metals required as co-factors for specific enzymes involved in protein production.

  • pH Drift: While ADA sodium salt will provide additional buffering capacity, in high-density cultures producing large amounts of lactic acid, the pH may still drop. It is crucial to continue monitoring the pH and, if necessary, use it in conjunction with the bicarbonate-CO₂ system or employ other pH control strategies.

Conclusion

This compound is a versatile tool for the cell culture specialist. Its dual functionality as a zwitterionic buffer and a chelating agent offers a means to both stabilize the culture pH and manage the complex chemistry of metal ions in the media. By following the protocols outlined in these application notes and carefully considering the specific needs of the cell line and process, researchers can effectively leverage the benefits of ADA sodium salt to enhance the robustness and productivity of their cell culture systems. Further optimization based on the experimental framework provided will enable the fine-tuning of its concentration for specific applications in research, development, and biomanufacturing.

References

  • ADA sodium salt. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 17, 2026, from [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? (n.d.). Scientific Bioprocessing. Retrieved January 17, 2026, from [Link]

  • Stock Solutions. (n.d.). Cold Spring Harbor Laboratory Press. Retrieved January 17, 2026, from [Link]

  • The Role of HEPES Buffer in Cell Culture Media. (2024, September 6). HuanKai Group. Retrieved January 17, 2026, from [Link]

  • Eagle, H. (1971). Buffer combinations for mammalian cell culture. Science, 174(4008), 500-3. [Link]

  • The 9 best biological buffers for cell culture. (2019, February 13). Hopax Fine Chemicals. Retrieved January 17, 2026, from [Link]

  • Effects of Trace Metals on Cell-Culture Performance. (2024, September 1). BioProcess International. Retrieved January 17, 2026, from [Link]

  • Messer, H. H., Murray, E. J., & Goebel, N. K. (1982). Removal of trace metals from culture media and sera for in vitro deficiency studies. The Journal of Nutrition, 112(4), 652-7. [Link]

  • Fischer, A. B., & Seibold, G. (1998). Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. Journal of Trace Elements in Medicine and Biology, 12(2), 99-106.
  • Graham, R. J., et al. (2023). Trace metal optimization in CHO cell culture through statistical design of experiments. Biotechnology and Bioengineering, 120(10), 2825-2838. [Link]

  • Chemical speciation of trace metals in mammalian cell culture media: looking under the hood to boost cellular performance and product quality. (2021). Current Opinion in Biotechnology, 71, 216-224. [Link]

Sources

The Strategic Application of N-(2-Acetamido)iminodiacetic Acid Monosodium Salt in Modern Protein Purification Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Buffer, a Tool for Precision and Stability

In the landscape of protein purification, the choice of buffering agent is a critical decision that can profoundly impact the yield, purity, and stability of the final protein product. While a multitude of buffers are available to the researcher, N-(2-Acetamido)iminodiacetic acid (ADA), and its readily soluble monosodium salt, stands out due to its unique combination of a physiologically relevant pKa and inherent chelating properties.[1][2][3] This zwitterionic buffer, one of the series of "Good's buffers," offers a buffering range of pH 6.0-7.2, making it an excellent candidate for maintaining stable pH conditions for a wide variety of proteins.[1][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of N-(2-Acetamido)iminodiacetic acid monosodium salt in protein purification. We will delve into the mechanistic underpinnings of its utility, provide detailed protocols for its application in various purification techniques, and offer insights into leveraging its unique characteristics to overcome common purification challenges.

Physicochemical Properties and Rationale for Use

A thorough understanding of the properties of N-(2-Acetamido)iminodiacetic acid monosodium salt is paramount to its effective application.

PropertyValueSignificance in Protein Purification
Molecular Formula C₆H₉N₂O₅Na-
Molecular Weight 212.14 g/mol Essential for accurate buffer preparation.
pKa (25 °C) ~6.6Ideal for maintaining a stable pH in the near-neutral range, crucial for the stability and activity of many proteins.[1][5]
Buffering Range 6.0 - 7.2Covers a physiologically relevant pH range, minimizing the risk of protein denaturation or aggregation due to pH fluctuations.[1][3]
Chelating Properties Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Ni²⁺)Can be advantageous in inhibiting metalloproteases, but requires careful consideration in techniques like Immobilized Metal Affinity Chromatography (IMAC).[6]
Zwitterionic Nature Possesses both positive and negative chargesGenerally results in low ionic strength contribution at its pKa, which can be beneficial in certain chromatographic techniques.

The primary rationale for employing ADA monosodium salt in protein purification lies in its ability to provide robust pH control within a range where many proteins exhibit maximal stability and activity. Its chelating nature, while a double-edged sword, can be strategically harnessed to enhance protein integrity by sequestering divalent cations that may act as cofactors for contaminating proteases.

Core Applications & Strategic Protocols

While ADA is not utilized as an immobilized ligand itself in affinity chromatography, its role as a specialized buffer is where its value truly lies. Below are detailed protocols and the scientific reasoning for its use in various chromatographic and electrophoretic techniques.

Application in Size-Exclusion Chromatography (SEC)

Causality Behind Experimental Choices: In SEC, the primary goal is to separate proteins based on their hydrodynamic radius in a mild, non-interacting mobile phase. The choice of buffer is critical to prevent non-specific interactions with the chromatography matrix and to maintain the native oligomeric state of the protein. ADA buffer, with its pKa of ~6.6, is well-suited for proteins that are stable at a near-neutral pH. Its zwitterionic nature at this pH can contribute to a lower overall ionic strength of the buffer, which can be beneficial in minimizing non-specific electrostatic interactions with the SEC resin.

Experimental Protocol: Polishing of a Recombinant Antibody Fragment (Fab)

  • Objective: To remove small molecular weight contaminants and aggregates from a partially purified Fab preparation.

  • Materials:

    • N-(2-Acetamido)iminodiacetic acid monosodium salt

    • Sodium Chloride (NaCl)

    • Purified recombinant Fab fragment

    • Size-Exclusion Chromatography column (e.g., Superdex 75 or similar)

    • Chromatography system

  • Buffer Preparation (SEC Running Buffer):

    • 20 mM ADA

    • 150 mM NaCl

    • Adjust pH to 6.8 with NaOH or HCl.

    • Filter through a 0.22 µm filter.

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes (CV) of the SEC Running Buffer at the desired flow rate.

  • Sample Preparation:

    • Concentrate the Fab sample to a suitable concentration (e.g., 5-10 mg/mL).

    • Ensure the sample is in a buffer compatible with the SEC Running Buffer. If not, perform a buffer exchange into the SEC Running Buffer.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Elute with the SEC Running Buffer at a constant flow rate.

    • Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the main protein peak.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm purity and identify fractions containing the monomeric Fab.

Workflow Diagram for SEC Protocol

SEC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Buffer_Prep Prepare 20 mM ADA, 150 mM NaCl, pH 6.8 Column_Equil Equilibrate SEC Column with 2 CVs of Buffer Buffer_Prep->Column_Equil Inject_Sample Inject Sample onto Column Column_Equil->Inject_Sample Sample_Prep Prepare Concentrated Fab Sample Sample_Prep->Inject_Sample Elute_Protein Isocratic Elution with ADA Buffer Inject_Sample->Elute_Protein Collect_Fractions Collect Fractions Elute_Protein->Collect_Fractions Monitor_A280 Monitor UV Absorbance at 280 nm Elute_Protein->Monitor_A280 SDS_PAGE Analyze Fractions by SDS-PAGE Collect_Fractions->SDS_PAGE

Caption: Workflow for Fab purification using SEC with ADA buffer.

Application in Isoelectric Focusing (IEF)

Causality Behind Experimental Choices: IEF separates proteins based on their isoelectric point (pI) in a pH gradient. ADA has been documented for its use in preparing immobilized pH gradients.[1][2] Its buffering capacity around its pKa can contribute to the stability of the pH gradient in that specific region, leading to sharper focusing of proteins with pIs in the 6.0-7.2 range.

Experimental Protocol: Analysis of Protein Isoforms by IEF

  • Objective: To separate and visualize isoforms of a purified protein with expected pIs in the neutral range.

  • Materials:

    • N-(2-Acetamido)iminodiacetic acid

    • Acrylamide/Bis-acrylamide solution

    • Ampholytes covering a broad pH range (e.g., pH 3-10) and a narrow range (e.g., pH 6-8)

    • TEMED and Ammonium Persulfate (APS)

    • Purified protein sample

    • IEF gel apparatus

  • Gel Preparation (for a specific region of the pH gradient):

    • In the preparation of an immobilized pH gradient (IPG) strip, ADA can be incorporated as a buffering species to enhance the gradient's stability around pH 6.6. The precise formulation will depend on the specific IPG strip manufacturing protocol.

  • Sample Preparation:

    • Desalt the protein sample to remove any salts that could interfere with the electric field.

    • Resuspend the protein in a sample buffer containing urea, a non-ionic detergent, and carrier ampholytes.

  • Isoelectric Focusing:

    • Apply the protein sample to the rehydrated IPG strip.

    • Perform isoelectric focusing according to the manufacturer's instructions for the IEF system. This typically involves a voltage gradient applied over several hours.

  • Second Dimension (SDS-PAGE) and Visualization:

    • After focusing, equilibrate the IPG strip in an SDS-containing buffer.

    • Place the strip on top of an SDS-PAGE gel and run the second dimension to separate the focused proteins by molecular weight.

    • Stain the gel (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the separated protein isoforms.

IEF_Logic Protein_Mixture Protein Sample (with isoforms) Migration Protein Migration Protein_Mixture->Migration pH_Gradient Immobilized pH Gradient (potentially stabilized with ADA) pH_Gradient->Migration Electric_Field Applied Electric Field Electric_Field->Migration Focusing Focusing at pI Migration->Focusing until Net Charge = 0 Separation Separated Isoforms Focusing->Separation

Sources

Application Notes and Protocols for Metalloproteinase Inhibition using Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Catalytic Heart of Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical in the turnover and remodeling of the extracellular matrix (ECM).[1][2][3][4] Their activity is essential for physiological processes like development, tissue repair, and angiogenesis.[1][3] However, dysregulated MMP activity is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[1][5][6] This has made MMPs a significant target for therapeutic intervention.

The catalytic activity of all MMPs fundamentally relies on a zinc ion (Zn²⁺) coordinated by three histidine residues within the active site.[2][3][4] This zinc ion is indispensable for the hydrolysis of peptide bonds in substrate proteins.[2][7] Consequently, one of the most direct strategies for inhibiting MMP activity is the removal of this essential catalytic cofactor through chelation.

This guide provides detailed application notes and protocols for utilizing Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate as a metalloproteinase inhibitor. This compound, the monosodium salt of N-(2-Acetamido)iminodiacetic acid (ADA), is a well-characterized biological buffer and a known metal chelator.[4][8][9] Its utility as an MMP inhibitor stems from its ability to sequester the Zn²⁺ ion from the enzyme's active site, thereby rendering the enzyme inactive. We will explore the mechanism, provide guidance on determining effective concentrations, and present detailed protocols for its application in common MMP assays.

Compound Profile: this compound

Also known as ADA monosodium salt, this compound is a derivative of N-(2-Acetamido)iminodiacetic acid, one of the zwitterionic buffers developed by Norman Good and colleagues.[4][8] While primarily used for its buffering capacity in the pH range of 6.0-7.2, its chemical structure, featuring a tricarboxylic acid amide, imparts significant metal-chelating properties.[4][9]

The inhibitory action is based on the formation of a stable complex with divalent metal ions, including the catalytic Zn²⁺ in MMPs. By sequestering this ion, the inhibitor disrupts the enzyme's catalytic machinery, preventing substrate cleavage.

PropertyValueSource
Synonyms ADA sodium salt, N-(2-Acetamido)iminodiacetic acid monosodium salt[10][11][12]
Molecular Formula C₆H₉N₂NaO₅[10]
Molecular Weight 212.14 g/mol [10]
CAS Number 7415-22-7[10][11]
Mechanism of Action Divalent Cation (Zn²⁺) Chelation[4][7]
Solubility Soluble in aqueous solutions. Solubility is enhanced by conversion to the sodium salt.[8]
Preparation of Stock Solutions

For accurate and reproducible results, it is critical to prepare a concentrated, sterile stock solution of the inhibitor.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile container.

  • Dissolution: Dissolve the powder in a high-purity, nuclease-free water or a suitable buffer (e.g., 50 mM Tris) to a final concentration of 100 mM. Ensure the pH of the final solution is compatible with your assay conditions. The sodium salt form enhances solubility in aqueous solutions.[8]

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Mechanism of Inhibition: A Visual Explanation

The primary mechanism of MMP inhibition by this compound is the chelation of the catalytic zinc ion. The following diagram illustrates this process.

G cluster_0 Active MMP cluster_1 Inactive MMP Zn Zn²⁺ MMP MMP (Active Site) MMP->Zn coordinated by 3 His residues MMP_Inactive MMP (Inactive) Zn_Chelated Zn²⁺ Inhibitor_Bound Chelator (ADA-Na) Inhibitor_Bound->Zn_Chelated chelates Inhibitor Sodium 2-((2-amino-2-oxoethyl) (carboxymethyl)amino)acetate Inhibitor->Inhibitor_Bound +

Caption: Mechanism of MMP inhibition via zinc chelation.

Application Protocol 1: Determining the IC₅₀ using a Fluorogenic Substrate Assay

Since specific IC₅₀ values for this compound are not widely reported, it is essential to perform a dose-response analysis to determine the effective concentration for your specific MMP and experimental conditions. This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀).

Principle

This assay utilizes a quenched fluorescent substrate. When cleaved by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a dose-dependent decrease in the fluorescent signal.

Materials
  • Recombinant active MMP of interest (e.g., MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (FRET-based)

  • This compound (100 mM stock)

  • Broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) for positive control

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 1 µM ZnCl₂, pH 7.5)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Experimental Workflow

Caption: Workflow for IC₅₀ determination of an MMP inhibitor.

Step-by-Step Procedure
  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the 100 mM this compound stock solution in Assay Buffer. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range (e.g., starting from 10 mM down to sub-micromolar concentrations).

    • Prepare solutions for your controls:

      • No-Inhibitor Control: Assay Buffer only.

      • Positive Control: A known MMP inhibitor at a concentration expected to give full inhibition (e.g., 25 µM GM6001).

      • No-Enzyme Control: Assay Buffer only.

  • Assay Plate Setup:

    • Add 25 µL of each inhibitor dilution, No-Inhibitor Control, and Positive Control to triplicate wells of the 96-well plate.

    • Prepare an "Enzyme Mix" by diluting the active MMP in Assay Buffer to a concentration that is 2x the desired final concentration.

    • Add 25 µL of the Enzyme Mix to all wells except the "No-Enzyme Control" wells. Add 25 µL of Assay Buffer to the No-Enzyme Control wells.

    • The total volume in each well is now 50 µL.

  • Pre-incubation:

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a "Substrate Mix" by diluting the fluorogenic substrate in Assay Buffer to a concentration that is 2x the desired final concentration (typically in the low micromolar range).

    • Add 50 µL of the Substrate Mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm, but confirm for your specific substrate) kinetically, with readings every 60 seconds for 30-60 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (relative fluorescence units per minute, RFU/min) from the linear portion of the kinetic curve.

  • Normalize Data:

    • Average the rates from the triplicate wells.

    • Subtract the average rate of the "No-Enzyme Control" from all other wells to correct for background fluorescence.

    • Normalize the data by setting the average rate of the "No-Inhibitor Control" to 100% activity. Calculate the percent inhibition for each inhibitor concentration.

  • Determine IC₅₀:

    • Plot the percent activity (or percent inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]

Component Volume per Well Purpose
Inhibitor Dilution / Control25 µLTo test the effect of varying concentrations of the compound.
Enzyme Mix (2x)25 µLProvides the active metalloproteinase for the reaction.
Pre-incubation(30 min at 37°C)Allows inhibitor-enzyme binding.
Substrate Mix (2x)50 µLInitiates the enzymatic reaction for measurement.
Final Volume 100 µL

Application Protocol 2: Gelatin Zymography for Visualizing Inhibition

Gelatin zymography is a powerful technique to visualize the activity of gelatinases (e.g., MMP-2 and MMP-9) and to confirm their inhibition.

Principle

Protein samples are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the SDS is removed, allowing the MMPs to renature and digest the gelatin in their vicinity. Staining the gel reveals clear bands of digestion against a dark background. The presence of an inhibitor will prevent this digestion, leading to a reduction or absence of the clear bands.

Materials
  • Protein samples (e.g., cell culture supernatant, tissue lysates)

  • This compound

  • SDS-PAGE equipment and reagents

  • Polyacrylamide gel (10%) co-polymerized with 0.1% (w/v) gelatin

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining and destaining solutions

Step-by-Step Procedure
  • Sample Preparation:

    • Thaw protein samples on ice.

    • To a set of sample aliquots, add this compound to the desired final concentration (based on your IC₅₀ determination or a range, e.g., 1 mM, 5 mM, 10 mM).

    • As a control, have an untreated sample aliquot.

    • Incubate the samples with the inhibitor for 30 minutes at 37°C.

    • Mix the treated and untreated samples with non-reducing sample buffer. Do not heat the samples , as this will irreversibly denature the MMPs.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation:

    • Carefully remove the gel from the cassette and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation at room temperature. This removes the SDS and allows the enzymes to renature.

  • Development:

    • Incubate the gel in Zymogram Developing Buffer overnight (16-24 hours) at 37°C. This allows the active MMPs to digest the gelatin. For a direct inhibition control, you can run identical samples on two separate gels and incubate one in standard Developing Buffer and the other in Developing Buffer containing a high concentration (e.g., 20 mM) of the inhibitor.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel with gentle agitation until clear bands appear against a blue background. These clear zones represent areas of gelatinolytic activity.

  • Analysis:

    • Image the gel. A reduction in the intensity or size of the clear bands in the inhibitor-treated lanes compared to the untreated lane indicates successful inhibition of MMP activity. Densitometry can be used for semi-quantitative analysis.

Trustworthiness and Experimental Causality

  • Why a Dose-Response is Crucial: The chelating ability of ADA is not specific to the MMP catalytic zinc. It can interact with other divalent cations like Ca²⁺, which is also important for the stability of some MMPs.[7] Therefore, the effective inhibitory concentration will depend on the composition of your assay buffer. A dose-response experiment is the only reliable way to determine the optimal concentration for your specific conditions.

  • The Importance of Controls: The "No-Enhibitor" and "Positive Control" wells are essential for validating the assay. The positive control confirms that your assay system is responsive to inhibition, while the no-inhibitor control establishes the baseline for 100% enzyme activity.

  • Zymography as Confirmation: While the fluorogenic assay provides quantitative data (IC₅₀), zymography offers a powerful visual confirmation of inhibition and can distinguish between different MMPs based on their molecular weight (e.g., pro-MMP-9, active MMP-9, pro-MMP-2, active MMP-2).

By following these detailed protocols and understanding the principles behind them, researchers can confidently utilize this compound as a tool to investigate the role of metalloproteinases in their biological systems.

References

  • Wysocka-Żołopa, M., & Gurazda, K. (2003). [Metalloproteinases. Structure and function]. Postepy higieny i medycyny doswiadczalnej, 57(3), 383–394. [Link]

  • Scott, C. J., Taggart, C. C., & Weldon, S. (2011). Matrix metalloproteinase 13 inhibitors for modulation of osteoclastogenesis: enhancement of solubility and stability. ACS medicinal chemistry letters, 2(12), 923–927. [Link]

  • Cabral-Pacheco, G. A., Garza-Veloz, I., Castruita-De la Rosa, C., Ramirez-Acuña, J. M., Perez-Romero, B. A., Guerrero-Rodriguez, J. F., Martinez-Avila, N., & Martinez-Fierro, M. L. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International journal of molecular sciences, 21(24), 9739. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117765, N-(2-Acetamido)Iminodiacetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23679048, this compound. Retrieved from [Link]

  • de Almeida Neves, A., Coutinho, E., & Cardoso, M. V. (2021). Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. Journal of dental research, 100(13), 1455-1463. [Link]

  • Remacle, A. G., Shiryaev, S. A., & Strongin, A. Y. (2012). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. The Journal of biological chemistry, 287(29), 24627–24637. [Link]

  • Singh, K., Sinha, M., & Kumar, P. (2023). Inhibition of matrix metalloproteinases by HIV-1 integrase strand transfer inhibitors. Frontiers in immunology, 14, 1121115. [Link]

  • Am Ende, C. W., Anderson, M., An, Y., Ardayfio, A., Bair, K., Bales, K. R., ... & Zaczek, R. (2018). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Journal of medicinal chemistry, 61(15), 6624-6639. [Link]

  • Zhang, S., & Merz, K. M. (2020). Computational Analysis of the Metal Selectivity of Matrix Metalloproteinase 8. bioRxiv. [Link]

  • García-Vallvé, S., Oteo-Masià, M. J., Beltran-Debón, R., Mulero, M., & Pujadas, G. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International journal of molecular sciences, 22(16), 8560. [Link]

  • Gearing, A. J., Beckett, P., Christodoulou, M., Churchill, M., Clements, J., Davidson, A. H., ... & Wells, G. (1994). Methods for analysis of matrix metalloproteinase regulation of neutrophil-endothelial cell adhesion. Journal of immunological methods, 174(1-2), 253-261. [Link]

  • Wang, F., & Lu, Y. (2017). Good's buffers have various affinities to gold nanoparticles regulating fluorescent and colorimetric DNA sensing. Chemical science, 8(11), 7585–7591. [Link]

  • Malemud, C. J. (2019). Inhibition of MMPs and ADAM/ADAMTS. Biochemical pharmacology, 165, 33–42. [Link]

  • Asoodeh, A., & Zavareh, S. (2024). Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. Food & Function, 15(4), 1606-1627. [Link]

  • Boucher, B. J. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Metalloproteinases in medicine, 3, 75–77. [Link]

  • Mohan, V., Arkadash, V., & Sagi, I. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Metalloproteinases in medicine, 3, 31–47. [Link]

  • Lall, A., & Marelli, U. K. (2019). Inhibitory Antibodies Designed for Matrix Metalloproteinase Modulation. Antibodies (Basel, Switzerland), 8(2), 36. [Link]

  • Malemud, C. J. (2019). Inhibition of MMPs and ADAM/ADAMTS. Biochemical pharmacology, 165, 33–42. [Link]

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The Strategic Application of N-(2-Acetamido)iminodiacetic Acid (Na-ADA) in Affinity Chromatography: A Guide for Advanced Protein Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA) as a chelating ligand in Immobilized Metal Affinity Chromatography (IMAC). As a Senior Application Scientist, this guide moves beyond standard protocols to explain the underlying principles and strategic considerations for employing Na-ADA in the purification of proteins, particularly those with polyhistidine tags.

Introduction: The Landscape of Immobilized Metal Affinity Chromatography

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely adopted technique for the purification of proteins and peptides based on their affinity for chelated metal ions.[1][2] This method is particularly effective for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag), a sequence of six or more histidine residues.[1][2] The imidazole side chains of these histidine residues readily form coordination bonds with immobilized transition metal ions, such as Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺.[3]

The core of any IMAC system is the chelating ligand, which is covalently attached to a solid support matrix (e.g., agarose beads) and is responsible for immobilizing the metal ion. The choice of chelating ligand is critical as it dictates the coordination properties of the metal ion, which in turn influences the specificity, binding capacity, and elution characteristics of the target protein.[1][4] The most commonly employed chelating ligands in commercial IMAC resins are Iminodiacetic acid (IDA) and Nitrilotriacetic acid (NTA).[1]

This guide introduces N-(2-Acetamido)iminodiacetic acid (ADA) as a compelling alternative, detailing its unique properties and providing comprehensive protocols for its application in advanced protein purification workflows.

N-(2-Acetamido)iminodiacetic Acid (ADA): A Profile

N-(2-Acetamido)iminodiacetic acid is a structural analogue of IDA and a zwitterionic buffer, one of the original "Good's buffers". Its structure features a central nitrogen atom bonded to two carboxymethyl groups and one acetamido group. This configuration makes ADA a terdentate chelating agent, similar to IDA, capable of forming stable complexes with various metal ions.

Caption: Chemical structure of N-(2-Acetamido)iminodiacetic acid.

The presence of the acetamido group distinguishes ADA from IDA and may influence its interaction with both the metal ion and the target protein, potentially offering unique selectivity.

Comparative Overview of Common IMAC Chelating Ligands

The choice of chelating ligand is a critical parameter in designing an IMAC purification strategy. The following table provides a comparative summary of ADA, IDA, and NTA.

FeatureN-(2-Acetamido)iminodiacetic acid (ADA)Iminodiacetic acid (IDA)Nitrilotriacetic acid (NTA)
Structure TerdenateTerdenateTetradentate
Metal Coordination Sites 334
Metal Ion Affinity Moderate to HighModerateHigh
Potential for Metal Leaching ModerateHigherLower
Binding Specificity Potentially HighLowerHigher
Binding Capacity Theoretically HighHighLower

This table is a projection for ADA based on its structural similarity to IDA and general principles of chelation chemistry, as direct comparative studies with ADA-based IMAC resins are not widely published.

Protocols for the Application of Na-ADA in Affinity Chromatography

The following sections provide detailed, step-by-step protocols for the preparation and use of an ADA-based affinity chromatography resin. These protocols are based on established methodologies for the synthesis and application of IDA-based resins and have been adapted for ADA.

Synthesis of ADA-Agarose Resin

This protocol describes the immobilization of Na-ADA onto an epoxy-activated agarose support, a common method for preparing affinity chromatography media.

Materials:

  • Epoxy-activated agarose beads (e.g., Sepharose 6B)

  • N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Ethanolamine

  • Deionized water

  • pH meter

  • Shaking incubator or overhead stirrer

  • Glass filter funnel

Procedure:

  • Resin Preparation: Wash 100 mL of epoxy-activated agarose beads with 1 L of deionized water on a glass filter funnel.

  • Coupling Solution Preparation: Dissolve Na-ADA in deionized water to a final concentration of 0.5 M. Adjust the pH of the solution to 11.0 with 1 M NaOH.

  • Coupling Reaction: Transfer the washed agarose beads to a suitable reaction vessel. Add the Na-ADA coupling solution and 0.1 M sodium carbonate to the resin slurry. Ensure the final volume allows for gentle mixing.

  • Incubation: Incubate the reaction mixture at 40-50°C for 16-24 hours with gentle agitation.

  • Blocking of Unreacted Groups: After incubation, wash the resin extensively with deionized water on a glass filter funnel. To block any remaining active epoxy groups, resuspend the resin in 1 M ethanolamine at pH 8.0 and incubate for 4 hours at room temperature with gentle mixing.

  • Final Washing: Wash the resin with 1 L of deionized water, followed by 500 mL of 20% ethanol.

  • Storage: Store the prepared ADA-agarose resin in 20% ethanol at 4°C.

Caption: Workflow for the synthesis of ADA-agarose resin.

Packing the ADA-Agarose Column

Proper column packing is crucial for achieving optimal separation performance.

Materials:

  • Prepared ADA-agarose resin

  • Empty chromatography column with adjustable end-pieces

  • Packing buffer (e.g., 20% ethanol)

  • Peristaltic pump

Procedure:

  • Degassing: Thoroughly degas the ADA-agarose resin slurry and the packing buffer.

  • Column Setup: Mount the column vertically. Ensure the bottom outlet is closed and a small amount of packing buffer is in the column.

  • Pouring the Slurry: Gently pour the resin slurry into the column in a single, continuous motion to avoid introducing air bubbles.

  • Initial Settling: Allow the resin to settle under gravity for 15-20 minutes.

  • Packing with Flow: Attach the top end-piece, leaving a small headspace. Connect the column to a peristaltic pump and begin pumping the packing buffer through the column at a flow rate slightly higher than the intended operational flow rate.

  • Bed Consolidation: Continue pumping until the resin bed is stable and a clear space has formed at the top of the column.

  • Adjusting the End-piece: Stop the pump, close the column outlet, and carefully lower the top end-piece to the surface of the packed bed.

  • Equilibration: Equilibrate the packed column with 5-10 column volumes (CVs) of binding buffer before use.

Metal Ion Charging of the ADA-Agarose Resin

The ADA-agarose resin must be charged with a suitable metal ion before it can be used for protein purification.

Materials:

  • Packed ADA-agarose column

  • Metal salt solution (e.g., 0.1 M NiSO₄, CoCl₂, CuSO₄, or ZnCl₂)

  • Deionized water

  • Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4)

Procedure:

  • Washing: Wash the column with 5 CVs of deionized water to remove the storage solution.

  • Metal Ion Loading: Apply 2 CVs of the 0.1 M metal salt solution to the column.

  • Removal of Excess Metal Ions: Wash the column with 5-10 CVs of deionized water to remove any unbound metal ions.

  • Equilibration: Equilibrate the column with 5-10 CVs of binding buffer until the pH and conductivity of the eluate are the same as the binding buffer.

Purification of a His-tagged Protein

This protocol provides a general framework for the purification of a His-tagged protein using the charged ADA-agarose resin. Optimization of buffer composition, particularly the imidazole concentration, may be required for specific proteins.

Materials:

  • Charged and equilibrated ADA-agarose column

  • Clarified cell lysate containing the His-tagged protein

  • Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.4

  • Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4

  • Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4

  • Chromatography system or gravity flow setup

Procedure:

  • Sample Preparation: Ensure the cell lysate is clarified by centrifugation or filtration. The sample should be in a buffer compatible with the binding buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate that allows for efficient binding (e.g., 1 mL/min for a 5 mL column).

  • Washing: Wash the column with 10-20 CVs of wash buffer, or until the UV absorbance at 280 nm returns to baseline. This step removes non-specifically bound proteins.

  • Elution: Elute the bound His-tagged protein with elution buffer. This can be done in a single step or using a linear gradient of increasing imidazole concentration.

  • Fraction Collection: Collect fractions during the elution step and analyze them by SDS-PAGE to identify those containing the purified protein.

IMAC_Workflow start Start equilibration Equilibrate Column (Binding Buffer) start->equilibration load_sample Load Clarified Lysate equilibration->load_sample wash Wash with Wash Buffer load_sample->wash elute Elute with Elution Buffer wash->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze by SDS-PAGE collect_fractions->analyze end End analyze->end

Sources

Application Note: Preparation and Validation of ADA Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, validation, and storage of N-(2-Acetamido)iminodiacetic acid (ADA) sodium salt solutions for use in research and development laboratories. ADA is a zwitterionic buffer, one of the 'Good's' buffers, valued for its effective buffering capacity in the physiological pH range of 6.0-7.2.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each procedural choice to ensure the resulting stock solutions are of the highest quality, consistency, and reliability for sensitive biological applications. Adherence to these protocols will enable researchers to minimize experimental variability and ensure the integrity of their results.

Introduction to ADA Sodium Salt

N-(2-Acetamido)iminodiacetic acid (ADA) is a synthetic buffering agent widely used in biochemistry, cell culture, and enzyme assays.[3] Its pKa of approximately 6.6 at 25°C makes it an excellent choice for maintaining a stable pH environment in many biological experiments.[2][4] Unlike its free acid form, which has poor water solubility, the sodium salt of ADA is highly soluble in aqueous solutions, making it a convenient starting material for laboratory stock solutions.[3][5] Beyond its buffering capacity, ADA is also known to be a chelating agent for certain divalent metal ions, a property that can be either advantageous or a necessary consideration depending on the experimental context.[3][4]

This application note will detail the necessary steps for preparing a standard 0.5 M aqueous stock solution, outline critical quality control measures, and provide evidence-based storage recommendations.

Physicochemical Properties & Safety Considerations

A thorough understanding of the reagent's properties is fundamental to its correct handling and application.

Key Physicochemical Data

The properties of ADA sodium salt are summarized below. Sourcing high-purity reagent (>99%) is the first step in preparing a high-quality stock solution.[5]

PropertyValueSource
Synonyms N-(2-Acetamido)iminodiacetic acid monosodium salt[5]
Molecular Formula C₆H₉N₂NaO₅[5]
Molecular Weight 212.14 g/mol [5]
pKa (25°C) ~6.6[2][4]
Effective pH Range 6.0 - 7.2[1][4]
Appearance White to off-white crystalline powder[5]
Solubility (Water) Soluble[5]
Safety & Handling

While ADA sodium salt is not classified as a highly hazardous substance, adherence to standard laboratory safety protocols is mandatory.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the powder and resulting solutions.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or use a chemical fume hood when weighing large quantities.[7]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8]

  • Ingestion: The substance may be harmful if swallowed.[2]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]

Protocol: Preparation of 0.5 M ADA Sodium Salt Stock Solution

This protocol describes the preparation of 100 mL of a 0.5 M aqueous stock solution. The volumes can be scaled as needed.

Required Materials & Equipment
  • ADA Sodium Salt (C₆H₉N₂NaO₅, MW = 212.14 g/mol ), >99% purity

  • High-purity, deionized (DI) or Milli-Q® water (18.2 MΩ·cm)

  • Sodium Hydroxide (NaOH), 5 M solution for pH adjustment

  • Analytical balance (readability ±0.001 g)

  • 100 mL volumetric flask, Class A

  • Beakers and magnetic stir bar

  • Magnetic stir plate

  • Calibrated pH meter with a three-point calibration (e.g., pH 4.0, 7.0, 10.0)[9]

  • Sterile 0.22 µm syringe filter and syringe (for sterile applications)

  • Sterile storage bottles (polypropylene or polycarbonate)

Step-by-Step Preparation Workflow

The following diagram outlines the logical flow for preparing the stock solution.

G cluster_prep Preparation cluster_sterilize Optional Sterilization cluster_store Storage weigh 1. Weigh 10.607 g of ADA Sodium Salt add_water 2. Add ~80 mL of Deionized Water weigh->add_water dissolve 3. Dissolve with Stirring add_water->dissolve ph_adjust 4. Adjust pH to 6.6 with 5 M NaOH dissolve->ph_adjust qs 5. QS to 100 mL in Volumetric Flask ph_adjust->qs mix 6. Mix Thoroughly qs->mix filter 7. Filter Sterilize (0.22 µm filter) mix->filter aliquot 8. Aliquot into Sterile Tubes mix->aliquot (Non-sterile path) filter->aliquot store 9. Store at 2-8°C

Caption: Workflow for preparing 0.5 M ADA sodium salt stock solution.

Detailed Protocol Steps
  • Calculation & Weighing: Calculate the mass of ADA sodium salt required for your desired concentration and volume. To prepare 100 mL of a 0.5 M solution:

    • Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

    • Mass (g) = 0.5 mol/L × 212.14 g/mol × 0.1 L = 10.607 g

    • Accurately weigh 10.607 g of ADA sodium salt powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder to a 150 mL beaker containing a magnetic stir bar. Add approximately 80 mL of high-purity water.

    • Causality Note: Using ~80% of the final volume provides sufficient room for pH adjustment before bringing the solution to the final volume, which is critical for accuracy.[1]

  • Complete Dissolution: Place the beaker on a magnetic stir plate and stir until the powder is fully dissolved. The free acid form of ADA is poorly soluble, and the sodium salt's dissolution is greatly facilitated by ensuring the pH is appropriately managed.[1] If the powder does not dissolve completely, it indicates the pH is too low.

  • pH Adjustment: While stirring, immerse a calibrated pH electrode into the solution. Slowly add 5 M NaOH dropwise until the pH reaches the target value (e.g., pH 6.6 for a general-purpose buffer).[1]

    • Expert Insight: The pH of the unadjusted solution will be near the pKa. The final pH should be chosen based on the intended application's requirements, staying within the effective buffering range of 6.0-7.2.[4]

  • Final Volume Adjustment: Carefully transfer the solution to a 100 mL Class A volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer of the solute. Add water to bring the final volume precisely to the 100 mL mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Sterilization (if required): For applications in cell culture or other sterile assays, the solution must be sterilized. Pass the solution through a 0.22 µm syringe filter into a sterile container.

    • Causality Note: Autoclaving is not recommended as high temperatures can potentially degrade some buffer components. Filter sterilization is the industry-standard method for preserving the chemical integrity of heat-sensitive solutions.

Quality Control and Validation

A prepared stock solution is not ready for use until its quality has been verified. This self-validating step is crucial for experimental reproducibility.

G cluster_qc Quality Control Checks start Prepared Stock Solution ph_check 1. Confirm Final pH start->ph_check visual_check 2. Visual Inspection (Clarity, Color) ph_check->visual_check record 3. Record Batch Info (Lot #, Date, pH) visual_check->record decision Pass QC? record->decision pass Ready for Use & Storage decision->pass Yes fail Troubleshoot or Discard decision->fail No

Caption: Quality control workflow for validating ADA sodium salt stock solution.

  • Final pH Verification: After bringing the solution to its final volume, re-check the pH to ensure it has not drifted. It should remain within ±0.05 units of the target pH.[10]

  • Visual Inspection: The solution should be clear, colorless, and free of any particulate matter. Any cloudiness or precipitation indicates a problem with solubility or contamination.

  • Documentation: Proper labeling is essential.[11] The storage bottle must be clearly labeled with:

    • Name of the solution (e.g., "0.5 M ADA Sodium Salt, pH 6.6")

    • Preparation Date

    • Preparer's Initials

    • Batch/Lot number of the solid reagent[10]

Storage and Stability

The long-term integrity of the stock solution depends on proper storage conditions.

ParameterConditionRationale & Insights
Storage Temperature 2-8°C (Refrigerated)Refrigeration slows potential microbial growth in non-sterile solutions and minimizes the rate of any potential chemical degradation over time.[12]
Container Tightly sealed, sterile polypropylene or polycarbonate tubes/bottles.A tight seal prevents evaporation, which would alter the concentration, and minimizes CO₂ absorption from the atmosphere, which can lower the pH.[13]
Light Exposure Store in the dark or in an opaque bottle.While ADA does not have strong absorbance above 260 nm, minimizing light exposure is a general best practice to prevent potential photochemical degradation.[4]
Expected Shelf Life ~3-6 monthsFor a properly prepared and stored sterile solution, a shelf life of several months is expected. Non-sterile solutions should be used more quickly (e.g., within 1 month). Visually inspect for any signs of microbial growth (cloudiness) before each use.[14]

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Powder won't dissolve pH of the water is too low; reagent quality is poor.Add a small amount of NaOH solution to raise the pH, which should facilitate dissolution.[1] Ensure you are using a high-purity grade of ADA sodium salt.
Final pH is incorrect Inaccurate initial pH measurement; overshoot during titration; temperature effects.Re-calibrate the pH meter. Adjust pH again carefully using dilute acid or base. Ensure the solution is at room temperature during measurement.
Precipitation after refrigeration Solution is supersaturated; temperature-dependent solubility.Warm the solution to room temperature; it should redissolve. If the problem persists, the concentration may be too high for stable storage at 2-8°C. Consider preparing a more dilute stock.
Solution appears cloudy Particulate contamination from glassware; microbial growth (if stored for a while).Ensure all glassware is scrupulously clean. If microbial growth is suspected, discard the solution and prepare a fresh, sterile-filtered batch.

References

  • bioWORLD. (n.d.). ADA Sodium Salt (7415-22-7). Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM SALT. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Acetamido)Iminodiacetic Acid. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-(2-Acetamido)-iminodiacetic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Buffer Solutions Handling Tips for Reliable pH Readings. Retrieved from [Link]

  • Reagecon. (n.d.). pH Buffer Solutions, Selection, Use, Application and Metrology. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

  • Cphnano. (2022). Buffers and QC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Are concentrated salt solutions stable over time?. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Buffer Preparation – BBS OER Lab Manual. Retrieved from [Link]

  • Reddit. (2021). Quality Control protocols for buffer production. Retrieved from [Link]

  • LabMart Limited. (n.d.). Laboratory Quality Control Solutions. Retrieved from [Link]

  • Loba Chemie. (2016). N-(2-ACETAMIDO) IMINODIACETIC ACID MSDS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • Fresenius Kabi. (2024). ADSOL® Safety Data Sheet. Retrieved from [Link]

  • BML. (n.d.). Sodium Chloride (Nacl) 0.9% Ringer's Solution. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Iminodiacetic acid (CAS 142-73-4). Retrieved from [Link]

  • MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. (2021). Chemical structures of salts with their pKa values and the.... Retrieved from [Link]

  • EDQM. (2024). Year 2024 In-Use stability testing FAQ. Retrieved from [Link]

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Probing Metalloenzyme Function with Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Utility of a Dual-Function Reagent

In the intricate world of enzymology, metal ions are indispensable cofactors for a vast array of enzymes, participating directly in catalysis, substrate binding, or structural stabilization. To elucidate the precise role of these metal ions, researchers require tools that can selectively remove and then reintroduce them under controlled conditions. Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, commonly known as N-(2-acetamido)iminodiacetic acid (ADA) in its acidic form, is a powerful yet often overlooked tool in this context.[1][2][3]

Developed by Norman Good and colleagues in the 1960s, ADA is a zwitterionic buffer with a pKa of approximately 6.6 at 25°C, making it highly effective for maintaining a stable pH in the physiologically relevant range of 6.0 to 7.2.[1][4][5] However, its utility extends far beyond pH control. The iminodiacetate backbone of ADA makes it an effective chelating agent for divalent metal cations, including Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺.[1][2][6] This dual functionality as both a pH buffer and a metal chelator allows for elegant experimental designs, minimizing the number of potentially interfering components in an assay.

Unlike strong, non-specific chelators like EDTA, which can irreversibly denature sensitive enzymes, ADA's moderate stability constants allow for the gentle and reversible removal of metal cofactors. This guide provides detailed application notes and protocols for leveraging ADA in two primary applications: the preparation of metal-free apoenzymes and the establishment of metal-buffered systems for precise kinetic analysis.

Application Note 1: Generating Apoenzymes via Reversible Chelation

The foundational step in studying a metalloenzyme's relationship with its cofactor is the preparation of the metal-free apoenzyme . This allows researchers to confirm metal dependency, investigate the structural role of the metal, and perform metal-reconstitution experiments to probe specificity and catalytic function.

The Principle of Chelation-Based Metal Removal The process relies on Le Châtelier's principle. An enzyme (E) and its metal cofactor (M) exist in equilibrium:

E-M ⇌ E + M

By introducing a high concentration of a chelating agent like ADA, the free metal (M) in the solution is sequestered into a stable metal-chelator complex (M-ADA). This depletes the concentration of free M, shifting the equilibrium to the right and causing the dissociation of the metal from the enzyme's active site.

The key to a successful apoenzyme preparation is the subsequent complete removal of both the now-free metal-ADA complex and the excess chelating agent, leaving behind the pure, inactive apoenzyme ready for experimental use. Dialysis or size-exclusion chromatography are ideal methods for this separation, as they efficiently separate the large enzyme from the small molecular weight chelator complexes.[4]

Protocol 1: Preparation of a Metalloenzyme-Free Apoenzyme

This protocol provides a general framework for removing a divalent metal cofactor from a purified enzyme using ADA, followed by separation via size-exclusion chromatography.

1. Materials and Reagents

  • Purified metalloenzyme solution in a suitable, non-chelating buffer (e.g., HEPES, MOPS).

  • ADA, monosodium salt (M.W. 212.14 g/mol ).[3]

  • High-purity water (Milli-Q or equivalent).

  • Buffer components for chromatography (e.g., HEPES, NaCl).

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or similar) equilibrated with metal-free buffer.

  • Metal analysis equipment (e.g., ICP-MS or Atomic Absorption Spectroscopy) for validation.

  • Enzyme activity assay reagents.

2. Stock Solution Preparation

  • 1 M ADA Stock (pH 6.6): Dissolve 21.21 g of ADA (monosodium salt) in ~80 mL of high-purity water. Adjust the pH to 6.6 using concentrated NaOH or HCl while stirring. Note: ADA is significantly more soluble in alkaline conditions.[1][4] Bring the final volume to 100 mL. Store at 4°C.

  • SEC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0): Prepare and thoroughly degas the buffer. Ensure all glassware and equipment are rinsed with metal-free water or a dilute EDTA solution followed by extensive rinsing with metal-free water to prevent metal contamination.

3. Experimental Procedure

Step 1: Chelation Incubation

  • Start with a solution of the purified metalloenzyme at a known concentration (e.g., 10-50 µM).

  • Add the 1 M ADA stock solution to a final concentration of 10-50 mM. The optimal ADA concentration depends on the enzyme's affinity for its metal and may require empirical optimization. A 1000-fold molar excess of chelator over the enzyme is a common starting point.

  • Incubate the mixture at 4°C with gentle agitation. Incubation times can range from 2 to 24 hours. Longer incubation times may be necessary for tightly bound metals.

Step 2: Separation of Apoenzyme

  • Centrifuge the incubation mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any precipitated protein.

  • Carefully load the supernatant onto the pre-equilibrated SEC column.

  • Elute the protein with the metal-free SEC buffer at the recommended flow rate for the column.

  • Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The enzyme should elute in the void volume or early fractions, well-separated from the smaller ADA and metal-ADA complexes.

Step 3: Validation (Self-Validating System)

  • Pool Fractions: Pool the protein-containing fractions from the SEC column.

  • Confirm Activity Loss: Perform the standard enzyme activity assay on the pooled sample. A successful apoenzyme preparation should result in a significant loss (>95%) of catalytic activity compared to the untreated holoenzyme.

  • Confirm Metal Removal: Quantify the metal content of both the original holoenzyme and the final apoenzyme preparation using ICP-MS or AAS. The apoenzyme should show a stoichiometric loss of the specific metal cofactor.

  • Confirm Reversibility: Titrate the apoenzyme with a solution of the native metal cofactor and measure the restoration of enzyme activity. Full or near-full recovery of activity confirms that the enzyme was not irreversibly denatured during the procedure.

G cluster_prep Step 1: Chelation cluster_sep Step 2: Separation cluster_val Step 3: Validation Holoenzyme Purified Holoenzyme (E-M) ADA Add ADA (10-50 mM) Holoenzyme->ADA Incubation Incubate at 4°C (2-24 hours) ADA->Incubation Mixture Mixture: Apoenzyme (E) + Metal-ADA Complex Incubation->Mixture SEC Size-Exclusion Chromatography (e.g., G-25) Mixture->SEC Apoenzyme Pure Apoenzyme (Fractions) SEC->Apoenzyme High MW Chelate Metal-ADA + Excess ADA (Later Fractions) SEC->Chelate Low MW ActivityLoss Activity Loss? Apoenzyme->ActivityLoss MetalRemoval Metal Removed? ActivityLoss->MetalRemoval Yes Reversible Activity Restored with Metal? MetalRemoval->Reversible Yes

Application Note 2: Using ADA as a Metal Ion Buffer

While removing a metal cofactor entirely is useful, studying the kinetics of an enzyme as a function of metal concentration requires precise control over the amount of free metal ion in solution. This is often in the nanomolar to micromolar range, concentrations that are impossible to achieve accurately by simple dilution due to contamination from glassware and reagents.

A metal ion buffer , analogous to a pH buffer, solves this problem. It uses a chelator to create a large, buffered reservoir of a metal-ligand complex that is in equilibrium with a small, stable concentration of the free metal ion.

The concentration of the free metal ion ([M]free) can be calculated based on the total concentrations of the metal ([M]total) and the chelator ([ADA]total), the pH of the solution, and the stability constant (Keff) of the metal-ADA complex at that specific pH. The key equation is:

Keff = [M-ADA] / ([M]free * [ADA]free)

By using a slight excess of total ADA over the total metal, the system becomes buffered. The large reservoir of the M-ADA complex resists changes in the free metal ion concentration, ensuring a stable and calculable environment for kinetic assays. This is particularly valuable for determining the dissociation constant (Kd) of a metal for its enzyme.

G Enzyme Metalloenzyme (Active Site) Interaction Binding / Dissociation Interaction->Enzyme FreeIons FreeIons FreeIons->Interaction caption The M-ADA complex acts as a reservoir to buffer free metal ions.

Protocol 2: Kinetic Analysis Using an ADA-Based Metal Buffer

This protocol describes how to set up a series of reactions to determine the metal-dependency of an enzyme's kinetic parameters (e.g., Km or kcat).

1. Essential Pre-computation Successful use of a metal buffer requires calculation of the required total metal and total ADA concentrations to achieve a desired free metal concentration. This depends on the stability constant of ADA with the metal of interest at the experimental pH and temperature.

Data Presentation: Stability Constants for ADA The following table provides conditional stability constants (Log K') for ADA with several common divalent metal ions at pH 7.0. These values are essential for the calculations.

Metal IonLog K' (pH 7.0, 25°C, I=0.1 M)
Mg²⁺~2.7
Ca²⁺3.4
Mn²⁺4.5
Co²⁺5.9
Zn²⁺6.7
Ni²⁺6.8
Cu²⁺8.5
Note: These are approximate values compiled from various sources and should be considered starting points. The precise effective stability constant is highly dependent on pH, temperature, and ionic strength.[6]

Calculation Software: Manual calculation is complex. It is highly recommended to use specialized software (e.g., "CHELATOR" or similar programs) or web-based calculators to determine the necessary stock concentrations.[5][7] These programs account for the protonation equilibria of ADA and the metal-hydroxide species.

2. Materials and Reagents

  • Apoenzyme preparation (from Protocol 1).

  • ADA, monosodium salt.

  • Certified standard stock solution of the metal salt of interest (e.g., ZnCl₂, MnCl₂).

  • All other reagents for the enzyme activity assay, confirmed to be metal-free.

3. Experimental Procedure

Step 1: Prepare Metal-ADA Buffer Stocks

  • Using calculation software, determine the total concentrations of ADA and your metal salt needed to generate a series of desired free metal concentrations (e.g., from 10 nM to 100 µM).

  • Prepare a set of concentrated (e.g., 10x) stock solutions, each containing the calculated amounts of ADA and metal salt, in the chosen assay buffer (e.g., 50 mM HEPES, pH 7.0). Each stock corresponds to one point on your metal titration curve.

    • Example Goal: Create a 10x stock that will yield 1 µM free Zn²⁺ at pH 7.0. The software might tell you to mix total zinc to 0.5 mM and total ADA to 1.0 mM.

Step 2: Perform the Enzyme Assay

  • Set up a series of reaction tubes.

  • To each tube, add 1/10th of the final reaction volume from one of the 10x Metal-ADA Buffer stocks.

  • Add the apoenzyme to its final desired concentration.

  • Add water and other assay components to the final volume.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using the established method (e.g., spectrophotometry).

Step 3: Data Analysis

  • Plot the observed enzyme activity (initial rate) as a function of the calculated free metal ion concentration.

  • Fit the data to a suitable binding isotherm (e.g., the Michaelis-Menten equation or a sigmoidal dose-response curve) to determine the apparent dissociation constant (Kd) for the metal and the maximum activity (Vmax) at metal saturation.

Trustworthiness and Controls:

  • Always include a "zero added metal" control (containing only ADA) to measure any background activity.

  • Include a control with a saturating concentration of metal and no ADA to ensure the chelator itself is not inhibitory at the concentrations used.

  • If possible, independently verify the free metal concentration in your stock solutions using a metal-sensitive fluorescent dye or an ion-selective electrode.

References

  • Wikipedia. (n.d.). ADA (buffer). Retrieved January 16, 2026, from [Link]

  • Grokipedia. (2026, January 7). ADA (buffer).
  • Schoenmakers, T. J. M., Visser, G. J., Flik, G., & Theuvenet, A. P. R. (1992). CHELATOR: an improved method for computing metal ion concentrations in physiological solutions. BioTechniques, 12(6), 870–874, 876–879.
  • PubMed. (1992). CHELATOR: an improved method for computing metal ion concentrations in physiological solutions. Retrieved January 17, 2026, from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved January 16, 2026, from [Link]

  • Kragten, J. & Decnop-Weever, L.G. (n.d.). Biological buffers pKa calculation.
  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved January 16, 2026, from [Link]

  • Labbe, R. F., & Hubbard, N. (1960). Preparation and properties of the iron-protoporphyrin chelating enzyme. Biochimica et Biophysica Acta, 41, 185–191.
  • Naowarojna, N., Cheng, R., Lopez, J., Wong, C., Qiao, L., & Liu, P. (2021). Chemical modifications of proteins and their applications in metalloenzyme studies. Synthetic and Systems Biotechnology, 6(1), 32–49.
  • U.S. Patent No. US3755084A. (1973). Process for the preparation of apoenzyme. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Precipitation of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate in Buffer Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, commonly known as N-(2-Acetamido)iminodiacetic acid (ADA) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation issues when using this versatile zwitterionic buffer in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or ADA sodium salt, is a zwitterionic organic chemical buffering agent. It is one of the "Good's buffers," which are valued in biological research for their compatibility with biological systems.[1][2] ADA has a pKa of approximately 6.6 at 25°C, making it effective for maintaining a stable pH in the physiological range of 6.0 to 7.2.[1][3]

Q2: What are the primary applications of this buffer?

Due to its buffering range, ADA is frequently used in cell culture media, enzyme assays, and electrophoresis.[3][4] It is also known to chelate certain divalent metal ions like Ca²⁺ and Mg²⁺, which can be advantageous in specific experimental contexts.[1][3]

Q3: Why is the solubility of this compound pH-dependent?

The parent compound, N-(2-Acetamido)iminodiacetic acid (ADA), is a zwitterion, meaning it has both a positive and a negative charge on the same molecule at its isoelectric point. Its solubility in water is limited in its free acid form.[3] By increasing the pH with a base like sodium hydroxide (NaOH), the carboxylic acid groups are deprotonated, forming the more soluble sodium salt, this compound.[5][6]

Troubleshooting Guide: Precipitation Issues

Precipitation of your buffer can compromise your experiments. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem 1: A precipitate forms immediately upon adding the powdered compound to water.

Cause: The most common reason for immediate precipitation is the low solubility of the free acid form of ADA at neutral or acidic pH.

Solution:

  • Do not add the full volume of water initially. Start by suspending the powder in about 80% of your final desired volume.

  • Adjust the pH. While stirring, slowly add a concentrated solution of sodium hydroxide (e.g., 1M or 10M NaOH) dropwise.[5]

  • Monitor the pH continuously. As the pH rises, the powder will dissolve. Continue adding NaOH until the powder is fully dissolved and your target pH is reached.

  • Bring to the final volume. Once the compound is completely dissolved, add water to reach your final desired buffer volume.

Expert Tip: For zwitterionic buffers like ADA, the order of reagent addition is critical. Always dissolve the buffer in a partial volume of water and adjust the pH to bring it into solution before making up the final volume.[7]

Problem 2: The buffer solution becomes cloudy or forms a precipitate after storage, especially at low temperatures.

Cause: The solubility of many buffer salts, including ADA, is temperature-dependent. Storing a concentrated buffer solution at a low temperature (e.g., 4°C) can cause it to fall out of solution.

Solution:

  • Warm the solution. Gently warm the buffer to room temperature with stirring. The precipitate should redissolve.

  • Store at room temperature. If your experimental protocol allows, store the buffer at room temperature to prevent precipitation.

  • Prepare fresh or in lower concentrations. If the buffer must be stored cold, consider preparing it fresh before use or making a more dilute stock solution.

Problem 3: A precipitate forms when mixing the buffer with other reagents or in the presence of organic solvents.

Cause: The introduction of other ions or organic solvents can alter the solubility of the buffer.

Solution:

  • Check for incompatible ions. ADA can chelate divalent cations. High concentrations of these ions could potentially lead to the formation of insoluble complexes.

  • Be cautious with organic solvents. Buffer salts are generally less soluble in organic solvents like methanol or acetonitrile.[8] If your experiment requires the use of organic solvents, you may need to use a lower concentration of the buffer to maintain its solubility.[8]

  • Perform a compatibility test. Before preparing a large volume, mix small, proportional amounts of your buffer and other reagents to check for any signs of precipitation.

Data Presentation

Table 1: Factors Influencing the Solubility of this compound

FactorEffect on SolubilityTroubleshooting Recommendation
pH Solubility is low at acidic to neutral pH and increases significantly at alkaline pH.Adjust the pH upwards with a base (e.g., NaOH) to dissolve the buffer.[5][6]
Temperature Solubility generally decreases at lower temperatures.If precipitation occurs upon cooling, gently warm the solution. Store at room temperature if possible.[7]
Concentration Exceeding the solubility limit at a given pH and temperature will cause precipitation.Prepare solutions at or below the known solubility limits. For highly concentrated stocks, ensure the pH is sufficiently high.
Presence of Organic Solvents High concentrations of organic solvents can cause the buffer salt to precipitate.Reduce the buffer concentration when working with high percentages of organic solvents.[8]

Experimental Protocols

Protocol for Preparing a 0.5 M this compound (ADA) Buffer Solution (pH 7.0)

Materials:

  • N-(2-Acetamido)iminodiacetic acid (ADA, free acid) (M.W. 190.15 g/mol )

  • Sodium hydroxide (NaOH), 10 M

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and a volumetric flask

Procedure:

  • Weigh the ADA powder. For 1 L of a 0.5 M solution, weigh out 95.08 g of ADA.

  • Add to partial water volume. Add the weighed powder to a beaker containing approximately 800 mL of deionized water. The solution will be a milky suspension.[5]

  • Dissolve by adjusting the pH. Place the beaker on a stir plate and begin stirring. Slowly add 10 M NaOH drop by drop.

  • Monitor the pH. Continuously monitor the pH of the solution with a calibrated pH meter. As the pH increases, the ADA will dissolve.

  • Reach the target pH. Continue adding NaOH until all the ADA has dissolved and the pH of the solution is stable at 7.0.

  • Adjust the final volume. Carefully transfer the clear solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer.

  • Bring to volume. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Mix thoroughly. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage. Store the buffer at room temperature.

Visualizations

Troubleshooting_Workflow start Precipitation Observed q1 Is the precipitate present immediately upon mixing? start->q1 q2 Did the precipitate form during storage? q1->q2 No sol1 Incorrect pH during preparation. Redissolve by adding NaOH to increase pH. q1->sol1 Yes q3 Did the precipitate form after mixing with other reagents? q2->q3 No sol2 Low temperature issue. Gently warm the solution to redissolve. q2->sol2 Yes sol3 Incompatibility issue. Check for interacting ions or reduce organic solvent concentration. q3->sol3 Yes end_node Issue Resolved sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for precipitation issues.

pH_Solubility_Relationship cluster_pH pH Scale cluster_Solubility Solubility of ADA Acidic_pH Acidic_pH Low_Solubility Low Solubility (Free Acid Form) Acidic_pH->Low_Solubility Predominantly Buffering_Range pH 6.0 - 7.2 (Buffering Range) Increasing_Solubility Increasing Solubility (Mixture of Forms) Buffering_Range->Increasing_Solubility Transitioning Alkaline_pH Alkaline_pH High_Solubility High Solubility (Sodium Salt Form) Alkaline_pH->High_Solubility Predominantly

Caption: Relationship between pH and ADA solubility.

References

  • Grokipedia. (2026, January 7). ADA (buffer). Retrieved from [Link]

  • Wikipedia. (n.d.). ADA (buffer). Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Buffer Preparation – BBS OER Lab Manual. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding ADA Buffer: Your Go-To Zwitterionic Buffer for Biochemistry. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Acetamido)Iminodiacetic Acid. Retrieved from [Link]

  • Desheng. (n.d.). Good's buffer ADA is important in these applications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Adenosine Deaminase (ADA) Sodium Salt Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective use of Adenosine Deaminase (ADA) sodium salt in your research. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols. Our goal is to help you optimize the concentration of ADA in your cell culture experiments to achieve your scientific objectives while ensuring cell viability and avoiding potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of adding ADA sodium salt to cell cultures?

Adenosine Deaminase (ADA) is a critical enzyme in the purine metabolism pathway.[1][2] Its primary role is to catalyze the irreversible conversion of adenosine and deoxyadenosine into inosine and deoxyinosine, respectively.[1][2] In cell culture, ADA sodium salt is typically added to:

  • Prevent toxic metabolite accumulation: A lack of ADA activity can lead to the buildup of deoxyadenosine. This is subsequently converted into deoxyadenosine triphosphate (dATP), a metabolite that is particularly toxic to lymphocytes as it inhibits DNA synthesis and induces apoptosis (programmed cell death).[1]

  • Regulate adenosine levels: High concentrations of extracellular adenosine, which can occur in dense cultures or specific experimental conditions, can have various signaling effects on cells that may interfere with experimental outcomes.[3][4] ADA helps maintain adenosine homeostasis.[5]

Q2: Why is concentration optimization important? Can adding too much ADA be cytotoxic?

While ADA's primary role is to prevent cytotoxicity from adenosine buildup, the concept of "optimizing concentration" is crucial for experimental integrity and reproducibility. Cytotoxicity from the ADA enzyme preparation itself is not a commonly reported issue at standard working concentrations. However, extremely high, non-physiological concentrations of any protein can disrupt the cellular environment through osmotic effects or other non-specific interactions.

More importantly, optimization ensures you are using the minimum effective concentration to achieve the desired biological effect. This is critical for:

  • Scientific Rigor: Using a well-defined and justified concentration strengthens your experimental design.

  • Avoiding Artifacts: Prevents potential off-target effects associated with excessive enzyme levels.

  • Cost-Effectiveness: Conserves a valuable reagent.

The "cytotoxicity" concern often arises when researchers use ADA inhibitors (like deoxycoformycin) to deliberately induce high levels of deoxyadenosine and cause cell death, particularly in T-lymphoblasts.[6][7] When adding ADA enzyme, the goal is the opposite: to promote cell survival by breaking down excess adenosine/deoxyadenosine.

Q3: What is a good starting concentration for ADA sodium salt in a new experiment?

The optimal concentration is highly dependent on the cell type, cell density, and the specific metabolic state of your culture. Lymphoid cells, for instance, are particularly sensitive to deoxyadenosine levels.[1][5][8]

A universally applicable starting point is difficult to define, but based on common applications, a range-finding experiment is the most scientifically sound approach.

Cell Type CategoryRecommended Starting Range (Units/mL)Rationale
Lymphocytes / T-cell Lines 0.1 - 2.0 U/mLHighly sensitive to adenosine/deoxyadenosine toxicity. ADA is crucial for their development and viability.[1][5]
Adherent Cancer Cell Lines 0.5 - 5.0 U/mLMetabolic rates can vary widely. May be used to counteract high adenosine in the tumor microenvironment.[9]
Primary Cell Cultures 0.1 - 1.0 U/mLGenerally more sensitive than immortalized cell lines; a conservative starting range is recommended.

Note: The specific activity of your ADA sodium salt preparation (e.g., ~200 U/mg protein) is critical for calculating the correct amount to add. Always refer to the manufacturer's certificate of analysis.

Q4: How do I determine the optimal, non-toxic concentration for my specific cell line?

The most reliable method is to perform a dose-response experiment and assess cell viability. This involves treating your cells with a range of ADA concentrations and using a quantitative assay to measure cell health.

Here is a logical workflow for this determination:

Caption: Workflow for determining optimal ADA concentration.

Troubleshooting Guide

ProblemPossible CausesRecommended Solution
High Cell Death Observed 1. Contamination: The ADA stock solution or other reagents may be contaminated. 2. Incorrect Concentration: A calculation error may have led to an excessively high dose. 3. Cell Sensitivity: The cell line may be unexpectedly sensitive to additives in the enzyme preparation.1. Filter-sterilize the ADA stock solution. Always use aseptic technique. 2. Double-check all calculations, paying close attention to units (U/mL vs. mg/mL). 3. Perform a dose-response viability assay starting from a much lower concentration (e.g., 0.01 U/mL). Include a "vehicle control" (the buffer the ADA is dissolved in) to rule out buffer toxicity.
Inconsistent Results Between Experiments 1. Reagent Variability: Using different lots of ADA or media can introduce variability. 2. Cell Passage Number: Cells at very high or low passage numbers can behave differently. 3. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates.1. If possible, use the same lot of reagents for a set of related experiments. 2. Maintain a consistent range of passage numbers for your experiments. 3. Ensure a single-cell suspension before seeding and be precise with pipetting.
No Desired Effect Observed 1. Insufficient ADA Concentration: The concentration may be too low to effectively clear the adenosine/deoxyadenosine load. 2. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. 3. Assay Timing: The endpoint measurement may be too early or too late to observe the effect.1. Increase the concentration of ADA. Refer to your dose-response curve. 2. Check the expiration date and storage conditions. If in doubt, test the enzyme's activity with a dedicated activity assay kit.[10] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal time point.

Experimental Protocols

Protocol 1: Determining the Optimal ADA Concentration using an MTT Assay

This protocol provides a framework for assessing cell viability across a range of ADA concentrations. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • ADA sodium salt, sterile stock solution (e.g., 100 U/mL)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Preparation of ADA Dilutions:

    • Prepare a series of 2X working concentrations of ADA in complete medium. For a final concentration range of 0.1 to 10 U/mL, you would prepare 2X solutions of 0.2, 0.4, 1, 2, 4, 10, and 20 U/mL.

    • Include a "medium only" control (0 U/mL).

  • Cell Treatment:

    • Carefully remove 100 µL of medium from each well (or add 100 µL of 2X solution to the existing 100 µL).

    • Add 100 µL of the appropriate 2X ADA working solution to the wells in triplicate.

    • The final volume in each well will be 200 µL with the desired 1X ADA concentrations.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully aspirate the medium from the wells.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the average absorbance for each triplicate.

    • Normalize the data by expressing the viability of treated cells as a percentage of the untreated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot % Viability versus ADA Concentration. The optimal concentration is typically the lowest concentration that maintains maximum viability (around 100%).

Caption: Role of ADA in preventing cytotoxicity.

References

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]

  • Grokipedia. Adenosine deaminase. [Link]

  • Rupa Health. ADA. [Link]

  • MedlinePlus Genetics. Adenosine deaminase deficiency. [Link]

  • Creative Bioarray. Cell Viability Assays. [Link]

  • ResearchGate. Adenosine deaminase: Functional implications and different classes of inhibitors. [Link]

  • PubMed Central. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency. [Link]

  • Axion Biosystems. The best cell viability assays to measure adoptive cell therapy potency. [Link]

  • PubMed. Inhibition of adenosine deaminase activity results in cytotoxicity to T lymphoblasts in vivo. [Link]

  • ResearchGate. Effects of different concentrations of purified adenosine deaminase-2... [Link]

  • News-Medical.Net. How to predict protein concentration in cell cultures. [Link]

  • ResearchGate. How should I know the toxicity of a protein from cell culture?. [Link]

  • PubMed. Inhibition of adenosine deaminase activity reverses resistance to the cytotoxic effect of high adenosine levels in cervical cancer cells. [Link]

  • OPS Diagnostics. Isolation of Protein from Cultured Cells. [Link]

  • PubMed. Mechanisms of deoxyadenosine toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase. [Link]

  • PubMed Central. Determination of Protein Expression Level in Cultured Cells by Immunocytochemistry on Paraffin-embedded Cell Blocks. [Link]

  • PubMed Central. Investigating the appropriate adenosine deaminase cutoff value for the diagnosis of tuberculous pleural effusion in a country with decreasing TB burden. [Link]

  • PubMed Central. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances. [Link]

  • Cellular and Molecular Life Sciences. Human adenosine deaminases ADA1 and ADA2 bind to different subsets of immune cells. [Link]

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Interference of N-(2-Acetamido)iminodiacetic acid monosodium salt with specific assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Mitigating Assay Interference

Welcome to the technical support center for N-(2-Acetamido)iminodiacetic acid (ADA). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and resolve potential assay interferences when using this versatile buffer. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter in your research.

Introduction to ADA Buffer

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic buffer first described by Norman Good and his colleagues.[1] It is valued for its pKa of 6.6 (at 20°C), providing a useful buffering range from pH 6.0 to 7.2, which is highly relevant for many biological experiments.[1][2][3] However, its utility is coupled with a distinct chemical property that requires careful consideration during experimental design: ADA is an effective chelating agent for divalent metal cations.[1][3][4]

This guide will walk you through the primary mechanisms of ADA interference and provide robust troubleshooting strategies to ensure the integrity of your experimental results.

FAQ 1: Interference with Metal-Dependent Enzymatic Assays

Question: My enzyme, which I know requires a metal cofactor, shows significantly reduced activity in an ADA buffer. Why is this happening and how can I fix it?

Answer: This is a classic case of interference due to metal ion chelation. The chemical structure of ADA contains a tricarboxylic acid amide group that can effectively bind, or chelate, divalent metal cations.[5] Many enzymes rely on metal ions such as Magnesium (Mg²⁺), Manganese (Mn²⁺), Zinc (Zn²⁺), or Cobalt (Co²⁺) as essential cofactors for their catalytic activity or structural stability.

When you introduce your enzyme into an ADA buffer, the ADA molecules compete with the enzyme for these essential metal ions.[1][4] By sequestering the metal cofactors from the solution, ADA effectively reduces their availability to the enzyme, leading to a decrease or complete loss of enzymatic activity.

cluster_0 Standard Assay Condition (Non-Chelating Buffer) cluster_1 Assay with ADA Buffer Enzyme_Inactive Apoenzyme (Inactive) Enzyme_Active Holoenzyme (Active) Enzyme_Inactive->Enzyme_Active + Metal Metal Metal Cofactor (e.g., Mg²⁺, Zn²⁺) Metal->Enzyme_Active Enzyme_Inactive_ADA Apoenzyme (Remains Inactive) Metal_ADA Metal Cofactor Chelated_Complex ADA-Metal Complex Metal_ADA->Chelated_Complex ADA ADA Buffer ADA->Chelated_Complex Chelation

Caption: Mechanism of ADA interference via metal ion chelation.

Troubleshooting Protocol: Restoring Enzyme Activity

Your primary goal is to ensure a sufficient concentration of "free" metal ions for your enzyme. You have two main strategies to achieve this.

Strategy 1: Supplement with Excess Metal Ions

This approach involves adding a surplus of the required metal cofactor to your reaction mixture to saturate the chelating capacity of the ADA buffer, leaving enough free metal ions for the enzyme.

Step-by-Step Protocol:

  • Determine Cofactor Requirement: Consult the literature for your specific enzyme to confirm which metal ion is required and its optimal concentration.

  • Prepare Metal Stock Solution: Prepare a concentrated stock solution (e.g., 1 M) of the required metal salt (e.g., MgCl₂, MnCl₂).

  • Titrate Metal Concentration: Set up a series of experiments where you add increasing concentrations of the metal cofactor to your assay mixture containing the enzyme and ADA buffer.

  • Measure Activity: Measure the enzyme activity at each metal concentration to determine the point at which activity is restored and plateaus. This indicates that the chelating effect of ADA has been overcome.

ParameterRecommendation
ADA Concentration10 - 50 mM
Starting Metal Titration Range 0.5x to 10x the ADA concentration
Incubation TimePre-incubate ADA and metal ions for 5-10 minutes before adding the enzyme.

Strategy 2: Select an Alternative, Non-Chelating Buffer

If metal supplementation is not feasible or introduces other complications, the most straightforward solution is to switch to a biological buffer with a similar pKa that does not have significant chelating properties.

BufferpKa at 25°CUseful pH RangeMetal Chelation
ADA 6.6 6.0 - 7.2 Strong
PIPES6.86.1 - 7.5Negligible
MOPS7.26.5 - 7.9Negligible
HEPES7.56.8 - 8.2Negligible
ACES6.86.1 - 7.5Weak

Recommendation: For enzymes sensitive to metal chelation, PIPES and HEPES are excellent alternatives to ADA.

FAQ 2: Interference with Protein Quantification Assays

Question: My protein concentrations are consistently lower than expected when using the Bicinchoninic Acid (BCA) assay on samples in ADA buffer. Is the buffer interfering?

Answer: Yes, this is a well-documented interference.[6] The BCA assay is a two-step colorimetric method. First, under alkaline conditions, peptide bonds in the protein reduce Cu²⁺ ions to Cu⁺. In the second step, two molecules of bicinchoninic acid chelate one Cu⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.

ADA interferes with this process, likely by competing for the copper ions, which disrupts the formation of the colored BCA-Cu⁺ complex.[4][6] This leads to a reduced absorbance reading and an underestimation of the actual protein concentration. The Lowry assay is also reported to be susceptible to interference from ADA.[1]

cluster_bca BCA Assay Mechanism cluster_interference ADA Interference Protein Protein (Peptide Bonds) Cu1 Cu⁺ Protein->Cu1 Reduces Cu2 Cu²⁺ Cu2->Cu1 Purple_Complex Purple Complex (Absorbs at 562 nm) Cu1->Purple_Complex + BCA BCA BCA Reagent BCA->Purple_Complex ADA_Cu_Complex ADA-Copper Complex (No Color) ADA ADA Buffer ADA->ADA_Cu_Complex Chelates Cu_Source Cu²⁺/Cu⁺ Cu_Source->ADA_Cu_Complex

Caption: How ADA interferes with the BCA protein assay.

Troubleshooting Protocol: Achieving Accurate Protein Quantification

Strategy 1: Use a Compatible Protein Assay

The most reliable solution is to use a protein quantification method that is not based on copper chelation. The Bradford assay is an excellent choice.

Bradford Assay Principle: This method is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins, particularly to basic (arginine, lysine) and aromatic amino acid residues. This binding causes a shift in the dye's maximum absorbance from 465 nm to 595 nm.

Assay FeatureBCA AssayBradford Assay
Principle Copper ChelationDye Binding (Coomassie)
Interference by ADA Yes No
Interference by Detergents LowHigh (e.g., SDS)
Linearity ExcellentGood (can be non-linear)

Strategy 2: Buffer Exchange or Sample Dilution

If you must use the BCA assay, you need to remove or significantly dilute the ADA in your sample.

Step-by-Step Protocol (Buffer Exchange using Spin Columns):

  • Select Column: Choose a desalting spin column with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Equilibrate Column: Equilibrate the column with a BCA-compatible buffer (e.g., Phosphate-Buffered Saline, PBS) according to the manufacturer's instructions.

  • Load Sample: Load your protein sample (in ADA buffer) onto the column.

  • Centrifuge: Centrifuge the column as per the manufacturer's protocol. The protein will be recovered in the eluate, now in the compatible buffer, while the smaller ADA molecules are retained in the column matrix.

  • Quantify: Perform the BCA assay on the buffer-exchanged sample.

FAQ 3: Interference with Lactate Dehydrogenase (LDH) Cytotoxicity Assays

Question: I am planning to use ADA buffer in my cell culture experiments. Could it interfere with a subsequent LDH release assay for cytotoxicity?

Answer: This is a valid concern that requires careful consideration of your specific LDH assay protocol. The core reaction of most LDH assays involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH.[7][8] The resulting NADH is then used to reduce a probe (like a tetrazolium salt) to a colored formazan product, which is measured spectrophotometrically.[7]

The primary LDH reaction itself is not directly dependent on divalent metal cations. However, interference from ADA could still arise in two ways:

  • Metal-Dependent Reagents: Some commercial LDH assay kits may contain proprietary components in their "assay mix" or "developer solution" that are metal-dependent. ADA could chelate these metals and inhibit the signal-generating step.

  • pH Sensitivity: LDH activity is highly dependent on pH. While ADA is a good buffer, you must ensure it is precisely adjusted to the optimal pH required for your specific LDH assay, which is often in the pH 8.2-9.2 range for the forward reaction (lactate to pyruvate).[7][8]

Troubleshooting and Validation Protocol

Before committing to ADA buffer for a large-scale experiment, it is crucial to perform a validation check.

Step-by-Step Validation Protocol:

  • Consult Manufacturer's Data: Carefully review the technical datasheet for your LDH assay kit. Look for any listed buffer incompatibilities or warnings about chelating agents.

  • Run a Buffer Control Experiment:

    • Prepare two sets of control reactions using the LDH positive control supplied with your kit.

    • Run one set in the manufacturer's recommended assay buffer (often a Tris-based buffer).

    • Run the second set in your prepared ADA buffer, ensuring the pH is identical to the recommended buffer.

    • Compare the signal output. If the signal in the ADA buffer is significantly lower (>10-15%) than in the standard buffer, it indicates interference.

  • Decision Point:

    • No Interference: If the signals are comparable, ADA buffer is likely safe to use for your experimental endpoint.

    • Interference Detected: If interference is observed, you should not use ADA buffer for your cell culture supernatant when performing the LDH assay. You should either use a non-chelating buffer in your experiment or perform a buffer exchange on the supernatant before the assay.

cluster_validation LDH Assay Validation Workflow Start Start: Plan to use ADA Buffer Check_Data Check Kit Datasheet for Incompatibilities Start->Check_Data Run_Control Run LDH Positive Control in: 1. Recommended Buffer 2. ADA Buffer (matched pH) Check_Data->Run_Control Compare Compare Signal Output Result_OK Result: No Significant Difference in Signal Compare->Result_OK <10% Difference Result_Bad Result: Significant Signal Reduction in ADA Compare->Result_Bad >10% Difference Proceed Proceed with Experiment using ADA Buffer Result_OK->Proceed Stop Do NOT use ADA. Choose alternative buffer. Result_Bad->Stop Run_control Run_control Run_control->Compare

Caption: Decision workflow for validating ADA buffer in LDH assays.

General Best Practices and Summary

  • UV Absorbance: Be aware that ADA exhibits significant absorbance in the UV range below 260 nm.[1] If you are measuring protein concentration via A280, ensure your blank contains the exact same concentration of ADA as your sample.

  • Solubility: ADA free acid has limited solubility. To prepare stock solutions, it is best to convert it to its monosodium salt by dissolving it in a solution of sodium hydroxide (NaOH).[2][9]

  • Always Validate: When in doubt, perform a simple control experiment to test for interference before running your critical samples.

By understanding the chemical properties of ADA, particularly its capacity for metal chelation, you can proactively design robust experiments, accurately interpret your data, and avoid common pitfalls.

References

  • Vertex AI Search. ADA Buffer 0.2M pH 6.0.
  • ChemicalBook. N-(2-Acetamido)iminodiacetic acid | 26239-55-4.
  • PubChem. N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765.
  • Discovery Fine Chemicals. ADA Buffer - 26239-55-4.
  • Biosynth. ADA | 26239-55-4 | FA15758.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding ADA Buffer: Your Go-To Zwitterionic Buffer for Biochemistry.
  • Thermo Fisher Scientific. Influence of Buffer on Choice of Protein Quantification Method.
  • GoldBio. ADA.
  • White Crystalline Powder N- (2-Acetamido) Iminodiacetic Acid Ada 26239-55-4. (n.d.).
  • Chem-Impex. N-(2-Acetamido)-2-iminodiacetic acid disodium salt.
  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of immunological methods, 115(1), 61–69.
  • NIH. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • Protocols.io. Lactate Concentration assay (LDH method). (2023, February 10).

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"Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate" degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the degradation and prevention of "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate".

Technical Support Center: Stability of Aminopolycarboxylate Chelating Agents

Guide for Researchers on the Degradation and Prevention for this compound and Related Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize aminopolycarboxylate (APC) chelating agents. The focus is on understanding and preventing the degradation of This compound , also known as the sodium salt of N-(2-Acetamido)iminodiacetic acid (ADA), and its structural analogs like Nitrilotriacetic acid (NTA) and Methylglycinediacetic acid (MGDA).

As Senior Application Scientists, we understand that maintaining the integrity of your reagents is critical for experimental success. This guide provides in-depth, field-proven insights into the stability of these essential molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the sodium salt of N-(2-Acetamido)iminodiacetic acid (ADA)[1][2]. It belongs to the aminopolycarboxylate class of chelating agents, which are used to form stable, water-soluble complexes with metal ions[3][4]. This action is critical in drug development and research to:

  • Prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs).

  • Control the reactivity of metal ions in buffers and culture media.

  • Enhance the performance of cleaning and disinfecting agents.

Degradation of the chelating agent leads to a loss of its metal-binding capacity, which can compromise your experiment by allowing uncontrolled metal ion activity, leading to failed batches, inaccurate results, and potential product instability.

Q2: What are the primary ways this type of chelating agent degrades?

There are three main degradation pathways for aminopolycarboxylate chelating agents[5][6]:

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant cause of degradation. This process is strongly accelerated when the agent is complexed with certain metal ions, such as iron (Fe³⁺) and copper (Cu²⁺)[7].

  • Oxidative Degradation: In the presence of strong oxidizing agents or certain transition metals, the molecule can be oxidized. This is particularly relevant at higher temperatures where higher-valent metal ions like Fe(III) and Mn(III) can act as catalysts for oxidation[7][8].

  • Thermal Degradation & Hydrolysis: While many APC salts are stable at elevated temperatures in solution (MGDA can be stable up to 200°C in alkaline conditions), prolonged exposure to very high temperatures (>175-200°C) or extreme pH can cause the molecule to break down via hydrolysis of its carbon-nitrogen bonds[5][7][9][10].

Q3: My solution of the chelating agent turned yellow. What does this mean?

A yellow discoloration is often an indicator of degradation, particularly photodegradation or oxidative degradation. The formation of certain degradation byproducts or changes in the coordination state of trace metal impurities (like iron) can lead to colored species. You should consider the solution compromised and prepare a fresh batch under protected conditions.

Q4: Can I autoclave a solution containing this chelating agent?

It depends on the specific agent, its salt form, and the solution's pH. Trisodium salts of NTA and MGDA exhibit good thermal stability, especially in neutral to alkaline solutions, and may withstand autoclaving[9][10]. However, the acidic form of the chelator is significantly less stable to heat[10]. If you must sterilize, filter sterilization (0.22 µm filter) is the safest method to prevent potential thermal degradation. If autoclaving is necessary, we recommend running a small validation batch and testing its chelating capacity afterward.

Troubleshooting Guide: Common Experimental Issues

Problem Observed Potential Root Cause(s) Recommended Actions & Preventive Measures
Loss of API stability; evidence of metal-catalyzed oxidation. Chelating agent degradation. 1. Verify Chelator Integrity: Prepare a fresh solution of the chelating agent. 2. Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil. Avoid leaving solutions on the benchtop under direct lab lighting for extended periods[11]. 3. Control Headspace: For long-term storage of oxygen-sensitive formulations, consider purging the container headspace with an inert gas like nitrogen or argon.
Unexpected precipitation in a buffered solution. pH shift outside the stable range; chelator degradation. 1. Monitor pH: Ensure the final pH of your solution is within the optimal range for your specific chelating agent (typically pH 7-11 for APCs)[12][13]. 2. Use High-Purity Water: Use purified, deionized water to minimize trace metal contaminants that could catalyze degradation. 3. Check for Incompatibilities: Ensure other formulation components are not creating an oxidative environment.
Inconsistent results in cell culture or biological assays. Uncontrolled metal ion activity due to chelator degradation or microbial contamination. 1. Use Sterile Technique: Prepare stock solutions with sterile water and filter-sterilize. Unintended microbial growth can lead to biodegradation of agents like NTA and MGDA[14][15]. 2. Prepare Fresh: For sensitive applications, prepare solutions fresh from a solid powder that has been stored correctly. 3. Qualify Raw Materials: Ensure the chelating agent you are using is from a reputable source and meets required purity specifications.
Discoloration or change in physical appearance of the stock solution. Photodegradation or chemical oxidation. 1. Discard the Solution: Do not use a discolored or precipitated solution. 2. Review Storage Conditions: Confirm that your storage protocol follows best practices (see Q2). Ensure containers are sealed tightly, especially for hygroscopic powders[13].

Understanding Degradation Pathways

The degradation of aminopolycarboxylates often proceeds through a stepwise loss of the carboxymethyl arms. Photodegradation of the iron(III) complex is a well-documented example that serves as a model for this class of compounds.

G cluster_main Photodegradation Pathway of an Fe(III)-APC Complex cluster_factors Accelerating Factors Parent Fe(III)-APC Complex (e.g., Fe-ADA) Intermediate1 Successive Decarboxylation (Loss of -COO⁻) Parent->Intermediate1  hν (Light)  O₂ Intermediate2 Iminodiacetate (IDA) Derivative Intermediate1->Intermediate2  hν (Light) Final Glycine & Glyoxylate (Loss of Chelating Ability) Intermediate2->Final  hν (Light)  Oxidative Cleavage Light UV Light / Sunlight Metal Fe³⁺, Cu²⁺ ions Oxygen Dissolved O₂

Caption: Major photodegradation pathway for iron-APC complexes.

Protocols for Prevention and Analysis

Protocol 1: Recommended Storage and Handling

To maximize the shelf-life and efficacy of your aminopolycarboxylate chelating agent:

  • Solid Form:

    • Store the powder in a tightly sealed container to protect it from moisture, as many sodium salts are hygroscopic[13].

    • Keep the container in a cool, dry, and dark place. A desiccator at room temperature is ideal.

    • Do not store near strong oxidizing agents.

  • Aqueous Stock Solutions:

    • Prepare solutions using high-purity, deionized, and if necessary, sterile water.

    • Store solutions in a refrigerator (2-8°C) to slow potential microbial growth and chemical degradation. Do not freeze unless validated, as freeze-thaw cycles can degrade some compounds.

    • Crucially, store the solution in amber glass bottles or opaque containers to completely block light exposure [11].

    • For maximum stability, adjust the pH of the stock solution to the neutral or alkaline range (pH 7-9).

Protocol 2: Workflow for Stability Assessment

If you suspect degradation or need to validate the stability of a new formulation, a stability-indicating HPLC method is the standard approach.

G cluster_workflow HPLC-Based Stability Testing Workflow Prep 1. Prepare Formulation & T₀ Sample Stress 2. Apply Stress Conditions (Heat, Light, pH, Oxidizer) Prep->Stress Sample 3. Collect Samples at Time Points (T₁, T₂, T₃...) Stress->Sample HPLC 4. Analyze by Validated RP-HPLC Method Sample->HPLC Analyze 5. Quantify Parent Peak Area & Identify Degradant Peaks HPLC->Analyze Result 6. Calculate % Degradation vs. T₀ Control Analyze->Result

Caption: Workflow for assessing chelator stability in a formulation.

Step-by-Step HPLC Analysis:

  • Method Development: Develop a reversed-phase HPLC (RP-HPLC) method capable of separating the parent chelating agent from potential degradation products.

    • Column: C18 column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Detection: UV detection is often used. If the chelator lacks a strong chromophore, techniques like evaporative light scattering detection (ELSD) or derivatization may be necessary. For definitive identification of degradants, couple the HPLC to a mass spectrometer (LC-MS)[16][17].

  • Forced Degradation Study: To confirm the method is "stability-indicating," intentionally degrade the chelating agent under harsh conditions (e.g., strong acid/base, high heat, UV light, peroxide). The method must be able to resolve the parent peak from all generated degradation peaks[17].

  • Sample Analysis:

    • Prepare a sample of your formulation at Time Zero (T₀).

    • Store the formulation under your desired stability-testing conditions (e.g., 40°C/75% RH).

    • At each time point, withdraw a sample, dilute appropriately, and analyze by HPLC.

  • Data Interpretation:

    • Calculate the percentage of the chelating agent remaining by comparing its peak area to the T₀ sample.

    • Monitor the increase in peak areas of any degradation products. A significant decrease in the parent peak or increase in degradant peaks indicates instability.

Summary of Key Stability Factors

Factor Impact on Stability Prevention Strategy
Light (UV) High Risk: Major driver of photodegradation, especially with Fe³⁺/Cu²⁺.[7]Store in amber or opaque containers. Minimize exposure to direct light.
Temperature Moderate Risk: High heat (>175°C) causes thermal breakdown.[5][10]Store at controlled room temperature or refrigerated. Avoid excessive heat.
pH Moderate Risk: Very low pH (<2) can destabilize the molecule, especially at high temperatures.[9][18]Maintain pH in the neutral to alkaline range for optimal stability.
Oxidizing Agents High Risk: Can directly attack and degrade the chelator molecule.Avoid formulation with strong oxidizers. Store under an inert atmosphere if necessary.
Metal Ions High Risk: Fe³⁺ and Cu²⁺ strongly sensitize the chelator to photodegradation.[7][8]Use high-purity reagents to minimize catalytic metal contamination.
Microbes Moderate Risk: Can cause biodegradation in non-sterile aqueous solutions.[14][15]Use sterile water and handling techniques for biological applications.

References

  • Al-Naddaf, Q., Al-Abaid, S., & Nasr-El-Din, H. A. (2022). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. RSC Advances, 12(35), 22665–22693. [Link]

  • Nowack, B. (2002). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. Environmental Science & Technology, 36(19), 4009–4016. [Link]

  • Hyvönen, H. (2008). Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents. University of Helsinki. [Link]

  • Nowack, B. (2002). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. ACS Publications. [Link]

  • Nowack, B. (2002). Environmental Chemistry of Aminopolycarboxylate Chelating Agents. ResearchGate. [Link]

  • Emilio, C. A., et al. (2007). Mechanism of degradation of nitrilotriacetic acid by heterogeneous photocatalysis over TiO 2 and platinized TiO 2. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Rahman, M. A., et al. (2014). The significance of biodegradable methylglycinediacetic acid (MGDA) for iron and arsenic bioavailability and uptake in rice plant. Taylor & Francis Online. [Link]

  • Hebei Think-Do Chemicals Co., Ltd. (n.d.). What is Methylglycinediacetic Acid (MGDA)? [Link]

  • Rahman, M. A., et al. (2014). The significance of biodegradable methylglycinediacetic acid (MGDA) for iron and arsenic bioavailability and uptake in rice plant. Taylor & Francis Online. [Link]

  • Kołodyńska, D., & Hubicka, H. (2011). STUDY ON THE AEROBIC BIODEGRADATION OF CHELATING AGENTS UNDER THE STATIC CONDITIONS. Biblioteka Nauki. [Link]

  • Nowack, B. (2002). Environmental chemistry of aminopolycarboxylate chelating agents. PubMed. [Link]

  • Dow Chemical Company. (n.d.). General Concepts of the Chemistry of Chelation. the Chem Connections Homepage. [Link]

  • Li, Y., et al. (2019). Degradation of 2,4-Dichlorophenol by Nitrilotriacetic acid-modified photo-Fenton system: effects of organic and inorganic factors. Taylor & Francis Online. [Link]

  • Health Canada. (1980). Nitrilotriacetic Acid (NTA). Canada.ca. [Link]

  • AkzoNobel. (2013). Trisodium Nitrilotriacetate (NTA) Product Stewardship Summary. Regulations.gov. [Link]

  • Mansour, A. M. (n.d.). Complexometric Titration I. SlideShare. [Link]

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  • Firestone, M. K., & Tiedje, J. M. (1978). Pathway of Degradation of Nitrilotriacetate by a Pseudomonas Species. PubMed. [Link]

  • Selvaraj, K., & Chowdhury, A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. [Link]

  • Science in Hydroponics. (n.d.). The stability of metal chelates. [Link]

  • Bucheli-Witschel, M., & Egli, T. (2001). Environmental fate and microbial degradation of aminopolycarboxylic acids. FEMS Microbiology Reviews, 25(1), 69–106. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2009). Opinion on trisodium nitriloacetate (NTA). European Commission. [Link]

  • Firestone, M. K., & Tiedje, J. M. (1978). Pathway of degradation of nitrilotriacetate by a Pseudomonas species. Applied and Environmental Microbiology, 35(5), 955–961. [Link]

  • Nowack, B. (2002). Environmental chemistry of aminopolycarboxylate chelating agents. FOLIA. [Link]

  • Chevion, M. (1990). Use of polyaminocarboxylates as metal chelators. Methods in Enzymology, 186, 116–120. [Link]

  • Focht, D. D., & Joseph, H. A. (1971). Bacterial degradation of nitrilotriacetic acid (NTA). Canadian Journal of Microbiology, 17(12), 1553–1556. [Link]

  • Jining Green Mountain Chemical Co., Ltd. (n.d.). Technical Data Sheet: Trisodium Dicarboxymethyl Alaninate. [Link]

  • Venezky, D. L., & Moniz, W. B. (1970). The Thermal Stability of Nitrilotriacetic Acid and Its Salts in Aqueous Solutions. Defense Technical Information Center. [Link]

  • Wikipedia. (n.d.). Photodegradation. [Link]

  • Green-Mountain Chem. (n.d.). Green Chelating Agent MGDA. [Link]

  • Wang, Y., et al. (2024). Enhanced Mn(II)/peracetic acid by nitrilotriacetic acid to degrade organic contaminants: Role of Mn(V) and organic radicals. Scientific Reports, 14(1), 2185. [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium;2-[2-carboxyethyl(tetradecyl)amino]acetate. PubChem. [Link]

  • Kołodyńska, D., & Hubicka, H. (2011). The degree of EDTA, GLDA and NTA reduction during the biodegradation process under static conditions. ResearchGate. [Link]

  • Zhang, L., et al. (2020). Identification and Analysis of the Intermediates from Photodegradation of 3,3′-diamino-4,4′-azoxyfurazan (DAAF) by SERS and HPLC–MS/MS. ResearchGate. [Link]

  • Seshachalam, V., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 757–770. [Link]

  • El-Saeid, M. H., & Al-Dosari, M. S. (2014). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. [Link]

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How to remove residual "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate" from a sample

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Researcher's Guide to Eliminating EDTA Contamination

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a frequent yet critical challenge in the lab: the removal of residual "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate," more commonly known as EDTA trisodium salt , from biological samples.

Ethylenediaminetetraacetic acid (EDTA) is an indispensable tool in our biochemical arsenal, primarily used as a chelating agent to sequester divalent cations.[1][2] This action is vital for inhibiting metalloproteases that would otherwise degrade your protein of interest and for preventing metal-catalyzed oxidation.[1][3][4] However, when your experiment's success hinges on the activity of a metal-dependent enzyme or a process sensitive to cation concentration, the presence of even trace amounts of EDTA can lead to confounding results or complete assay failure.

This guide provides a comprehensive, experience-driven approach to not only removing EDTA but also understanding the scientific principles that make each method suitable for different applications. We will explore the most common techniques, detail their protocols, and offer troubleshooting advice grounded in empirical evidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding EDTA removal.

Q1: What exactly is "this compound" and why is it in my sample?

This compound is the trisodium salt of ethylenediaminetetraacetic acid (EDTA).[5] It is a white, water-soluble powder often included in lysis and purification buffers.[3][6][7] Its primary role is to "chelate" or bind metal ions like Ca²⁺ and Mg²⁺, which are cofactors for enzymes called metalloproteases that can degrade your protein. By sequestering these ions, EDTA effectively protects your sample.[1][2][4]

Q2: Why is removing EDTA so critical for my experiments?

Many downstream applications are highly sensitive to the presence of chelating agents. Key examples include:

  • Enzyme Activity Assays: If your protein is a metalloenzyme (e.g., polymerases, kinases, phosphatases), EDTA will strip the essential metal cofactor, rendering it inactive.

  • Phosphate Detection Assays: Assays like Phos-tag™ gel electrophoresis are sensitive to chelating agents.[8]

  • Cell-Based Assays: The concentration of free divalent cations can significantly impact cellular functions and signaling pathways.[1]

  • Biophysical Characterization: Techniques that study protein stability and folding can be affected by EDTA's interaction with the protein or essential ions.

Q3: What are the primary methods for removing EDTA?

The most common laboratory methods are Ultrafiltration/Diafiltration, Size Exclusion Chromatography (SEC)/Gel Filtration, and Dialysis. Each operates on the principle of separating molecules based on size.

Q4: Which method is the most effective for complete EDTA removal?

Based on rigorous comparative studies, ultrafiltration is demonstrably the most effective method. Research published in PLOS ONE showed that while extensive dialysis and spin-column gel filtration left significant amounts of EDTA behind, ultrafiltration rendered the chelator "virtually undetectable."[1][2][4][9]

Q5: How can I be certain the EDTA has been removed from my sample?

Verification is a cornerstone of scientific integrity. The presence of residual EDTA can be quantified using several methods:

  • Colorimetric Assays: A competition assay using a dye like 4-(2-pyridylazo)-resorcinol (PAR) and a known concentration of a metal ion (e.g., ZnCl₂) is a common and accessible method.[1][10][11] The color intensity of the PAR-Zn²⁺ complex is inversely proportional to the amount of EDTA present.

  • Nuclear Magnetic Resonance (NMR): While requiring specialized equipment, 1D-proton NMR is a highly sensitive and accurate method for detecting and quantifying EDTA.[1][10][11][12]

Part 2: Troubleshooting & In-Depth Methodology Guides

This section provides detailed protocols and the scientific rationale for our recommended EDTA removal workflows.

Method 1: Ultrafiltration / Diafiltration (Recommended for Highest Efficacy)

Causality & Expertise: This technique excels because it actively and efficiently separates molecules based on size. By using a membrane with a molecular weight cut-off (MWCO) significantly smaller than the protein of interest but larger than EDTA (MW ≈ 358 g/mol [5]), the smaller EDTA molecules are forced through the membrane pores while the larger protein is retained. The process of repeatedly diluting the sample with an EDTA-free buffer and re-concentrating it (diafiltration) exponentially reduces the EDTA concentration to negligible levels.

Experimental Protocol: EDTA Removal Using a Centrifugal Ultrafiltration Device

  • Select the Right Device: Choose a centrifugal filter unit with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein of interest. For most proteins, a 10 kDa MWCO device is suitable.[1][10][12]

  • Sample Preparation: Place your EDTA-containing protein sample into the upper chamber of the filter unit.

  • First Concentration Step: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced to a minimal level (e.g., 50-100 µL). The filtrate, which contains the removed EDTA, should be discarded.

  • First Dilution (Diafiltration): Add a volume of EDTA-free buffer to the concentrated sample in the upper chamber, typically restoring it to its original volume. Gently mix to ensure homogeneity. This step is crucial for washing the retained protein.

  • Second Concentration Step: Repeat the centrifugation step as described in step 3. Discard the filtrate.

  • Repeat Diafiltration Cycles: For exhaustive removal, repeat the dilution and concentration cycle (steps 4 and 5) at least two more times. A study demonstrated that two rounds of 10-fold dilution and concentration were highly effective.[1][4]

  • Final Recovery: After the final concentration step, recover the purified, concentrated protein from the upper chamber using a pipette.

Workflow Diagram: Ultrafiltration/Diafiltration

G cluster_prep Preparation cluster_cycle Diafiltration Cycle (Repeat 2-3x) start Sample in EDTA Buffer device Select 10 kDa MWCO Centrifugal Device start->device centrifuge1 Centrifuge to Concentrate (Discard Filtrate) device->centrifuge1 Load Sample dilute Dilute with EDTA-Free Buffer centrifuge1->dilute dilute->centrifuge1 Re-spin end_node Recover Purified Protein dilute->end_node After Final Cycle caption Ultrafiltration Workflow for EDTA Removal

Caption: Ultrafiltration Workflow for EDTA Removal.

Troubleshooting Guide: Ultrafiltration

Issue Probable Cause Recommended Solution
Low Protein Recovery Protein is binding to the filter membrane; MWCO is too large. Pre-treat the membrane with a BSA solution to block non-specific binding sites. Ensure the MWCO is at least 3x smaller than your protein's MW.
EDTA Still Detected Insufficient diafiltration cycles. Increase the number of dilution/concentration cycles. For a 10-fold concentration, each cycle theoretically removes 90% of the small molecules. Three cycles remove >99.9%.

| Protein Aggregation | High protein concentration during the final step. | Perform the final concentration step more gently or recover the protein in a slightly larger final volume. Consider adding a stabilizing agent (e.g., glycerol) to the EDTA-free buffer. |

Method 2: Size Exclusion Chromatography (SEC) / Gel Filtration

Causality & Expertise: SEC separates molecules based on their hydrodynamic radius.[13] The column is packed with porous beads. Large molecules (your protein) cannot enter the pores and thus travel through the column quickly, eluting first. Small molecules (EDTA) explore the full volume of the pores, significantly slowing their path through the column and causing them to elute later. This technique is excellent for buffer exchange but can be less effective than ultrafiltration for complete removal of a persistent contaminant.[1][4]

Experimental Protocol: Desalting with a Spin Column

  • Column Preparation: Invert the spin column (e.g., a G-25 column) to resuspend the resin. Remove the bottom cap and allow the storage buffer to drain via gravity.

  • Equilibration: Place the column in a collection tube. Fill the column with your desired EDTA-free buffer and centrifuge for 2-3 minutes at the recommended speed (e.g., 1,000 x g). This step exchanges the storage buffer for your experimental buffer. Repeat this step 2-3 times.

  • Sample Application: Discard the equilibration buffer and place the column into a fresh collection tube. Carefully apply your protein sample to the center of the packed resin bed.

  • Elution: Centrifuge the column again using the same speed and time as the equilibration step. The eluate in the collection tube is your purified protein in the new EDTA-free buffer. The EDTA remains trapped in the column resin.

  • Validation: Always check the protein concentration after elution, as some dilution is expected.

Workflow Diagram: Size Exclusion Chromatography (Spin Column)

G cluster_prep Column Preparation cluster_sep Separation start Select Spin Column (e.g., G-25) equilibrate Equilibrate with EDTA-Free Buffer (Centrifuge & Discard Flow-through) start->equilibrate load Load Sample onto Resin equilibrate->load Repeat 2-3x spin Centrifuge into New Collection Tube load->spin end_node Collect Purified Protein spin->end_node caption SEC Spin Column Workflow

Caption: SEC Spin Column Workflow.

Troubleshooting Guide: SEC

Issue Probable Cause Recommended Solution
Significant Sample Dilution Inherent to the technique, especially with gravity columns. Use a spin column format for minimal dilution. If using a larger column, apply a more concentrated sample.

| Incomplete EDTA Removal | Insufficient resolution between the protein and EDTA peaks. | While effective for buffer exchange, spin columns may not provide the resolution for complete removal. A study noted that spin column filtration still left ~200 µM EDTA.[1] For better separation, a longer, high-resolution SEC column on an FPLC/HPLC system is required, though this is often reserved for a polishing step.[4][14] |

Method 3: Dialysis

Causality & Expertise: Dialysis relies on passive diffusion across a semi-permeable membrane. Small molecules like EDTA can pass through the membrane's pores into a large volume of external buffer (the dialysate), while the larger protein remains inside. The efficiency is driven by the concentration gradient. However, in practice, achieving complete removal is difficult because as the EDTA concentration inside the tubing drops, the diffusion rate slows dramatically. Furthermore, non-covalent interactions between EDTA and the protein can hinder its passage through the membrane.[4] For these reasons, studies have shown dialysis to be surprisingly ineffective, reducing EDTA levels by only about two-fold.[1][2][9]

Experimental Protocol: Conventional Dialysis

  • Membrane Preparation: Cut a piece of dialysis tubing of the appropriate length and MWCO. Hydrate it according to the manufacturer's protocol.

  • Sample Loading: Load your protein sample into the tubing and securely close both ends with clips, leaving some headspace.

  • Dialysis: Immerse the sealed tubing in a large volume of stirred, cold EDTA-free buffer (e.g., 100-200 times the sample volume).

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours or overnight. For best results, change the dialysis buffer at least 3-4 times.

  • Sample Recovery: Carefully remove the tubing from the buffer, and pipette the sample out.

Workflow Diagram: Dialysis

G start Load Sample into Hydrated Dialysis Tubing seal Seal Tubing with Clips start->seal immerse Immerse in Large Volume of Stirred, Cold EDTA-Free Buffer seal->immerse change_buffer Change Buffer (Repeat 3-4x) immerse->change_buffer recover Recover Purified Sample change_buffer->recover caption Conventional Dialysis Workflow

Caption: Conventional Dialysis Workflow.

Part 3: Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the performance of each method based on published data and practical experience.

FeatureUltrafiltration/DiafiltrationSize Exclusion ChromatographyDialysis
Removal Efficacy Excellent (Virtually undetectable levels)[1][2][4]Good to Moderate (Residual levels often remain)[1][4]Poor (~50% removal)[1][2][9]
Processing Time Fast (~30-60 minutes)Very Fast (Spin Column: <15 min)Very Slow (Hours to overnight)
Sample Dilution None (sample is concentrated)Minimal (spin column) to Significant (gravity column)Minimal (some volume increase possible)
Protein Recovery Generally high (>90%) but can be affected by membrane binding.High (>95%)High (>95%), but sample loss can occur during handling.
Scalability Excellent (devices available for µL to L)Good (depends on column size)Good, but requires very large buffer volumes.

References

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Procedures for EDTA removal from protein samples and detection of EDTA. figshare. [Link]

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Procedures for EDTA removal from protein samples and detection of EDTA. ResearchGate. [Link]

  • Sorachim. (n.d.). EDTA, trisodium salt. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Edetate Trisodium. PubChem Compound Database. Retrieved from [Link]

  • Farrow, J. T., & Hill, A. G. (1969). Precipitation from homogeneous solution of cations released from ETDA complexes. Talanta, 16(6), 649–655. [Link]

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE, 12(1), e0169843. [Link]

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. ResearchGate. [Link]

  • Reddit. (2022). Removing EDTA from protein samples?. r/labrats. [Link]

  • Tassoni, A., & Ciavatta, C. (2004). Recovery of EDTA and metal precipitation from soil flushing solutions. PubMed. [Link]

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. Semantic Scholar. [Link]

  • ChemBK. (2024). EDTA Trisodium salt. Retrieved from [Link]

  • SHIV CHEM INDUSTRIES. (n.d.). EDTA TRISODIUM SALT. Retrieved from [Link]

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE. [Link]

  • Mónico, A., Martínez-Senra, E., Cañada, F. J., Zorrilla, S., & Pérez-Sala, D. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA. PLOS ONE. [Link]

  • ICA. (n.d.). Ethylenediaminetetraacetic acid (EDTA). Retrieved from [Link]

  • Google Groups. (1999).
  • Peak Proteins. (n.d.). Using EDTA as a Strategy to Reduce Protein Aggregation. Retrieved from [Link]

  • Abreu, C. A., & Lemos, P. C. (2011). Variation of EDTA precipitation with the pH from an initial solution... ResearchGate. [Link]

  • JoVE. (2024). Video: EDTA: Auxiliary Complexing Reagents. Retrieved from [Link]

  • ResearchGate. (2016). I have stored EDTA plasma samples and now need to remove the EDTA from plasma for assay. Is there any method to remove the EDTA from plasma samples?. [Link]

  • Cytiva Life Sciences. (2024). Size Exclusion Chromatography. Retrieved from [Link]

  • Quora. (2021). Why does EDTA have 6 pKa values? I thought it only had 4 carboxy groups. [Link]

Sources

Technical Support Center: N-(2-Acetamido)iminodiacetic Acid Monosodium Salt (Na-ADA) Reagent Compatibility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA), a zwitterionic buffering agent. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to anticipate and resolve compatibility issues, ensuring the integrity and success of your experiments.

Fundamental Properties of Na-ADA Buffers

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is one of the 'Good's buffers' developed for biochemical and biological research.[1][2] Its zwitterionic nature at physiological pH helps to minimize interactions with biological systems compared to conventional buffers.[3] The monosodium salt form is typically used to improve aqueous solubility.

The core of ADA's chemical personality, and the primary source of its compatibility issues, is the iminodiacetic acid group. This structure makes ADA an effective chelating agent for metal ions.[4][5]

PropertyValueSource(s)
Chemical Formula C₆H₉N₂NaO₅[6]
Molecular Weight 212.14 g/mol (Monosodium Salt)[7]
pKa (at 25°C) 6.6[3][8]
Useful pH Range 6.0 – 7.2[1][2][8]
ΔpKa/°C -0.011[3][8]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered when using Na-ADA buffers. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My ADA buffer solution became cloudy or formed a precipitate after I added a solution containing metal salts (e.g., MgCl₂, MnCl₂, CaCl₂). What is happening?

A1: Metal Chelation and Precipitation. This is the most common issue with ADA. The iminodiacetic acid structure in ADA actively binds, or chelates, divalent and trivalent metal cations.[5][8] If the concentration of both ADA and the metal ion are sufficiently high, the resulting ADA-metal complex can exceed its solubility limit and precipitate out of the solution.

Causality: ADA forms a coordination complex with metal ions, effectively sequestering them from the solution. This interaction is strong with many common metal cofactors.

Solution & Mitigation:

  • Avoid ADA: If your experiment critically depends on precise concentrations of free metal ions (e.g., many polymerase or kinase assays), consider using a non-chelating buffer like HEPES or MOPS.

  • Calculate and Compensate: If ADA is necessary for other reasons, calculate the amount of metal ion that will be chelated by ADA and add a corresponding excess of the metal salt to ensure a sufficient concentration of free ions. This requires knowledge of the stability constants for the ADA-metal complex.

  • Reduce Concentrations: Lowering the working concentration of the ADA buffer or the metal salt can sometimes prevent precipitation.

  • Pre-mix and Validate: Always perform a small-scale compatibility test by mixing the final concentrations of your ADA buffer and metal salt solutions to check for precipitation before starting a large-scale experiment.

Q2: The activity of my enzyme, which requires a metal cofactor (e.g., a polymerase needing Mg²⁺), is significantly reduced in an ADA buffer. Why?

A2: Sequestration of Essential Metal Cofactors. This is a direct consequence of the chelation described in Q1. By binding essential metal cofactors like Mg²⁺, Mn²⁺, or Zn²⁺, ADA effectively removes them from the enzyme's active site, leading to a loss of enzymatic activity.[5]

Causality: Many enzymes are metalloproteins that require a specific metal ion for their catalytic function or structural stability. ADA's chelation activity starves the enzyme of this necessary component.

Solution & Mitigation:

  • Switch Buffers: The most reliable solution is to switch to a buffer with negligible metal-binding capacity.

  • Titrate with Excess Metal: As a workaround, you can perform a titration experiment. Prepare the reaction with ADA buffer and then add increasing amounts of the required metal cofactor until the enzyme activity is restored to its optimal level. Be aware that this will alter the ionic strength of your solution. See Protocol 2 for a detailed workflow.

Q3: I am performing a protein quantification assay (e.g., BCA assay) and my results are inconsistent or show altered color development in the presence of ADA.

A3: Interference with Colorimetric Assays. ADA is known to interfere with the bicinchoninic acid (BCA) protein assay.[8] This interference arises because chelating agents can interact with the copper ions that are central to the BCA assay's detection mechanism, leading to altered color development and inaccurate protein concentration measurements.

Causality: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the chelation of Cu¹⁺ by the BCA reagent to produce a purple color. ADA competes for the copper ions, disrupting this reaction.

Solution & Mitigation:

  • Use a Compatible Assay: Switch to a protein quantification method that is not based on copper chelation, such as the Bradford assay (Coomassie dye-binding).

  • Remove the Buffer: If possible, perform a buffer exchange using dialysis or a desalting column to remove the ADA buffer from your sample before performing the protein assay.

  • Create Matched Standards: If you must use the BCA assay, ensure that your standard curve is prepared in the exact same concentration of ADA buffer as your samples. This can help to compensate for the interference, but may reduce the sensitivity and accuracy of the assay.

Q4: The pH of my ADA buffer changes when I move it from room temperature to my experimental temperature (e.g., 37°C). Is this normal?

A4: Temperature-Dependent pKa. Yes, this is normal. Like most amine-based buffers, the pKa of ADA is sensitive to temperature. ADA has a ΔpKa/°C of -0.011, meaning the pKa will decrease by 0.011 units for every 1°C increase in temperature.[3][8] For a 12°C rise (from 25°C to 37°C), the pH would be expected to decrease by approximately 0.13.

Causality: The dissociation constant of the buffering amine group is temperature-dependent.

Solution & Mitigation:

  • pH at Final Temperature: Always adjust the pH of your ADA buffer at the temperature at which you will be performing your experiment. If you pH a buffer to 6.6 at 25°C, it will be closer to pH 6.47 at 37°C.

  • Monitor pH: For long experiments at elevated temperatures, it is good practice to re-check the pH of a mock solution to ensure it remains stable.

Experimental Protocols & Workflows

Protocol 1: General Reagent Compatibility Test

This protocol provides a quick and effective way to check for immediate physical incompatibilities between your Na-ADA buffer and another reagent.

Steps:

  • Prepare Solutions: Make stock solutions of your Na-ADA buffer and the test reagent (e.g., a metal salt, a drug compound) at the highest concentrations you plan to use in your experiment.

  • Control Sample: In a clear microcentrifuge tube, add the same solvent/water that your test reagent is dissolved in to your ADA buffer, maintaining the final volumes used in the test sample. This is your negative control (Control A).

  • Test Sample: In a separate tube, mix the Na-ADA buffer and the test reagent to their final working concentrations.

  • Observation: Vortex both tubes gently. Let them stand at the intended experimental temperature for at least 30 minutes (or longer if the experiment is lengthy).

  • Analysis: Visually inspect both tubes against a dark background. Look for any signs of turbidity, precipitation, or color change in the test sample compared to the control. Check the pH of the final solution to see if it has shifted significantly.

Workflow for Assessing Enzyme Interference

The following diagram outlines a workflow to determine if Na-ADA is inhibiting a metal-dependent enzyme.

Enzyme_Interference_Workflow A Prepare 4 Reaction Sets B1 Set 1: Optimal Buffer (e.g., HEPES) + Enzyme + Substrate + Metal Cofactor A->B1 B2 Set 2: ADA Buffer + Enzyme + Substrate (No added metal) A->B2 B3 Set 3: ADA Buffer + Enzyme + Substrate + 1x Metal Cofactor A->B3 B4 Set 4: ADA Buffer + Enzyme + Substrate + 5x-10x Excess Metal A->B4 C Incubate all sets under identical conditions (Time, Temperature) B1->C B2->C B3->C B4->C D Measure Enzyme Activity C->D E Analyze Results D->E F1 Result: Activity(Set 3) << Activity(Set 1) Conclusion: ADA is inhibitory E->F1 Compare Set 1 & 3 F2 Result: Activity(Set 4) ≈ Activity(Set 1) Conclusion: Inhibition is due to metal chelation and can be rescued E->F2 Compare Set 1 & 4 F3 Result: Activity(Set 2, 3, 4) all low Conclusion: ADA may be inhibitory through other mechanisms E->F3 If rescue fails

Caption: Workflow to diagnose ADA-induced enzyme inhibition.

Summary of Na-ADA Compatibility

Reagent ClassCompatible?Mechanism & Notes
Monovalent Cations (Na⁺, K⁺) Yes Generally compatible. Na-ADA is a sodium salt itself.
Divalent Cations (Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺, Cu²⁺) No (Conditional) Strong chelation occurs, leading to precipitation or sequestration of ions.[5][8] Use with caution and consider alternatives.
Trivalent Cations (Fe³⁺, Al³⁺) No Forms very strong complexes with ADA, often leading to immediate precipitation.
Common Anions (Cl⁻, SO₄²⁻) Yes Generally compatible and non-reactive.
Reducing Agents (DTT, BME) Yes Generally compatible. Store buffer solutions appropriately to prevent oxidation.
Detergents (SDS, Triton X-100, Tween 20) Yes Generally compatible for most applications.
BCA Protein Assay Reagents No ADA interferes with the copper-based detection method.[8]
Bradford Protein Assay Reagents Yes Compatible, as the mechanism is based on dye-binding, not metal chelation.

References

  • ADA (buffer) - Wikipedia. [Link]

  • ADA (buffer) - Grokipedia. [Link]

  • N-(2-Acetamido)Iminodiacetic Acid | C6H10N2O5 | CID 117765 - PubChem. [Link]

  • N-(2-ACETAMIDO) IMINODIACETIC ACID MSDS | CAS 26239-55-4 MSDS - Loba Chemie. [Link]

  • Understanding ADA Buffer: Your Go-To Zwitterionic Buffer for Biochemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ADA monosodium salt (N-(2-Acetamido)iminodiacetic acid monosodium salt) [7415-22-7] - Molekula Ltd. [Link]

Sources

"Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate" affecting protein stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate , also known as N-(2-Acetamido)iminodiacetic acid monosodium salt (hereafter referred to as "ADA Monosodium Salt"), in protein stability studies and formulation development.

Introduction: Understanding the Challenge

Protein aggregation and degradation are critical challenges in the development of biotherapeutics and in basic research.[1][2] One often-overlooked contributor to protein instability is the presence of trace metal ions. These ions can act as catalysts for oxidative reactions, leading to covalent modification of amino acid residues, unfolding, and subsequent aggregation.[3] This guide focuses on how ADA Monosodium Salt, a chelating agent, can be used as a tool to mitigate these effects and enhance the stability of your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is ADA Monosodium Salt and what is its primary function in a protein formulation?

ADA Monosodium Salt is the sodium salt of N-(2-Acetamido)iminodiacetic acid.[4] Its molecular structure contains multiple functional groups (-COO⁻, -NH2, =O) that can donate electron pairs to a metal ion, allowing it to form a stable, water-soluble complex with the metal.[5] In biochemistry and pharmaceutical formulations, its primary role is that of a chelating agent or sequestering agent .[5]

Its function is to "trap" or sequester divalent and trivalent metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺, Zn²⁺) that may be present in your buffer components, water, or leached from container surfaces.[3] By binding these ions, ADA Monosodium Salt prevents them from participating in potentially harmful chemical reactions, most notably, metal-catalyzed oxidation.

Q2: My protein solution shows increased aggregation and loss of activity over time. Could metal ions be the culprit?

Yes, it is a strong possibility. Aggregation can be triggered by various stresses, including temperature changes, pH shifts, and physical agitation.[1] However, chemical degradation is a frequent underlying cause. Metal-catalyzed oxidation (MCO) is a common degradation pathway.

The Mechanism: Trace amounts of transition metals like iron (Fe) or copper (Cu) can participate in Fenton-like reactions. For example, Fe²⁺ can react with hydrogen peroxide (H₂O₂), a common impurity in buffers and excipients, to generate highly reactive hydroxyl radicals (•OH).

  • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These radicals can then attack susceptible amino acid side chains, such as methionine (Met), cysteine (Cys), histidine (His), tryptophan (Trp), and tyrosine (Tyr). This oxidation can alter the protein's tertiary structure, expose hydrophobic patches, and ultimately lead to the formation of aggregates.[3]

Below is a diagram illustrating how a chelating agent like ADA Monosodium Salt intervenes in this process.

cluster_0 Oxidative Degradation Pathway cluster_1 Protective Intervention Metal Trace Metal Ions (e.g., Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (e.g., •OH) Metal->ROS catalyzes InertComplex Inert Metal-Chelator Complex Metal->InertComplex H2O2 Hydrogen Peroxide (H₂O₂) (from excipients) H2O2->ROS OxidizedProtein Oxidized Protein (Damaged Residues) ROS->OxidizedProtein attacks Protein Native Protein Protein->OxidizedProtein Aggregates Aggregates (Loss of Function) OxidizedProtein->Aggregates leads to Chelator ADA Monosodium Salt (Chelating Agent) Chelator->InertComplex Start Protein Instability Observed (Aggregation / Loss of Activity) Hypothesis Hypothesize Cause: Metal-Catalyzed Oxidation (MCO)? Start->Hypothesis StressStudy Perform Stressed Study (with H₂O₂/Metal Spike) Hypothesis->StressStudy AddChelator Include ADA Monosodium Salt (0.1 - 5 mM) StressStudy->AddChelator Analyze Analyze Samples (SEC, RP-HPLC, Activity) vs. Controls AddChelator->Analyze Evaluate Was Chelator Effective? Analyze->Evaluate Optimize Optimize ADA Concentration & Finalize Formulation Evaluate->Optimize  Yes OtherCauses Investigate Other Causes Evaluate->OtherCauses  No End Stable Formulation Achieved Optimize->End Troubleshoot Troubleshoot pH, Ionic Strength, Excipients, Temp, etc. OtherCauses->Troubleshoot Troubleshoot->Analyze Re-test

Sources

Common mistakes when using N-(2-Acetamido)iminodiacetic acid monosodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-Acetamido)iminodiacetic acid (ADA)

Welcome to the technical support guide for N-(2-Acetamido)iminodiacetic acid (ADA), a zwitterionic buffer developed by Good et al.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the use of ADA in experimental settings. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries about ADA to provide a foundational understanding of its properties and applications.

Q1: What is ADA and why is it used as a biological buffer?

A1: N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is a zwitterionic organic chemical buffering agent. It is one of the original "Good's buffers," which were specifically designed for biochemical and biological research. Its primary value lies in its pKa of approximately 6.6 at 25°C, which gives it an effective buffering range of pH 6.0–7.2.[2] This range is physiologically relevant for many cell culture and enzyme assay systems.[2]

Q2: What are the primary applications of ADA?

A2: ADA is utilized in a variety of applications, including:

  • Cell Culture: It's used in protein-free media for cell lines like chicken embryo fibroblasts.[2][3]

  • Biochemical Assays: It serves as a pH-stabilizing agent in enzymatic reactions.

  • Isoelectric Focusing: ADA is used in the preparation of immobilized pH gradients.[4][3]

  • Metal Chelation: Due to its iminodiacetic acid structure, it acts as a chelating agent for various metal ions.[5][6]

Q3: Is ADA the same as the abbreviation for Anti-Drug Antibody?

A3: This is a critical point of clarification. In the context of biological buffers, ADA refers to N-(2-Acetamido)iminodiacetic acid. However, in the field of immunology and drug development, ADA is a very common acronym for Anti-Drug Antibody .[7] It is crucial to consider the context of the literature or discussion to avoid confusion. This guide focuses exclusively on the buffering agent.

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Solubility and Precipitation

Q4: I'm trying to dissolve ADA (free acid form) in water, but it won't dissolve completely. What am I doing wrong?

A4: This is a very common issue. The free acid form of ADA has poor solubility in water.[8] To achieve complete dissolution, you must raise the pH of the solution. The monosodium salt is more soluble, but full solubility for higher concentrations is typically achieved by adding a strong base like sodium hydroxide (NaOH).[1][9] As you add NaOH, you deprotonate the carboxylic acid groups, forming the highly soluble sodium salt in situ. The powder will not fully dissolve until the pH is adjusted upwards.[9]

Q5: My prepared ADA buffer solution turned cloudy after refrigeration. Why did this happen and how can I fix it?

A5: Cloudiness upon cooling suggests that the concentration of your buffer is too high for the storage temperature, leading to precipitation. While ADA's solubility increases significantly when converted to its sodium salt, it is still temperature-dependent.[3]

  • Causality: At lower temperatures, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the ADA salt solvated, causing it to fall out of solution.

  • Solution:

    • Gently warm the buffer solution to room temperature or 37°C while stirring. This should redissolve the precipitate.

    • If the issue persists, consider preparing a more concentrated stock solution (e.g., 1 M) that is stored at room temperature and diluting it to the working concentration as needed.[1]

    • For long-term storage, consider sterile filtering the solution and storing it in aliquots to avoid repeated temperature cycles.

Issue 2: pH Instability and Inaccuracy

Q6: The pH of my ADA buffer changes when I move it from room temperature to my 4°C cold room for experiments. Is this normal?

A6: Yes, this is normal and a critical consideration for all buffers, especially for amine-based buffers like ADA. The pKa of ADA is temperature-dependent. Specifically, ADA has a ΔpKa/°C of -0.011.[2] This means that for every 1°C decrease in temperature, the pKa increases by 0.011 units, causing the pH of the solution to rise.

  • Example Calculation: If you prepare a buffer to pH 6.8 at 25°C and then use it at 4°C, the pH will shift upwards by approximately (25°C - 4°C) * 0.011 = 0.231 units, resulting in a new pH of ~7.03.

  • Best Practice: Always calibrate your pH meter and adjust the final pH of your buffer at the temperature at which you will perform the experiment.[10]

  • Weigh out the required mass of ADA monosodium salt for your desired final volume and concentration.

  • Add ~80% of the final volume of high-purity water (e.g., 800 mL for a 1 L final volume) and stir to dissolve.

  • Place the beaker in a water bath or cold room to equilibrate to the target experimental temperature (e.g., 4°C or 37°C).

  • Place a calibrated pH probe into the solution. Ensure the probe has also equilibrated to the temperature.

  • Slowly add a concentrated strong base (e.g., 10 N NaOH) dropwise to adjust the pH to the desired value.[9]

  • Once the target pH is stable, remove the solution from the temperature-controlled environment.

  • Transfer the solution to a volumetric flask and add water to reach the final volume. Mix thoroughly.

  • Store the buffer at room temperature or as required, but always re-check the pH at the working temperature if it differs from the storage temperature.

Issue 3: Metal Chelation and Assay Interference

Q7: My enzyme, which requires Mg²⁺ for activity, shows lower-than-expected performance in an ADA buffer. Could the buffer be the cause?

A7: Yes, this is highly probable. The iminodiacetic acid core of ADA is a known metal chelator.[11] It can form complexes with divalent cations, including Mg²⁺, Ca²⁺, Mn²⁺, and Zn²⁺.[5][8] This chelation can effectively lower the free concentration of essential metal cofactors in your reaction, leading to reduced enzymatic activity.

  • Causality: The nitrogen and two carboxylate groups on the ADA molecule coordinate with the metal ion, sequestering it from the enzyme's active site. This is a significant issue for metalloenzymes or assays that rely on specific metal ion concentrations.[12]

  • Troubleshooting Steps:

    • Increase Cofactor Concentration: Add a surplus of the required metal ion to your reaction to saturate both the ADA and the enzyme. This may require empirical testing to find the optimal concentration.

    • Calculate Free Metal Ion Concentration: Use a program like MaxChelator or refer to published stability constants for ADA to calculate the amount of free metal ion available at your buffer concentration and pH.

    • Switch Buffers: If chelation remains a problem, switch to a buffer with negligible metal-binding capacity, such as HEPES, MOPS, or PIPES.[12]

PropertyValueSource(s)
pKa (at 25°C)6.6[2]
ΔpKa/°C-0.011[2]
Useful pH Range6.0 - 7.2[1]
Metal ChelationForms complexes with Ca²⁺, Mg²⁺, Mn²⁺, Cu²⁺, etc.[5][8]
UV AbsorptionAbsorbs light below 260 nm[1]

Q8: I am getting strange color development in my bicinchoninic acid (BCA) protein assay when using ADA buffer. Are these two compatible?

A8: No, they are not compatible. ADA is known to interfere with the color development in BCA protein assays.[2][3] This interference can lead to inaccurate protein quantification. The exact mechanism involves the interaction of the buffer components with the copper ions and/or the bicinchoninic acid reagent, leading to altered colorimetric results. If you must use a Good's buffer, BES has been reported to have less interference with the BCA assay. However, the best practice is to perform a buffer exchange step (e.g., dialysis or desalting column) into a compatible buffer like phosphate-buffered saline (PBS) before protein quantification.

G start Problem: Low Enzyme Activity check_ph Is the buffer pH correct at the experimental temperature? start->check_ph ph_yes Yes check_ph->ph_yes  Correct pH ph_no No check_ph->ph_no  Incorrect pH check_chelation Does the enzyme require divalent metal cations (e.g., Mg²⁺, Zn²⁺)? ph_yes->check_chelation remake_buffer Solution: Recalibrate pH meter and prepare fresh buffer at the correct temperature. ph_no->remake_buffer chelation_yes Yes check_chelation->chelation_yes chelation_no No check_chelation->chelation_no chelation_solution Potential Issue: ADA is chelating essential metal ions. chelation_yes->chelation_solution investigate_other Problem is likely not related to the ADA buffer. Investigate other factors (enzyme stability, substrate, etc.). chelation_no->investigate_other solution_options Solutions: 1. Increase metal ion concentration. 2. Calculate required free metal ions. 3. Switch to a non-chelating buffer (e.g., HEPES, MOPS). chelation_solution->solution_options

Caption: Troubleshooting decision tree for low enzyme activity.

Issue 4: Cell Culture Applications

Q9: I am considering using ADA in my cell culture medium. Are there any concerns about cytotoxicity?

A9: ADA is generally considered biocompatible and is used for cell culture applications, particularly in protein-free media.[2][13] However, like any reagent, its cytotoxicity is dose-dependent. The pH of the medium can also influence the cytotoxic effects of compounds.[14][15] It is crucial to use ADA at established, non-toxic working concentrations (typically 10-25 mM).

  • Recommendation: Before adopting ADA for a new cell line or a sensitive application, it is prudent to perform a dose-response experiment to determine the optimal, non-toxic concentration. An MTT assay or similar cell viability assay can be used to assess cytotoxicity across a range of ADA concentrations (e.g., 5 mM to 50 mM). Always ensure the final pH of the culture medium is readjusted and sterile-filtered after the addition of the buffer.

References

  • Wikipedia. (n.d.). ADA (buffer). Retrieved from [Link]

  • bio-WORLD. (n.d.). ADA Buffer 0.2M, pH 7.0. Retrieved from [Link]

  • Ionization of Buffers. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding ADA Buffer: Your Go-To Zwitterionic Buffer for Biochemistry. Retrieved from [Link]

  • Molekula Ltd. (n.d.). ADA monosodium salt (N-(2-Acetamido)iminodiacetic acid monosodium salt). Retrieved from [Link]

  • bio-WORLD. (n.d.). ADA Buffer 0.2M pH 6.0. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeting Biometals in Alzheimer's Disease with Metal Chelating Agents Including Coumarin Derivatives. Retrieved from [Link]

  • Shi Lab. (n.d.). Buffer Preparation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Theoretical Considerations and Practical Approaches to Address the Effect of Anti-drug Antibody (ADA) on Quantification of Biotherapeutics in Circulation. Retrieved from [Link]

  • BioAgilytix. (n.d.). To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. Retrieved from [Link]

  • Molekula Ltd. (n.d.). ADA monosodium salt (N-(2-Acetamido)iminodiacetic acid monosodium salt) [7415-22-7]. Retrieved from [Link]

  • Sample Internal Assessment. (n.d.). How does the change in temperature of Acetate buffer affect the pH of the Acetate buffer when Sodium hydroxide is added? Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Acetamido)Iminodiacetic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for mitigating drug target interference in an anti-drug antibody (ada) immunoassay.
  • Lab Notebook. (2023, August 23). Lab tip: check your buffer pH at the temperature you want to use it (and adjust as needed). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions. Retrieved from [Link]

  • Biology LibreTexts. (2025, April 19). Creating Buffer Solutions. Retrieved from [Link]

  • Quora. (2017, June 25). How does the temperature affect the buffer solution capacity for acids in an acid buffer solution? Retrieved from [Link]

  • Reddit. (2020, March 4). How exactly does temperature affect the capacity of a pH Buffer? Retrieved from [Link]

  • Reagecon. (n.d.). The Effects of Temperature on PH Measurement. Retrieved from [Link]

  • PubMed. (n.d.). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). A co-culture model system to quantify antibody-dependent cellular cytotoxicity in human breast cancer cells using an engineered natural killer cell line. Retrieved from [Link]

  • PubMed Central. (n.d.). Impact of Dilution and Polymerization on Cytotoxicity of Dentin Adhesives to Human Gingival Fibroblasts: Early Exposure Time. Retrieved from [Link]

  • PubChem. (n.d.). Iminodiacetic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Calcium Chelation: EDTA vs. N-(2-Acetamido)iminodiacetic Acid (ADA)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and pharmaceutical development, the precise control of divalent cation concentrations, particularly calcium (Ca²⁺), is paramount. Calcium ions are ubiquitous second messengers, critical for everything from signal transduction and enzyme activity to muscle contraction and neurotransmission. The ability to effectively sequester Ca²⁺ is a fundamental requirement for a vast array of experimental systems, diagnostic assays, and therapeutic formulations.

For decades, Ethylenediaminetetraacetic acid (EDTA) has been the gold standard chelating agent. Its high affinity for divalent cations has made it an indispensable tool. However, the nuanced requirements of modern biological systems often call for alternatives with different binding characteristics, pH optima, and selectivity profiles. This guide provides a detailed, evidence-based comparison between EDTA and a lesser-known but highly relevant alternative: Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, the monosodium salt of N-(2-Acetamido)iminodiacetic acid (ADA). As one of Good's zwitterionic buffers, ADA's utility extends beyond pH control to metal ion chelation, meriting a closer examination of its performance against the incumbent, EDTA.

This guide moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and chelation efficacy, providing the in-depth technical insights required for informed experimental design and formulation development.

Section 1: Profiling the Chelators

A foundational understanding of each molecule's structure and inherent chemical properties is essential to appreciate the functional differences in their calcium chelation capabilities.

Ethylenediaminetetraacetic Acid (EDTA): The Hexadentate Powerhouse

EDTA is an aminopolycarboxylic acid that has become a laboratory staple.[1] Its structure is characterized by an ethylenediamine backbone with four carboxymethyl groups (-CH₂COOH).

  • Chemical Structure and Properties: The four carboxyl groups and two tertiary amine nitrogens act as ligand binding sites. These six sites (hexadentate) can envelop a single metal ion, forming a highly stable, caged structure.[2][3] This multi-point attachment, known as the chelate effect, is the source of EDTA's formidable binding strength. EDTA itself is poorly soluble in water, so its more soluble disodium or tetrasodium salts are commonly used.

  • Mechanism of Calcium Chelation: When introduced to a solution containing Ca²⁺, the deprotonated carboxylate groups and the lone pairs of electrons on the nitrogen atoms coordinate with the calcium ion. This forms a 1:1 stoichiometric complex, effectively sequestering the Ca²⁺ and rendering it chemically inert in most biological assays.[4][5] The stability of this complex is exceptionally high, making EDTA a potent tool for removing free calcium from solution.

This compound (ADA): The Tridentate Buffer-Chelator

First described by Norman Good and colleagues as a biological buffer, N-(2-Acetamido)iminodiacetic acid (ADA) is a zwitterionic compound with a useful buffering range between pH 6.0 and 7.2.[3][6][7] Its structure, featuring a central nitrogen atom with two carboxymethyl groups and one acetamido group, also confers chelating properties.[4][8]

  • Chemical Structure and Properties: The parent acid, ADA, possesses three potential binding sites for metal ions: the two carboxylate groups and the tertiary amine nitrogen. This makes it a tridentate (three-toothed) chelator. The acetamido group (-CH₂CONH₂) is generally not involved in coordination. As a "Good's buffer," it is designed to have minimal interaction with biological components, although its metal-binding capacity is a key consideration.[3][6]

  • Mechanism of Calcium Chelation: Similar to EDTA, the deprotonated carboxylate groups and the central nitrogen's lone pair coordinate with Ca²⁺. However, with only three binding sites, the resulting complex is inherently less stable than the six-coordinate complex formed with EDTA.

Section 2: Head-to-Head Comparison of Calcium Chelation Performance

The efficacy of a chelator is not a single value but a function of its binding affinity, the pH of the medium, and its selectivity for the target ion over other competing ions.

Thermodynamic Stability: The Quantitative Edge

The most direct measure of a chelator's binding strength is its formation constant (Kf), or more conveniently, the logarithm of this value (log Kf). A higher log Kf value signifies a more stable complex and, therefore, stronger chelation.

Experimental data comparing the stability constants of EDTA and ADA for both calcium and magnesium under physiological conditions (37 °C) provide a clear quantitative distinction.[9]

ChelatorTarget IonLog Kf (Stability Constant)[9]
EDTA Ca²⁺ 7.27
ADA Ca²⁺ 4.5
EDTA Mg²⁺ 5.37
ADA Mg²⁺ 4.5

Interpretation of Data:

The data unequivocally demonstrates that EDTA forms a significantly more stable complex with calcium than ADA . The log Kf for Ca²⁺-EDTA is approximately 2.77 orders of magnitude higher than for Ca²⁺-ADA. This translates to the Ca²⁺-EDTA complex being over 500 times more stable. This vast difference is the direct result of their structural differences.

Structural Basis for Chelation Strength: Denticity and the Chelate Effect

The disparity in stability constants is rooted in the concept of denticity—the number of donor groups in a single ligand that bind to the central metal ion.

  • EDTA (Hexadentate): Wraps around the Ca²⁺ ion, forming five stable, five-membered chelate rings. This cage-like structure is thermodynamically highly favorable due to the large positive entropy change upon formation (the chelate effect).

  • ADA (Tridentate): Can only form two, five-membered chelate rings with Ca²⁺. This provides a significant, but far less pronounced, stabilization compared to the hexadentate EDTA.

G cluster_EDTA EDTA Chelation (Hexadentate) cluster_ADA ADA Chelation (Tridentate) Ca_EDTA Ca²⁺ N1_EDTA N Ca_EDTA->N1_EDTA Coordination N2_EDTA N Ca_EDTA->N2_EDTA O1_EDTA O⁻ Ca_EDTA->O1_EDTA O2_EDTA O⁻ Ca_EDTA->O2_EDTA O3_EDTA O⁻ Ca_EDTA->O3_EDTA O4_EDTA O⁻ Ca_EDTA->O4_EDTA note_EDTA Forms a highly stable 'cage' structure. Ca_ADA Ca²⁺ N_ADA N Ca_ADA->N_ADA Coordination O1_ADA O⁻ Ca_ADA->O1_ADA O2_ADA O⁻ Ca_ADA->O2_ADA Amide CONH₂ (Non-coordinating) note_ADA Forms a less stable 'pincer' structure.

Caption: Coordination of Ca²⁺ by hexadentate EDTA vs. tridentate ADA.

The Critical Influence of pH

The chelation capacity of aminopolycarboxylic acids is profoundly pH-dependent.[6][7] Protons (H⁺) compete with metal ions for binding to the carboxylate and amine groups.

  • EDTA: At low pH (e.g., < 4-5), the carboxyl groups of EDTA become protonated, significantly reducing its ability to bind calcium.[3][7] Its effectiveness increases dramatically as the pH rises and these groups deprotonate, with optimal calcium chelation occurring at pH values above 8.[7]

  • ADA: With a pKa of 6.6, ADA is most effective as a buffer in the pH range of 6.0-7.2.[6] In this range, it exists as a zwitterion where the carboxyl groups are deprotonated and available for chelation. However, like EDTA, its affinity for Ca²⁺ will decrease at more acidic pH values as the carboxylates become protonated.

Selectivity: Ca²⁺ vs. Mg²⁺

In many biological systems, magnesium (Mg²⁺) is present at concentrations significantly higher than Ca²⁺. A chelator's ability to preferentially bind calcium is therefore a critical performance metric. Selectivity can be estimated by the ratio of the stability constants (Kf,Ca / Kf,Mg).

  • EDTA: With a log Kf for Ca²⁺ of 7.27 and for Mg²⁺ of 5.37, EDTA shows a clear preference for calcium.[9] The stability constant for the Ca²⁺ complex is approximately 80 times higher than that for the Mg²⁺ complex.

  • ADA: ADA exhibits no significant selectivity between Ca²⁺ and Mg²⁺ under physiological conditions, with a reported log Kf of 4.5 for both ions.[9]

This lack of selectivity is a crucial differentiator. In a milieu rich in both ions, ADA will sequester both indiscriminately, whereas EDTA will preferentially bind the available calcium.

Section 3: Experimental Validation Protocol

Trustworthy data requires robust methodology. The determination of a chelator's efficacy can be performed using several techniques, including spectrophotometric assays with metallochromic indicators, isothermal titration calorimetry (ITC), or potentiometry with an ion-selective electrode (ISE).[8][10] The ISE method provides a direct measurement of free Ca²⁺ activity and is a reliable way to compare chelator performance.

Protocol: Comparative Calcium Chelation Assay using a Ca²⁺ Ion-Selective Electrode

This protocol describes a self-validating system to determine the apparent stability constant of a chelator by measuring the concentration of free Ca²⁺ at equilibrium.

1. Materials & Reagents:

  • Calcium Ion-Selective Electrode (ISE) and reference electrode.
  • pH meter/ion meter.
  • Calcium chloride (CaCl₂) standard solution (e.g., 1.0 M).
  • Test Chelators: Disodium EDTA, Sodium ADA.
  • Buffer solution (e.g., 100 mM HEPES, pH 7.4).
  • High-purity deionized water.
  • Magnetic stirrer and stir bars.

2. Experimental Workflow:

Sources

Comparing the binding constants of ADA sodium salt and EGTA

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to Comparing the Binding Constants of N-(2-Acetamido)iminodiacetic acid (ADA) and EGTA

For researchers navigating the complex landscape of biological buffers and chelating agents, selecting the appropriate molecule to control metal ion concentrations is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of two widely used chelators: N-(2-Acetamido)iminodiacetic acid (ADA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). We will delve into their respective binding constants, explore the structural basis for their differing affinities, and provide a validated experimental protocol for their determination.

Introduction to ADA and EGTA: More Than Just Buffers

Both ADA and EGTA are aminopolycarboxylic acids, but they are designed for vastly different applications, a fact reflected in their metal-binding properties.

  • N-(2-Acetamido)iminodiacetic acid (ADA) is a zwitterionic buffer developed by Norman Good and colleagues, primarily valued for its pKa of 6.6 (at 20°C), making it an excellent buffering agent for biological systems operating near neutral pH.[1] While it is an effective buffer, its role as a metal chelator is often secondary, though it does coordinate with metal ions.[2]

  • Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a powerful and highly selective chelating agent.[3][4] It is structurally related to the more common EDTA but with a crucial modification: an extended ethylene glycol backbone. This structural feature gives EGTA a remarkable preference for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺), making it an indispensable tool for studying calcium-dependent signaling pathways in cellular environments where Mg²⁺ is typically present in much higher concentrations.[3][5]

Quantitative Comparison: Stability Constants (Log K)

The stability constant (K) of a metal-ligand complex is the equilibrium constant for its formation. A higher stability constant, often expressed in its logarithmic form (Log K), indicates a stronger binding affinity. The data below, compiled from various sources including the NIST Critically Selected Stability Constants of Metal Complexes Database, highlights the profound differences in metal affinity between ADA and EGTA.[6][7][8][9][10]

Metal IonADA (Log K₁)EGTA (Log K₁)Key Implication
Ca²⁺ 2.611.0EGTA's affinity for Ca²⁺ is orders of magnitude higher, making it a superior Ca²⁺ scavenger.[3][11]
Mg²⁺ 2.15.2EGTA's affinity for Mg²⁺ is significantly lower than for Ca²⁺, conferring high selectivity.[4][12]
Mn²⁺ 4.312.3EGTA binds Mn²⁺ very strongly.
Zn²⁺ 6.812.8Both are strong binders, but EGTA is significantly stronger.
Cu²⁺ 8.417.8Both are very strong binders, but EGTA's affinity is exceptionally high.
Fe³⁺ 10.120.5Both are extremely strong binders of ferric iron.

Values are approximate and can vary with experimental conditions (temperature, ionic strength, pH). Data compiled from authoritative sources.[6][11]

The key takeaway from this data is selectivity . While ADA shows moderate chelation across a range of divalent cations, EGTA exhibits a pronounced and experimentally crucial preference for Ca²⁺ over Mg²⁺. The Log K for Ca²⁺ is nearly 6 units higher than for Mg²⁺, representing a million-fold greater affinity. This makes EGTA the gold standard for creating "calcium-free" buffers or clamping intracellular calcium at specific low concentrations.[3][4][12]

The "Why": Structural and Thermodynamic Basis for Selectivity

The dramatic difference in binding affinities is not arbitrary; it is a direct consequence of molecular structure and the thermodynamics of chelation.

The stability of a metal-chelate complex is governed by the chelate effect , where a polydentate ligand (one that can form multiple bonds with a single metal ion) forms a more stable complex than multiple monodentate ligands with similar donor groups.[13][14][15] This enhanced stability is primarily driven by a favorable increase in entropy.[14][15]

FeatureADAEGTA Denticity3 (N, COO⁻, COO⁻)8 (2N, 4COO⁻, 2 Ether O) FlexibilityHighMore rigid, forms a cavity SelectivityModerateHigh (Ca²⁺ >> Mg²⁺)

>]; } } Caption: Structural differences dictating the chelation properties of ADA and EGTA.

EGTA's superiority in Ca²⁺ binding stems from these key features:

  • Higher Denticity: EGTA is an octadentate ligand, meaning it can form up to eight coordination bonds with a metal ion using its two nitrogen atoms, four carboxylate groups, and two ether oxygen atoms. ADA is only a tridentate ligand. This allows EGTA to form a highly stable, cage-like structure around the metal ion.[14]

  • Cavity Size and Pre-organization: The ethylene glycol linker in EGTA creates a larger, more flexible "cavity" that is perfectly sized to accommodate the Ca²⁺ ion (ionic radius ~100 pm). The smaller Mg²⁺ ion (ionic radius ~72 pm) does not fit as well within this pre-organized structure, leading to weaker binding.[5] This structural optimization is the primary reason for EGTA's Ca²⁺ selectivity.[5][16]

Experimental Protocol: Determining Stability Constants via Potentiometric Titration

Potentiometric titration is the most accurate and widely used method for determining stability constants.[17][18] The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standardized base is added. The resulting titration curve provides the data needed to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[19][20]

Core Principle: By measuring the change in hydrogen ion concentration (pH) upon addition of a base, one can deduce the extent of complex formation between the metal and the ligand at each step of the titration.[21]

// Define nodes with specific colors prep [label="1. Solution Preparation\n(Ligand, Metal Salt, Acid, Standard Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calib [label="2. Electrode Calibration\n(Using standard pH buffers)", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="3. Titration Cell Assembly\n(Jacketed vessel, N₂ atmosphere, pH electrode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; titrate [label="4. Titration\n(Incremental addition of standard base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; record [label="5. Data Acquisition\n(Record pH vs. Volume of titrant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n(e.g., using SUPERQUAD or Hyperquad software)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="7. Stability Constant (Log K)\nCalculation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define workflow edges prep -> calib; calib -> setup; setup -> titrate; titrate -> record; record -> analyze; analyze -> result; } Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the ligand (ADA or EGTA) of known concentration in carbonate-free deionized water.

    • Prepare a stock solution of the metal salt (e.g., CaCl₂, MgCl₂) of known concentration.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for initial pH adjustment.

    • Use an inert salt (e.g., KCl or KNO₃) to maintain a constant ionic strength throughout the experiment.

  • System Calibration:

    • Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01, 7.00).

    • Ensure the temperature of the titration vessel is precisely controlled using a water jacket.

  • Titration Procedure:

    • To the thermostated titration vessel, add a known volume and concentration of the ligand, the metal salt, and the strong acid.

    • Maintain an inert atmosphere by bubbling purified nitrogen through the solution to prevent CO₂ absorption.

    • Begin the titration by adding small, precise increments of the standardized base.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of base added.

    • Continue the titration until the pH has passed the expected equivalence points.

  • Data Analysis:

    • Perform three separate titrations: (1) acid alone, (2) acid + ligand, and (3) acid + ligand + metal ion.

    • The data from these titrations are used to calculate the average number of protons bound to the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • These values are then input into specialized computer programs (e.g., Hyperquad) that use non-linear least-squares algorithms to refine a chemical model and calculate the overall stability constants (β) for the formed complexes (ML, ML₂, etc.).

Conclusion: Making an Informed Choice

The choice between ADA and EGTA should be dictated entirely by the experimental goal.

  • Choose ADA when your primary need is a stable pH environment between 6.0 and 7.2, and weak to moderate metal chelation is either acceptable or desired.[2]

  • Choose EGTA when the precise and selective removal of Ca²⁺ ions is paramount, especially in a biological context with high background Mg²⁺.[3][22] Its high affinity and selectivity make it the unequivocal choice for studying Ca²⁺-dependent processes, from muscle contraction to neurotransmitter release.[4]

By understanding the quantitative differences in their binding constants and the structural reasons behind them, researchers can leverage these powerful tools with greater precision and confidence, ensuring the integrity and validity of their experimental findings.

References

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014). ResearchGate. [Link]

  • NIST Critically Selected Stability Constants of Metal Complexes Database. (n.d.). National Institute of Standards and Technology. [Link]

  • EGTA - Wikipedia. (n.d.). Wikipedia. [Link]

  • Falcone, E., & Faller, P. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions, 52(8), 2197-2208. [Link]

  • Chelate Effect and Its Thermodynamic Origin. (n.d.). Dalal Institute. [Link]

  • NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. (n.d.). National Institute of Standards and Technology. [Link]

  • Exploring the Role of EGTA as a Calcium Chelator in Physiological Research and Applications. (2024). Medium. [Link]

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A Comparative Guide to DNase Inhibition: Validating the Efficacy of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, maintaining the integrity of nucleic acids is paramount. Deoxyribonucleases (DNases), enzymes that degrade DNA, pose a significant threat in numerous experimental workflows, from RNA purification to cell-free DNA analysis. The most common strategy to counteract DNase activity is the sequestration of essential divalent metal cofactors. This guide provides an in-depth validation of a lesser-known chelator, Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, against the industry-standard inhibitor, EDTA.

For clarity, this compound, also known as N-(2-Acetamido)iminodiacetic acid, will be referred to by its common abbreviation, ADA .[1][2] Ethylenediaminetetraacetic acid will be referred to as EDTA .

The Mechanism of DNase I Inhibition: A Story of Metal Ion Chelation

Deoxyribonuclease I (DNase I) is a prime example of a metalloenzyme. Its catalytic activity is critically dependent on the presence of divalent cations, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺).[3] Ca²⁺ binds tightly to the enzyme, stabilizing its active conformation, while Mg²⁺ is involved in the catalytic cleavage of phosphodiester bonds in the DNA backbone.[3]

The primary strategy for inhibiting such enzymes is to remove these essential cofactors from the solution. This is achieved using chelating agents—molecules that can form multiple coordinate bonds to a single metal ion, effectively "capturing" it and rendering it unavailable to the enzyme.[4][5] Both ADA and EDTA are aminopolycarboxylic acids that function via this mechanism.[6][7] The difference in their efficacy, therefore, lies in their respective affinities for these crucial divalent cations.

G cluster_active Active DNase I Pathway cluster_inhibited Inhibition Pathway DNase_inactive DNase I (Inactive) DNase_active Active DNase I Complex DNase_inactive->DNase_active + Cofactors Cofactors (Mg²⁺, Ca²⁺) Cofactors->DNase_active + Degraded_DNA Degraded DNA Fragments DNase_active->Degraded_DNA Cleavage DNA Intact DNA Substrate DNA->Degraded_DNA Substrate for Chelator Chelator (ADA or EDTA) Chelated_Cofactors Chelated Cofactors (Unavailable) Chelator->Chelated_Cofactors Sequesters DNase_inactive_2 DNase I Remains Inactive Chelated_Cofactors->DNase_inactive_2 Prevents Activation

Figure 1. Mechanism of DNase I inhibition by chelation.

Comparative Analysis: ADA vs. EDTA

The effectiveness of a chelator is quantified by its stability constant (log K), which measures the strength of the interaction between the chelator and a metal ion. A higher log K value indicates a more stable complex and, consequently, a more potent inhibitor.

PropertyADA (N-(2-Acetamido)iminodiacetic acid) EDTA (Ethylenediaminetetraacetic acid)
Molar Mass 190.15 g/mol [2]292.24 g/mol
Synonyms N-(Carbamoylmethyl)iminodiacetic acid[1][2]Edetic Acid[8]
log K (Mg²⁺) 4.48.79[9][10]
log K (Ca²⁺) 5.110.65[9][10]

Note: Stability constants can vary slightly with experimental conditions like ionic strength and temperature.[11]

The data clearly shows that EDTA forms significantly more stable complexes with both Mg²⁺ and Ca²⁺ than ADA does, as indicated by its substantially higher log K values.[9][10][12] This predicts that EDTA will be a much more potent inhibitor of DNase I on a molar basis.

Experimental Validation: Head-to-Head Inhibition Assays

To empirically validate the inhibitory potential of ADA, we outline two standard experimental protocols.

Methodology 1: Agarose Gel Electrophoresis Assay (Qualitative)

This method provides a direct, visual assessment of DNase inhibition. The principle is simple: if the inhibitor is effective, it will protect a DNA substrate (e.g., a plasmid) from degradation by DNase I.

G cluster_prep Reaction Setup cluster_process Incubation & Analysis A 1. Prepare reaction tubes with: - Plasmid DNA - DNase I Buffer - DNase I B 2. Add varying concentrations of Inhibitor: - ADA (Test) - EDTA (Control) - No Inhibitor (Control) A->B C 3. Incubate at 37°C for 10-15 minutes B->C D 4. Stop reaction (e.g., add EDTA to all samples, heat inactivation) C->D E 5. Run on Agarose Gel D->E F 6. Visualize DNA under UV light E->F

Figure 2. Workflow for the gel electrophoresis-based DNase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice.

    • Negative Control (No DNase): 1 µg Plasmid DNA, 1X DNase I Reaction Buffer, Nuclease-free water to 20 µL.

    • Positive Control (No Inhibitor): 1 µg Plasmid DNA, 1X DNase I Reaction Buffer, 1 unit DNase I, Nuclease-free water to 20 µL.

    • Test Reactions (ADA): 1 µg Plasmid DNA, 1X DNase I Reaction Buffer, 1 unit DNase I, and final ADA concentrations of 1 mM, 5 mM, 10 mM, and 25 mM. Adjust final volume to 20 µL with nuclease-free water.

    • Control Reactions (EDTA): 1 µg Plasmid DNA, 1X DNase I Reaction Buffer, 1 unit DNase I, and final EDTA concentrations of 0.1 mM, 0.5 mM, 1 mM, and 5 mM. Adjust final volume to 20 µL with nuclease-free water.

  • Incubation: Incubate all tubes at 37°C for 15 minutes.[13]

  • Stopping the Reaction: Terminate the reactions by adding EDTA to a final concentration of 5 mM to all tubes (except those already containing a higher concentration) and heating at 75°C for 10 minutes.[13]

  • Gel Electrophoresis: Add 4 µL of 6X DNA loading dye to each reaction. Load the entire volume into the wells of a 1% agarose gel containing a nucleic acid stain. Run the gel at 100V for 45-60 minutes.[14][15]

  • Visualization: Visualize the DNA bands using a UV transilluminator.

Expected Results:

  • Negative Control: Intact plasmid DNA bands (supercoiled, relaxed).

  • Positive Control: A smear of degraded DNA, with no visible plasmid bands.

  • EDTA: Complete protection of the plasmid DNA is expected at concentrations of 1-5 mM.[6]

  • ADA: Partial protection may be seen at lower concentrations, with full protection likely requiring significantly higher concentrations (e.g., >10-25 mM) compared to EDTA.

Methodology 2: Fluorometric DNase Activity Assay (Quantitative)

For a more precise comparison, a quantitative assay using a DNA-binding fluorescent dye can be employed. These assays provide real-time data and are ideal for determining inhibitor concentrations that cause 50% inhibition (IC50).[16][17][18]

Principle: The assay uses a fluorescent dye that only emits a strong signal when bound to double-stranded DNA (dsDNA). As DNase I degrades the dsDNA substrate, the fluorescence signal decreases. The rate of this decrease is proportional to the DNase I activity.[19]

Abbreviated Protocol:

  • Prepare Reactions: In a 96-well black plate, set up reactions containing DNase I buffer, the dsDNA substrate, and the fluorescent dye.

  • Add Inhibitors: Add serial dilutions of ADA and EDTA to the respective wells.

  • Initiate Reaction: Add DNase I to all wells except the negative controls.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader and measure the kinetic decrease in fluorescence (e.g., Ex/Em ≈ 480/520 nm for SYBR Green-based dyes) over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the log of the inhibitor concentration to determine the IC50 value for both ADA and EDTA.

Data Interpretation and Expected Outcomes

Based on the fundamental chemical properties, the experimental results are expected to align with the following table.

InhibitorRequired Concentration for Full Inhibition (Gel Assay)Predicted IC50 (Fluorometric Assay)Efficacy
EDTA Low (e.g., 1-5 mM)Low (µM to low mM range)High
ADA High (e.g., 10-50 mM)High (mM range)Moderate to Low

The significantly lower stability constants of ADA for Mg²⁺ and Ca²⁺ mean that a much higher molar concentration of ADA is required to effectively sequester these ions and inhibit DNase I activity compared to EDTA.

Conclusion and Practical Recommendations

This guide validates that This compound (ADA) can function as a DNase I inhibitor , consistent with its known properties as a metal-chelating agent.[7] However, its efficacy is substantially lower than that of EDTA due to a weaker binding affinity for the essential cofactors Mg²⁺ and Ca²⁺.

For Researchers and Professionals:

  • For Robust DNase Inactivation: In applications where complete and immediate inactivation of DNases is critical, such as in nucleic acid purification or the preservation of cell-free DNA, EDTA remains the superior choice .[5][6][8] A final concentration of 2-5 mM is typically sufficient.

  • Potential Niche Applications for ADA: ADA could be considered in specific biological systems where the potent chelation of EDTA might be detrimental. For instance, if an experiment involves other metalloenzymes that are less sensitive to weaker chelation, ADA might offer a way to inhibit DNases while preserving the activity of those other enzymes. However, this would require careful empirical validation and titration.

  • Buffer Considerations: ADA is also a "Good's" biological buffer, with a useful pH range of 6.0-7.2.[7] Researchers using ADA as a buffer in this range should be aware of its moderate chelating properties, which could inadvertently inhibit any DNase activity present, or interfere with other metal-dependent processes.

Ultimately, the choice of inhibitor must be guided by the specific requirements of the experimental system. While EDTA holds its position as the gold-standard for potent DNase inhibition, ADA presents a chemically viable, albeit weaker, alternative whose properties are now clearly defined for the discerning scientist.

References

  • Barra, G. B., Santa Rita, T. H., de Almeida, S. D., & Nery, L. F. (2015). EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples. Clinical Biochemistry, 48(13-14), 976–981. [Link]

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  • ResearchGate. (n.d.). The relation between the stability constants of complexes ATP ions with Mg2+, Ca2+, Li+ Na+ and K+ cations... | Download Scientific Diagram. [Link]

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  • NIPPON Genetics EUROPE. (n.d.). Protocol: How to perform DNA gel electrophoresis. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis of ADA Sodium Salt-Metal Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the interaction between a therapeutic agent and metal ions is paramount. N-(2-acetamido)iminodiacetic acid (ADA), a derivative of nitrilotriacetic acid, is a crucial biological buffer and a known metal chelating agent.[1][2][3] Its sodium salt is often employed in pharmaceutical formulations. The formation of metal complexes can significantly alter the drug's stability, solubility, and bioavailability. Therefore, robust analytical methodologies are required to confirm and characterize these interactions. This guide provides an in-depth comparison of key spectroscopic techniques to elucidate the formation of ADA sodium salt-metal complexes, grounded in established scientific principles and practical experimental insights.

The Imperative of Characterization: Why ADA-Metal Interactions Matter

The coordination of metal ions by drug molecules like ADA can lead to the formation of well-defined complexes.[4][5] This chelation can be a double-edged sword. On one hand, it can be harnessed for therapeutic benefit, such as in the development of metal-based drugs or for the decorporation of toxic metals.[6] On the other hand, unintended complexation with metal ions present in formulations or biological systems can lead to drug degradation or reduced efficacy. Spectroscopic analysis provides the necessary tools to probe these interactions at a molecular level.

A Comparative Overview of Spectroscopic Techniques

A suite of spectroscopic methods is available for the characterization of metal complexes.[4][7] Each technique offers unique insights into the complexation process. The choice of method depends on the specific information required, such as the stoichiometry of the complex, the nature of the coordinating atoms, and the stability of the complex.

Technique Information Provided Strengths Limitations
UV-Visible (UV-Vis) Spectroscopy Stoichiometry, Stability Constants, Detection of d-d transitionsSimple, rapid, and cost-effective for quantitative analysis.[8][9]Indirectly probes the coordination environment. Limited to colored complexes or systems where complexation induces a spectral shift.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of coordinating functional groupsProvides direct evidence of ligand-metal bond formation through vibrational frequency shifts.[5][10]Can be challenging to interpret in complex matrices. Sample preparation for solids can be labor-intensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information, Ligand conformation, Dynamic processesProvides detailed structural insights in solution.[11][12] Can distinguish between different complex species.[11]Lower sensitivity compared to other techniques. Paramagnetic metal ions can broaden signals, complicating analysis.
Mass Spectrometry (MS) Confirmation of complex formation, Stoichiometry, Isotopic patternsHigh sensitivity and specificity.[13][14] Can analyze complex mixtures.Can sometimes lead to fragmentation of the complex during ionization.

In-Depth Analysis and Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Environment

Causality Behind Experimental Choices: UV-Vis spectroscopy is often the first port of call for studying metal complex formation.[15] The underlying principle is that the formation of a metal complex can perturb the electronic energy levels of the ligand or the metal ion, leading to a change in the absorption spectrum.[16] For transition metal ions, the technique can directly probe d-d electronic transitions, which are sensitive to the coordination environment.[17][18] By systematically varying the metal-to-ligand ratio (Job's plot) or titrating the ligand with the metal salt, one can determine the stoichiometry and stability constant of the resulting complex.[8][19]

Experimental Workflow: UV-Vis Titration

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Stock Solutions (ADA Sodium Salt & Metal Salt) B Prepare Series of Solutions (Varying Metal:Ligand Ratio) A->B C Acquire UV-Vis Spectra (e.g., 200-800 nm) B->C D Identify λmax Shift or New Absorption Band C->D E Plot Absorbance vs. Mole Fraction (Job's Plot) D->E F Determine Stoichiometry from Job's Plot Maximum E->F G Calculate Stability Constant F->G

Caption: Workflow for UV-Vis spectroscopic titration.

Detailed Experimental Protocol: UV-Vis Spectrophotometric Titration (Job's Plot Method)

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of ADA sodium salt and the metal salt (e.g., 1 mM) in a suitable buffer (e.g., HEPES, maintaining constant pH).

  • Preparation of Sample Series: Prepare a series of solutions in cuvettes with a constant total volume (e.g., 2 mL) but varying mole fractions of the metal and ligand. The mole fraction of the metal can range from 0 to 1 in increments of 0.1.

  • Data Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm). Use the buffer solution as a blank.[9]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the complex. Plot the absorbance at this λmax against the mole fraction of the metal ion.

  • Interpretation: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

Expected Data:

Mole Fraction of MetalAbsorbance at λmax (arbitrary units)
0.00.05
0.10.15
0.20.25
0.30.35
0.40.45
0.50.50
0.60.40
0.70.30
0.80.20
0.90.10
1.00.02
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint of Coordination

Causality Behind Experimental Choices: FTIR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination.[5][10] The binding of a metal ion to a ligand alters the vibrational frequencies of the bonds within the functional groups. For ADA, the key functional groups are the carboxylate (-COO⁻) and amide (-CONH-) groups. Upon complexation, shifts in the characteristic stretching frequencies of these groups provide direct evidence of their involvement in binding the metal ion.[20]

Experimental Workflow: FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Synthesize and Isolate ADA-Metal Complex (Solid) B Prepare KBr Pellet or ATR Sample A->B C Acquire FTIR Spectra (ADA, ADA-Metal Complex) B->C D Compare Spectra C->D E Identify Shifts in Carboxylate and Amide Bands D->E F Confirm Coordination Sites E->F

Caption: Workflow for FTIR analysis of complex formation.

Detailed Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Synthesize and isolate the solid ADA-metal complex. Dry the complex thoroughly.

  • Pellet Formation: Grind 1-2 mg of the complex with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[10][21] Press the mixture in a hydraulic press to form a transparent pellet.[10][21]

  • Data Acquisition: Record the FTIR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.[10]

  • Reference Spectrum: Record the FTIR spectrum of the uncomplexed ADA sodium salt using the same method.

  • Comparison and Interpretation: Compare the spectrum of the complex with that of the free ligand. Pay close attention to the regions corresponding to the carboxylate and amide vibrations.

Expected Data:

Functional GroupADA Sodium Salt (cm⁻¹)ADA-Metal Complex (cm⁻¹)Interpretation
Carboxylate (asymmetric stretch)~1590Shift to lower or higher frequencyInvolvement of carboxylate in coordination
Carboxylate (symmetric stretch)~1410Shift in frequencyInvolvement of carboxylate in coordination
Amide I (C=O stretch)~1650Shift to lower frequencyInvolvement of amide oxygen in coordination
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Solution Structure

Causality Behind Experimental Choices: NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution.[11] Upon complexation with a diamagnetic metal ion, the chemical environment of the protons and carbons in the ADA molecule changes, leading to shifts in their respective NMR signals.[12] These chemical shift perturbations can be used to map the binding site of the metal ion. For paramagnetic metal ions, the interaction can lead to significant broadening or shifting of the NMR signals, which can also be indicative of complex formation.

Experimental Workflow: NMR Titration

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Dissolve ADA Sodium Salt in Deuterated Solvent (e.g., D₂O) B Acquire Initial ¹H and ¹³C NMR Spectra A->B C Titrate with Metal Salt Solution B->C D Acquire NMR Spectra at Each Titration Point C->D E Monitor Chemical Shift Changes D->E F Identify Protons/Carbons Near the Binding Site E->F MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Prepare Solution of ADA and Metal Salt B Infuse into ESI Source A->B C Acquire Mass Spectrum B->C D Identify m/z Peak of the Complex C->D E Confirm with Isotopic Pattern D->E

Caption: Workflow for ESI-MS analysis of ADA-metal complexes.

Detailed Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of ADA sodium salt and the metal salt in a volatile solvent system (e.g., methanol/water).

  • Instrument Setup: Tune the mass spectrometer for optimal detection of the expected complex mass.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.

  • Data Analysis: Look for a peak corresponding to the calculated mass-to-charge ratio of the ADA-metal complex.

  • Confirmation: Compare the isotopic distribution of the observed peak with the theoretical isotopic pattern for the proposed complex.

Expected Data:

SpeciesCalculated m/zObserved m/zInterpretation
[ADA + Na]⁺213.04213.04Sodium salt of ADA
[ADA + Metal - H]⁺Varies with metalMatches calculationFormation of a 1:1 complex

Conclusion: An Integrated Approach for Comprehensive Characterization

No single technique provides a complete picture of ADA-metal complex formation. A multi-faceted approach, integrating the strengths of each spectroscopic method, is essential for a thorough and reliable characterization. UV-Vis spectroscopy offers a rapid and quantitative assessment of complex formation and stability. FTIR provides direct evidence of the coordinating functional groups. NMR spectroscopy elucidates the solution-state structure and dynamics of the complex. Finally, mass spectrometry delivers unambiguous confirmation of the complex's existence and stoichiometry. By judiciously applying these techniques, researchers can gain a comprehensive understanding of the interactions between ADA sodium salt and metal ions, a critical step in drug development and formulation science.

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A Comparative Guide to Preventing Oxidative Damage: Evaluating Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Oxidative Stress in Cellular Research

In the landscape of drug development and biomedical research, controlling oxidative stress is paramount. An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products leads to oxidative damage to vital macromolecules, including lipids, proteins, and DNA. This damage is a key etiological factor in a host of pathologies, from neurodegenerative diseases to cancer and cardiovascular disorders. Consequently, the identification and validation of effective antioxidant compounds are of critical importance.

This guide provides a comparative analysis of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate , a metal-chelating agent, against three established antioxidants with distinct mechanisms of action: N-acetylcysteine (NAC), Ethylenediaminetetraacetic acid (EDTA), and Deferoxamine (DFO). Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, evidence-based framework for evaluating these compounds in the context of preventing oxidative damage.

Understanding the Mechanisms of Action

The efficacy of an antioxidant is intrinsically linked to its mechanism of action. Here, we dissect the pathways through which our subject compounds mitigate oxidative stress.

This compound (ADA Sodium Salt): A Chelating Approach

This compound, also known as N-(carbamoylmethyl)iminodiacetic acid monosodium salt or ADA sodium salt, is an aminopolycarboxylic acid.[1] Its structural similarity to EDTA suggests a primary antioxidant mechanism rooted in metal ion chelation.[2] Transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺), are potent catalysts of ROS production via the Fenton and Haber-Weiss reactions.[3][4] By sequestering these free metal ions, this compound can theoretically inhibit the generation of highly damaging hydroxyl radicals (•OH), thereby preventing downstream oxidative damage.[5]

Alternative Compounds for Comparison
  • N-acetylcysteine (NAC): NAC is a multifaceted antioxidant. Its primary protective role is acting as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[6][7] By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize ROS.[[“]] Additionally, NAC can directly scavenge certain ROS and act as a disulfide-breaking agent, restoring the function of oxidized proteins.[6][9]

  • Ethylenediaminetetraacetic acid (EDTA): As a classic chelating agent, EDTA's antioxidant activity is a direct consequence of its ability to bind a wide range of divalent and trivalent metal ions.[10][11] Its mechanism is directly comparable to the hypothesized action of this compound. By forming stable complexes with metal ions like iron, EDTA renders them redox-inactive, thus inhibiting the Fenton reaction.[10]

  • Deferoxamine (DFO): DFO is a high-affinity, specific iron chelator.[12][13] Its potent antioxidant effect stems from its ability to sequester ferric iron (Fe³⁺), preventing its participation in redox cycling that generates ROS.[14] DFO is a well-established inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[13] Comparing our target compound to DFO allows for a specific interrogation of the role of iron chelation in preventing oxidative damage.

cluster_0 Oxidative Stress Induction cluster_1 Mechanisms of Antioxidant Action cluster_2 Cellular Damage Stimulus Stimulus ROS Reactive Oxygen Species (ROS) Stimulus->ROS Damage Lipid Peroxidation Protein Oxidation DNA Damage ROS->Damage causes ADA_EDTA ADA Sodium Salt / EDTA (Chelation) Metal_Ions Free Metal Ions (Fe2+, Cu2+) ADA_EDTA->Metal_Ions sequesters DFO Deferoxamine (Iron Chelation) DFO->Metal_Ions sequesters Fe NAC N-acetylcysteine (GSH Precursor) GSH Glutathione (GSH) NAC->GSH promotes synthesis Metal_Ions->ROS catalyzes (Fenton Reaction) GSH->ROS neutralizes

Caption: Mechanisms of action for preventing oxidative damage.

Comparative Experimental Framework

To objectively assess the protective effects of these compounds, a multi-pronged in vitro approach is essential. The following protocols provide a robust framework for this comparison. For these experiments, a relevant cell line (e.g., human hepatoma HepG2 or neuronal SH-SY5Y cells) should be chosen, and oxidative stress can be induced using agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

Experimental Workflow Overview

Start Cell Culture (e.g., HepG2) Pretreat Pre-treatment with: - Vehicle (Control) - ADA Sodium Salt - NAC - EDTA - DFO Start->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂) Pretreat->Induce Assay Perform Assays Induce->Assay ROS Intracellular ROS (DCFH-DA Assay) Assay->ROS Lipid Lipid Peroxidation (TBARS Assay) Assay->Lipid Viability Cell Viability (MTT Assay) Assay->Viability End Data Analysis & Comparison ROS->End Lipid->End Viability->End

Caption: General workflow for comparative antioxidant assays.

Protocol 1: Intracellular ROS Measurement using DCFH-DA Assay

This assay quantifies intracellular ROS levels. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, NAC, EDTA, or DFO. Include a vehicle-only control. Incubate for 1-2 hours.

  • Probe Loading: Remove the treatment medium and wash cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.[17]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash cells once with PBS. Add 100 µL of the appropriate oxidative stressor (e.g., 100 µM H₂O₂) in PBS to all wells except the negative control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15] Kinetic readings can be taken every 5 minutes for 1 hour.

Protocol 2: Lipid Peroxidation Assessment using TBARS Assay

This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[18][19]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the test compounds followed by the oxidative stressor as described in Protocol 1.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • TBARS Reaction:

    • To 100 µL of cell lysate supernatant, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate protein.[20]

    • Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes.

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 200 µL of 0.67% (w/v) TBA reagent.[20]

  • Incubation and Measurement: Incubate the mixture in a boiling water bath for 10-15 minutes. Cool the samples on ice and measure the absorbance of the resulting pink-colored solution at 532 nm.[19] MDA concentration is calculated using a standard curve prepared with MDA bis(dimethyl acetal).

Protocol 3: Cell Viability Determination using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[21] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds and oxidative stressor as described previously.

  • MTT Addition: After the treatment period (e.g., 24 hours), add 10 µL of 5 mg/mL MTT solution in PBS to each well.[22]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[23] The reference wavelength should be >650 nm.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in tables to facilitate direct comparison. The results will allow for an assessment of each compound's efficacy in reducing ROS, preventing lipid peroxidation, and preserving cell viability.

Table 1: Comparative Efficacy in Reducing Intracellular ROS (DCF Fluorescence)

Treatment (50 µM)Relative Fluorescence Units (RFU)% ROS Inhibition
Control (No H₂O₂)150 ± 12N/A
H₂O₂ Only1850 ± 950%
+ ADA Sodium Salt980 ± 6551.2%
+ NAC750 ± 5064.7%
+ EDTA950 ± 7052.9%
+ DFO820 ± 5860.6%
Data are presented as mean ± SD and are hypothetical.

Table 2: Comparative Efficacy in Preventing Lipid Peroxidation (MDA Levels)

Treatment (50 µM)MDA Concentration (nmol/mg protein)% Inhibition of Lipid Peroxidation
Control (No H₂O₂)0.8 ± 0.1N/A
H₂O₂ Only5.2 ± 0.40%
+ ADA Sodium Salt2.9 ± 0.352.3%
+ NAC2.1 ± 0.270.5%
+ EDTA2.8 ± 0.354.5%
+ DFO2.4 ± 0.263.6%
Data are presented as mean ± SD and are hypothetical.

Table 3: Comparative Efficacy in Preserving Cell Viability (MTT Assay)

Treatment (50 µM)% Cell Viability (vs. Control)
Control (No H₂O₂)100%
H₂O₂ Only45% ± 4%
+ ADA Sodium Salt72% ± 5%
+ NAC85% ± 6%
+ EDTA74% ± 5%
+ DFO81% ± 7%
Data are presented as mean ± SD and are hypothetical.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound as a protective agent against oxidative damage. Based on its chemical structure, its primary antioxidant mechanism is likely metal ion chelation, similar to EDTA. The proposed experimental workflow allows for a direct comparison of its efficacy against NAC, a GSH precursor, and DFO, a specific iron chelator.

The hypothetical data suggest that while this compound may offer significant protection, compounds with more multifaceted (NAC) or highly specific (DFO) mechanisms might show greater efficacy. The direct comparison with EDTA is crucial to determine if this compound offers any advantages in terms of chelating efficiency, cell permeability, or lower cytotoxicity.

Future studies should aim to confirm the metal-chelating capacity of this compound directly and explore its potential in more complex, disease-relevant models of oxidative stress.

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A Senior Application Scientist's Guide to N-(2-Acetamido)iminodiacetic Acid Monosodium Salt (Na-ADA): A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA), a versatile zwitterionic buffer and metal chelator. We will explore its performance relative to common alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your critical applications.

Section 1: Understanding N-(2-Acetamido)iminodiacetic Acid Monosodium Salt (Na-ADA)

N-(2-Acetamido)iminodiacetic acid (ADA) is one of the zwitterionic buffers developed by Norman Good and his colleagues in the 1960s.[1][2] These "Good's buffers" were designed to be biochemically inert and effective in the physiologically relevant pH range of 6.0 to 8.0.[1][2] Na-ADA, the monosodium salt of ADA, is particularly useful due to its increased solubility.

At its core, Na-ADA possesses a dual functionality that makes it a valuable tool in the laboratory:

  • Biological Buffer: With a pKa of approximately 6.6 at 25°C, Na-ADA is an effective buffer in the pH range of 6.0 to 7.2.[3] This makes it suitable for a variety of biological applications, including cell culture and enzymatic assays.

  • Metal Chelator: The iminodiacetic acid moiety of Na-ADA allows it to form stable complexes with various di- and trivalent metal ions.[4] This property can be leveraged to control the concentration of free metal ions in a solution, which is critical in many biological systems.

This dual nature, however, necessitates a careful consideration of its application, as its metal-binding properties can influence the outcome of experiments where metal ions play a crucial role.

Physicochemical Properties of Na-ADA

A thorough understanding of the physicochemical properties of a buffer is paramount for its effective application. The table below summarizes the key properties of Na-ADA.

PropertyValueSource(s)
Molecular Formula C₆H₉N₂NaO₅[3]
Molecular Weight 212.14 g/mol [3]
pKa (25°C) 6.6[3]
Useful pH Range 6.0 - 7.2[3]
Appearance White crystalline powder-
Solubility Soluble in water-

Section 2: Na-ADA as a Biological Buffer: A Comparative Performance Analysis

The primary function of a biological buffer is to maintain a stable pH in a solution, thereby preserving the structure and function of biological macromolecules. While Na-ADA is a capable buffer, it is essential to compare its performance against other commonly used buffers to understand its specific advantages and limitations.

Comparison with Other "Good's Buffers"

The "Good's buffers" are a family of zwitterionic buffers with varying pKa values, allowing for pH control across a wide range.[5] The choice of buffer should be guided by the specific pH requirements of the experiment.

BufferpKa (25°C)Useful pH RangeKey Characteristics
MES 6.15.5 - 6.7Minimal metal ion binding.[5]
ADA 6.66.0 - 7.2Moderate metal ion chelation.[3]
PIPES 6.86.1 - 7.5Negligible metal ion binding.[5]
MOPS 7.26.5 - 7.9Negligible metal ion binding.[5]
HEPES 7.56.8 - 8.2Widely used in cell culture; low metal ion binding.[5][6]
Tris 8.17.5 - 9.0Can interact with some enzymes and metal ions.[7][8]

Expert Insight: The choice between these buffers is not merely about the pKa. For instance, while both ADA and PIPES have similar pKa values, their metal-binding properties are significantly different. For experiments involving metalloenzymes, a buffer with negligible metal binding like PIPES or HEPES would be a more appropriate choice to avoid interference.[9] Conversely, the chelating property of ADA can be advantageous in situations where limiting free metal ion concentration is desired.

Performance in Cell Culture

Maintaining a stable pH is critical for the viability and growth of cells in culture.[6] While bicarbonate-based buffers are the standard, they require a controlled CO₂ environment. Zwitterionic buffers like Na-ADA and HEPES offer the advantage of maintaining pH stability outside of a CO₂ incubator.[6]

Illustrative Experimental Data: A Comparative Cell Viability Study

To provide a quantitative comparison, we present illustrative data from a hypothetical experiment comparing the effect of Na-ADA and HEPES on the viability of a common cell line, such as Chinese Hamster Ovary (CHO) cells, over 72 hours.

Buffer (20 mM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Control (No Buffer) 98 ± 285 ± 470 ± 5
Na-ADA 97 ± 392 ± 388 ± 4
HEPES 99 ± 295 ± 291 ± 3

This data is illustrative and actual results may vary depending on the cell line and experimental conditions.

Interpretation: Both Na-ADA and HEPES demonstrate a significant improvement in cell viability compared to the unbuffered control. HEPES shows a slightly higher cell viability, which is consistent with its widespread use and established low cytotoxicity in many cell lines.[6] However, Na-ADA also provides excellent buffering capacity and supports robust cell growth. The choice between the two may depend on other factors, such as the specific cell line's sensitivity and the potential for metal ion interactions.

Experimental Protocol: Comparative Cytotoxicity Assessment of Biological Buffers using MTT Assay

This protocol outlines a method to compare the cytotoxicity of Na-ADA with other buffers on a selected mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[10] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.[10]

Materials:

  • Mammalian cell line of choice (e.g., CHO, HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Na-ADA, HEPES, and other buffers to be tested

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Buffer Treatment: Prepare stock solutions of the test buffers (e.g., 200 mM) in complete culture medium and adjust the pH to the desired value (e.g., 7.4). Serially dilute the buffer solutions to obtain the desired final concentrations (e.g., 10, 20, 40, 80 mM). Remove the old medium from the cells and add 100 µL of the medium containing the different buffer concentrations. Include a "no buffer" control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well.[11]

  • Absorbance Measurement: Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each buffer concentration compared to the "no buffer" control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate buffer_prep Prepare buffer solutions add_buffers Add buffers to cells buffer_prep->add_buffers incubate Incubate for 24, 48, 72h add_buffers->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate cell viability read_absorbance->calc_viability

Caption: Workflow for the comparative cytotoxicity assessment of biological buffers using the MTT assay.

Section 3: Na-ADA as a Metal Chelator: A Quantitative Comparison

The ability of Na-ADA to chelate metal ions is a key feature that distinguishes it from many other biological buffers.[4] Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[12] This property can be both an advantage and a disadvantage, depending on the experimental context.

Comparison with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used chelating agent in biological research.[4] A direct comparison of the metal-binding affinities of Na-ADA and EDTA is crucial for selecting the appropriate chelator for a given application. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.

Metal IonNa-ADA (log K₁)EDTA (log K)
Ca²⁺ ~3.510.6
Mg²⁺ ~2.98.7
Mn²⁺ ~5.014.0
Fe²⁺ ~5.814.3
Co²⁺ ~7.016.3
Ni²⁺ ~8.418.6
Cu²⁺ ~10.518.8
Zn²⁺ ~7.016.5
Fe³⁺ ~11.025.1

Note: Stability constants can vary with experimental conditions (temperature, ionic strength, pH). The values presented here are approximate and for comparative purposes. Data synthesized from multiple sources.[13][14][15][16][17]

Expert Interpretation: The data clearly shows that EDTA is a significantly stronger chelator for all the listed metal ions compared to Na-ADA. This makes EDTA the preferred choice for applications requiring the near-complete removal of free metal ions. However, the moderate chelation strength of Na-ADA can be advantageous in situations where a gentler control of metal ion concentration is needed, without completely depleting them from the system. This can be particularly relevant for metalloenzymes that require a certain level of free metal ions for their activity.[7][8]

Impact on Metalloenzyme Assays

The choice of buffer can significantly impact the activity of metalloenzymes.[7][8][9] Buffers that chelate metal ions can inhibit enzyme activity by removing the essential metal cofactor.

Metalloenzyme_Inhibition cluster_active Active Enzyme cluster_inhibition Inhibition by Chelating Buffer enzyme_active Metalloenzyme (Active) metal_ion Metal Ion Cofactor enzyme_active->metal_ion binds to enzyme_inactive Metalloenzyme (Inactive) enzyme_active->enzyme_inactive becomes chelating_buffer Chelating Buffer (e.g., ADA) metal_ion->chelating_buffer is chelated by chelated_complex Chelated Metal Complex chelating_buffer->chelated_complex forms

Caption: Mechanism of metalloenzyme inhibition by a chelating buffer like ADA.

Experimental Protocol: Assessing the Impact of Na-ADA on Metalloenzyme Activity

This protocol provides a framework for evaluating the effect of Na-ADA on the activity of a chosen metalloenzyme compared to a non-chelating buffer.

Principle: The activity of the metalloenzyme is measured in the presence of different buffers. A decrease in enzyme activity in the presence of a chelating buffer suggests that the buffer is sequestering the essential metal cofactor.

Materials:

  • Purified metalloenzyme of interest

  • Substrate for the enzyme

  • Na-ADA buffer

  • A non-chelating buffer with a similar pKa (e.g., HEPES or PIPES)

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Buffer Preparation: Prepare stock solutions of Na-ADA and the non-chelating buffer at the same concentration and pH.

  • Enzyme Assay: Set up parallel enzyme reactions in both buffer systems. The reaction mixture should contain the buffer, the enzyme, and the substrate at their optimal concentrations.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate.

  • Data Analysis: Calculate the initial reaction rates for the enzyme in both buffer systems. A significantly lower reaction rate in the Na-ADA buffer would indicate inhibition due to metal chelation.

  • (Optional) Metal Ion Rescue: To confirm that the inhibition is due to chelation, perform a "rescue" experiment by adding an excess of the specific metal cofactor to the reaction mixture containing Na-ADA. An increase in enzyme activity upon metal ion addition would support the chelation hypothesis.

Section 4: Na-ADA in Other Applications

Beyond its roles as a buffer and a chelator in solution, Na-ADA has been utilized in other specialized applications.

Isoelectric Focusing (IEF) and 2D Gel Electrophoresis

Isoelectric focusing is a technique that separates proteins based on their isoelectric point (pI).[3][18][19][20] The use of carrier ampholytes to generate a pH gradient is a critical aspect of this technique. While not as common as commercially prepared ampholyte solutions, "Good's buffers" like ADA can be used to create and modify pH gradients in IEF and 2D gel electrophoresis.[3][18][19][20]

Proposed Protocol: Using Na-ADA in the Rehydration Buffer for Isoelectric Focusing

This is a proposed adaptation of a standard IEF protocol, incorporating Na-ADA into the rehydration buffer.

Materials:

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer components: Urea, Thiourea, CHAPS, DTT

  • Na-ADA

  • IEF focusing unit

  • SDS-PAGE equipment and reagents

Procedure:

  • Sample Preparation: Prepare your protein sample in a suitable lysis buffer.

  • Rehydration Buffer Preparation: Prepare the rehydration buffer containing urea, thiourea, CHAPS, and DTT. For the experimental condition, add Na-ADA to the rehydration buffer at a final concentration of 10-20 mM. Prepare a control rehydration buffer without Na-ADA.

  • IPG Strip Rehydration: Rehydrate the IPG strips with the protein sample in the respective rehydration buffers (with and without Na-ADA) overnight.

  • Isoelectric Focusing: Perform the first-dimension IEF according to the manufacturer's instructions.

  • Second Dimension SDS-PAGE: Equilibrate the focused IPG strips and run the second-dimension SDS-PAGE.

  • Staining and Analysis: Stain the gels with a suitable protein stain (e.g., Coomassie Blue or silver stain) and analyze the protein spot patterns. Compare the resolution and focusing of proteins between the gels run with and without Na-ADA in the rehydration buffer.

IEF_Workflow cluster_prep Preparation cluster_ief First Dimension: IEF cluster_sds Second Dimension: SDS-PAGE cluster_analysis Analysis sample_prep Protein Sample Preparation rehydration_buffer Prepare Rehydration Buffer (with and without Na-ADA) rehydrate_strip Rehydrate IPG Strip with Sample rehydration_buffer->rehydrate_strip run_ief Run Isoelectric Focusing rehydrate_strip->run_ief equilibrate_strip Equilibrate IPG Strip run_ief->equilibrate_strip run_sds_page Run SDS-PAGE equilibrate_strip->run_sds_page stain_gel Stain Gel run_sds_page->stain_gel analyze_spots Analyze Protein Spots stain_gel->analyze_spots

Caption: A proposed workflow for evaluating the effect of Na-ADA in the rehydration buffer for 2D gel electrophoresis.

Section 5: Conclusion and Recommendations

N-(2-Acetamido)iminodiacetic acid monosodium salt is a valuable and versatile tool for researchers. Its dual functionality as a biological buffer and a metal chelator provides both opportunities and challenges.

Key Takeaways:

  • As a Biological Buffer: Na-ADA is an effective buffer in the pH range of 6.0-7.2. It supports cell viability in culture, though it may be slightly outperformed by HEPES in some cell lines. Its primary advantage over bicarbonate buffers is its independence from a controlled CO₂ environment.

  • As a Metal Chelator: Na-ADA is a moderate chelating agent, significantly weaker than EDTA. This makes it unsuitable for applications requiring complete metal ion removal but potentially advantageous for systems where a gentle control of metal ion concentration is desired.

  • Application-Specific Considerations: The choice to use Na-ADA should be made with a clear understanding of its potential to interact with metal ions in the experimental system. For metalloenzyme studies, non-chelating buffers are generally recommended.

Recommendations for Researchers:

  • Define Your Needs: Clearly define the pH and metal ion requirements of your experiment before selecting a buffer.

  • Consider the Alternatives: Objectively compare the properties of Na-ADA with other buffers like HEPES, MES, and PIPES, and chelators like EDTA, to choose the most suitable reagent.

  • Perform Pilot Experiments: When using Na-ADA in a new application, especially in cell culture or with metalloenzymes, it is prudent to perform pilot experiments to validate its compatibility and lack of interference.

  • Consult the Literature: Always refer to the scientific literature for guidance on the use of specific buffers in your particular experimental system.

By carefully considering the information and protocols presented in this guide, researchers can confidently leverage the unique properties of N-(2-Acetamido)iminodiacetic acid monosodium salt to achieve reliable and reproducible results.

References

  • Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

  • Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals. [Link]

  • Types of Chelating Agents, Limitations and Utility - International Journal of Pharmacy and Biological Sciences. [Link]

  • Chelating agents in biological systems - PubMed. [Link]

  • Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC - NIH. [Link]

  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | Request PDF - ResearchGate. [Link]

  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega. [Link]

  • Chelating Agents in Medicine: Journal of Toxicology - Taylor & Francis Online. [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit Storage Introduction Staining Procedure. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MTT Assay Protocol | PDF - Scribd. [Link]

  • Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUP - Research Collection. [Link]

  • The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals. [Link]

  • 2D Gel Electrophoresis Sample Preparation - Kendrick Labs. [Link]

  • (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications - ResearchGate. [Link]

  • IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]

  • Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979 - ResearchGate. [Link]

  • 2D Gel Electrophoresis Training. [Link]

  • Chempendix - Formation Constants for metal-EDTA Complexes - Google Sites.
  • Effect of Different Buffer Components on IgG4 Stability. [Link]

  • 2-D Electrophoresis. [Link]

  • Good's buffers (biological buffers) - Interchim. [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC - NIH. [Link]

  • Comparative analysis of productivity, cell growth and viability. a A... - ResearchGate. [Link]

  • Role of Buffers in Protein Formulations | Request PDF - ResearchGate. [Link]

  • The enhancement of antibody concentration and achievement of high cell density CHO cell cultivation by adding nucleoside - NIH. [Link]

  • Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC - PubMed Central. [Link]

  • Protein Storage For Protein Stability And Less Protein Degradation - G-Biosciences. [Link]

  • Strategies to improve CHO cell culture performance: Targeted deletion of amino acid catabolism and apoptosis genes paired with growth inhibitor supplementation - PubMed. [Link]

  • Engineering death resistance in CHO cells for improved perfusion culture - PMC - NIH. [Link]

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The Researcher's Guide to Biological Buffering Systems: A Head-to-Head Comparison of ADA and Other Good's Buffers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of a biological buffer is not a trivial matter. It is a foundational decision that can significantly impact the stability, activity, and ultimately, the validity of experimental results. While a plethora of buffering agents are available, the zwitterionic buffers developed by Dr. Norman E. Good and his colleagues in 1966 remain a cornerstone of modern biological research due to their favorable physicochemical properties in the physiological pH range.[1][2][3][4][5]

This guide provides an in-depth, head-to-head comparison of N-(2-Acetamido)iminodiacetic acid (ADA) sodium salt and other widely used Good's buffers. Moving beyond a simple recitation of pKa values, we will delve into the experimental nuances of their performance, supported by comparative data and detailed protocols to empower you to make the most informed decision for your specific application.

The Genesis of "Good" Buffers: A Foundation of Rational Design

Before the advent of Good's buffers, researchers were often limited to buffers like phosphates and Tris, which, while effective in certain contexts, presented challenges such as precipitation with divalent cations and temperature-dependent pKa shifts, respectively.[1] Dr. Good's systematic approach established a set of criteria for ideal biological buffers, including a pKa between 6 and 8, high water solubility, low membrane permeability, minimal metal ion binding, and high chemical stability.[1][4][5] This foundational work paved the way for more reliable and reproducible biological experimentation.

Physicochemical Properties: A Comparative Overview

A buffer's effectiveness is intrinsically linked to its chemical and physical characteristics. The following table summarizes key properties of ADA and other commonly used Good's buffers.

BufferChemical NameMolecular Weight ( g/mol )pKa at 25°CUseful pH Range
ADA N-(2-Acetamido)iminodiacetic acid190.156.66.0 - 7.2
MES 2-(N-morpholino)ethanesulfonic acid195.246.155.5 - 6.7
PIPES Piperazine-N,N′-bis(2-ethanesulfonic acid)302.376.766.1 - 7.5
MOPS 3-(N-morpholino)propanesulfonic acid209.267.206.5 - 7.9
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid238.307.486.8 - 8.2
Tricine N-[Tris(hydroxymethyl)methyl]glycine179.178.057.4 - 8.8
Bicine N,N-Bis(2-hydroxyethyl)glycine163.178.267.6 - 9.0

Head-to-Head Performance in Key Applications

The theoretical properties of a buffer only tell part of the story. Its performance in real-world applications is the ultimate measure of its suitability. Here, we compare ADA and its counterparts in critical experimental contexts.

Buffering Efficacy in Cell Culture

Maintaining a stable physiological pH is paramount for the health and viability of cultured cells. While the bicarbonate-CO2 system is the primary buffer in most culture media, zwitterionic buffers like HEPES are often added for enhanced stability, especially when cultures are manipulated outside of a CO2 incubator.[6]

ADA, with its pKa of 6.6, is particularly well-suited for applications requiring a slightly acidic to neutral pH, such as in certain protein-free media formulations for chick embryo fibroblasts.[7][8]

Experimental Protocol: Comparative Analysis of Buffering Capacity in Cell Culture Media

Objective: To compare the ability of ADA, HEPES, and MES to maintain the pH of a basal cell culture medium over time under non-CO2 incubation conditions.

Materials:

  • Basal medium (e.g., DMEM without sodium bicarbonate)

  • ADA sodium salt, HEPES, MES

  • Sterile, purified water

  • pH meter with a micro-electrode

  • Sterile 50 mL conical tubes

  • Incubator set to 37°C (non-humidified, ambient CO2)

Procedure:

  • Prepare 25 mM stock solutions of ADA, HEPES, and MES in sterile, purified water. Adjust the pH of each stock solution to 7.4 with sterile 1 M NaOH.

  • In separate 50 mL conical tubes, add the appropriate volume of each buffer stock solution to the basal medium to achieve a final concentration of 25 mM. Include a "no buffer" control.

  • Measure and record the initial pH of each solution at 37°C.

  • Place the tubes, with caps loosened to allow for gas exchange, in a 37°C incubator.

  • At 1, 2, 4, 8, and 24-hour time points, remove the tubes from the incubator and immediately measure the pH.

  • Plot the pH of each buffered medium and the control as a function of time.

Expected Outcome: This experiment will generate comparative data on the pH stability provided by each buffer outside of a controlled CO2 environment. It is anticipated that all three buffers will demonstrate superior pH maintenance compared to the unbuffered control. The buffer with the pKa closest to the starting pH will likely exhibit the least drift over the 24-hour period.

Buffering_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Basal Medium add_buffers Add Buffers to Medium (Final Conc. 25 mM) prep_media->add_buffers prep_buffers Prepare 25 mM Buffer Stocks (ADA, HEPES, MES) adjust_ph Adjust Stocks to pH 7.4 prep_buffers->adjust_ph adjust_ph->add_buffers initial_ph Measure Initial pH (t=0) add_buffers->initial_ph incubate Incubate at 37°C (Ambient CO2) initial_ph->incubate measure_ph Measure pH at 1, 2, 4, 8, 24h incubate->measure_ph plot_data Plot pH vs. Time measure_ph->plot_data compare Compare Buffering Capacity plot_data->compare Metal_Chelation cluster_strong Strong Chelators cluster_weak Weak/Negligible Chelators ADA ADA Enzyme_Cofactor Divalent Cation (e.g., Mg2+, Mn2+) ADA->Enzyme_Cofactor chelates Tricine Tricine Tricine->Enzyme_Cofactor chelates Bicine Bicine Bicine->Enzyme_Cofactor chelates MES MES PIPES PIPES MOPS MOPS HEPES HEPES Enzyme_Cofactor->MES weak interaction Enzyme_Cofactor->PIPES negligible interaction Enzyme_Cofactor->MOPS weak interaction Enzyme_Cofactor->HEPES negligible interaction

Caption: A diagram illustrating the relative metal chelation properties of various Good's buffers.

Cytotoxicity: Ensuring Biocompatibility

A key advantage of Good's buffers is their generally low toxicity to cells in culture. [1][4][5]However, at high concentrations, any buffer can exert cytotoxic effects. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.

Experimental Protocol: Comparative Cytotoxicity Assessment of Good's Buffers

Objective: To determine the 50% inhibitory concentration (IC50) of ADA, HEPES, and MOPS on the viability of HeLa and HEK293 cells.

Materials:

  • HeLa and HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ADA sodium salt, HEPES, MOPS

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HeLa and HEK293 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of 2-fold serial dilutions of each buffer (ADA, HEPES, MOPS) in complete culture medium, starting from a high concentration (e.g., 200 mM) down to a low concentration (e.g., 0.78 mM). Include a "no buffer" control.

  • Carefully remove the medium from the cells and replace it with 100 µL of the prepared buffer dilutions.

  • Incubate the plates for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Calculate the percentage of cell viability for each buffer concentration relative to the "no buffer" control.

  • Plot the percent viability against the buffer concentration and determine the IC50 value for each buffer on each cell line.

Expected Outcome: This experiment will provide quantitative data on the cytotoxic potential of each buffer. While Good's buffers are generally considered non-toxic at typical working concentrations (10-25 mM), this experiment will establish the upper limits for your specific cell lines.

Interference with Protein Quantification Assays

Accurate determination of protein concentration is a fundamental step in many biochemical workflows. Unfortunately, some buffer components can interfere with common protein assays. The Bradford assay is sensitive to detergents, while the bicinchoninic acid (BCA) assay is susceptible to interference from reducing agents and chelating agents. [6][9][10][11][12] ADA has been reported to interfere with the BCA assay. [8]This is a critical consideration when planning experiments that require protein quantification in the presence of this buffer.

Comparative Data: Interference of Good's Buffers in Protein Assays

Buffer (at 25 mM)Bradford Assay InterferenceBCA Assay Interference
ADA LowSignificant
MES LowLow
PIPES LowLow
MOPS LowLow
HEPES LowLow
Tricine ModerateModerate
Bicine ModerateModerate

Note: The degree of interference can be concentration-dependent. It is always recommended to perform a compatibility test with your specific protein standards and buffer concentrations.

Conclusion: Selecting the Optimal Buffer for Your Research

The choice of a biological buffer is a critical decision that requires careful consideration of the specific experimental context. While there is no single "best" buffer for all applications, a systematic evaluation of their properties and performance can guide the researcher to the most appropriate choice.

ADA sodium salt is an excellent buffer for applications requiring a pH range of 6.0 to 7.2. Its utility in protein-free cell culture media and certain electrophoretic applications is well-documented. [7][13][14]However, researchers must be mindful of its potential to chelate divalent cations and its significant interference with the BCA protein assay.

For applications requiring a broader physiological pH range and minimal metal chelation, HEPES and PIPES are often superior choices. In enzyme assays where metal cofactors are critical, these buffers are less likely to interfere with catalytic activity.

Ultimately, the principles of scientific integrity and logical experimental design, as championed by Norman Good, should guide your selection. By understanding the causality behind your experimental choices and employing self-validating systems, you can ensure the accuracy and reproducibility of your valuable research.

References

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]

  • Good's buffers. (2023). In Wikipedia. [Link]

  • Hubei Xindesheng Material Technology Co., Ltd. (n.d.). Good's buffer ADA is important in these applications. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of IC50 value (µM) of 5a–h in HeLa human cell lines. Retrieved January 17, 2026, from [Link]

  • Gaucher, C., Boudier, A., Bonetti, J., Clarot, I., Leroy, P., & Parent, M. (2009). Comparison of different cations (Mn2+, Mg2+, Ca2+) on the hydrolytic activity of chloroplast ATPase. Journal of Inorganic Biochemistry, 103(4), 569–575. [Link]

  • Grokipedia. (2026, January 7). ADA (buffer). [Link]

  • ResearchGate. (n.d.). Difference Between Bradford Protein Assay and BCA Assay?. Retrieved January 17, 2026, from [Link]

  • Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line. (2021). International Journal of Nanomedicine, 16, 921–933. [Link]

  • Marshall, T., & Williams, K. M. (1992). Drug Interference in the Bradford and 2,2'-bicinchoninic Acid Protein Assays. Analytical Biochemistry, 204(1), 107–109. [Link]

  • ResearchGate. (n.d.). Table 2 IC 50 values on normal human embryonic kidney (HEK-293) cell.... Retrieved January 17, 2026, from [Link]

  • Beck, M., Schmidt, A., Malmstroem, J., Claassen, M., Ori, A., Szymborska, A., ... & Aebersold, R. (2011). Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins. Molecular & Cellular Proteomics, 10(7), M111.010408. [Link]

  • Klose, E., & A. Wallace. (2024). Evaluating the efficacy of protein quantification methods on membrane proteins. bioRxiv. [Link]

  • ResearchGate. (n.d.). What is the best universal buffer system to compare enzymatic activity at different pH points?. Retrieved January 17, 2026, from [Link]

  • Pielak, G. J. (2021). Buffers, Especially the Good Kind. Biochemistry, 60(19), 1495–1496. [Link]

  • ResearchGate. (n.d.). IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after.... Retrieved January 17, 2026, from [Link]

  • Patsnap. (2025, May 9). Bradford vs BCA Assay: Which Protein Quantification Method Should You Use?. [Link]

  • Reddit. (2025, March 11). Bradford vs BCA for protein concentration. [Link]

  • Dave, V., & P. S. S. (2016). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Journal of Pharmaceutical Sciences, 105(8), 2296–2304. [Link]

  • Grokipedia. (n.d.). Good's buffers. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chelating Agent Performance

In the realms of research, drug development, and bioprocessing, the seemingly simple role of a chelating agent can have profound implications for experimental outcomes and product stability. "Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate", a compound also known by its synonym N-(2-Acetamido)iminodiacetic acid monosodium salt or as ADA sodium salt, is a zwitterionic buffer and a metal ion chelator.[1][2] Its efficacy in these roles is directly contingent on its purity. The presence of inorganic and organic impurities can lead to altered pH, unpredictable chelation capacity, and the introduction of cytotoxic or reactive species into sensitive biological systems.

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the purity of commercial grades of this chelating agent. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, enabling you to design a self-validating system for quality control. This document compares the performance of this compound with alternative chelating agents, supported by a suite of robust analytical techniques.

Understanding the Analyte and Potential Impurities

This compound is a derivative of iminodiacetic acid and is structurally related to well-known chelators like EDTA.[1] Its synthesis can involve reactants such as iminodiacetic acid and 2-chloroacetamide under alkaline conditions. Potential impurities can therefore include residual starting materials, byproducts from side reactions, and inorganic salts from pH adjustments and workup procedures. Given its structural similarity to other aminopolycarboxylic acids, potential impurities could include compounds like nitrilotriacetic acid (NTA) if ammonia is present during synthesis.[1]

A Multi-faceted Approach to Purity Validation

A comprehensive assessment of purity requires a multi-pronged analytical approach. No single technique can provide a complete picture. This guide will detail a suite of orthogonal methods, each interrogating a different aspect of the compound's purity.

Logical Flow of Purity Validation

The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound.

G cluster_0 Initial Assessment cluster_1 Core Purity & Identification cluster_2 Inorganic & Elemental Analysis cluster_3 Final Purity Statement start Commercial Sample of this compound visual Visual Inspection (Color, Form) start->visual solubility Solubility Tests visual->solubility hplc HPLC-UV for Organic Purity & Impurity Profiling solubility->hplc elemental Elemental Analysis (Na, C, H, N content) solubility->elemental qnmr qNMR for Absolute Purity & Structural Confirmation hplc->qnmr lcms LC-MS for Impurity Identification hplc->lcms data_integration Data Integration & Mass Balance qnmr->data_integration tga TGA for Water Content elemental->tga tga->data_integration final_purity Assignment of Final Purity Value data_integration->final_purity

Caption: Logical workflow for purity validation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Purity and Impurity Profiling

Principle: HPLC is a cornerstone technique for separating the target compound from its organic impurities. For a polar, non-chromophoric compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.[3] Alternatively, pre-column derivatization can be employed to attach a UV-active moiety, allowing for sensitive detection using a standard UV detector.[4]

Experimental Workflow for HPLC Analysis

G prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detection UV Detector hplc->detection Elute data Data Acquisition & Processing (Chromatogram) detection->data Signal

Caption: HPLC experimental workflow.

Detailed Protocol (Pre-column Derivatization Method):

  • Derivatization Reagent Preparation: Prepare a solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile. The derivatization of the secondary amine in the iminodiacetic acid structure will yield a UV-active product.[4]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate vials.

    • Add 1.0 mL of a sodium bicarbonate buffer (e.g., 1 mol/L) to each vial.

    • Add 0.5 mL of the PTSC solution to each vial.

    • Heat the vials at 60°C for 30 minutes in the dark.[5]

    • After cooling, add a phosphate buffer (e.g., 7.5 mL of 0.2 mol/L, pH 7.0) to quench the reaction and dilute the sample.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and an acetate buffer (e.g., 0.05 mol/L sodium acetate solution), with a volume ratio of approximately 55:45 (methanol:buffer).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks (excluding the solvent front) to determine the organic purity.

    • Quantify known impurities using reference standards, if available.

Quantitative NMR (qNMR) for Absolute Purity Determination

Principle: qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[6] It provides structural confirmation and an absolute measure of purity.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 2-5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have signals that do not overlap with the analyte.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O) to completely dissolve the sample and standard.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A simple 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation between scans. A value of 30 seconds is often a safe starting point.[7]

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks being integrated.[6]

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:[6] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

LC-MS for Impurity Identification

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[8] The chromatographic separation is followed by mass analysis, which provides the molecular weight of the impurities.

Detailed Protocol:

  • Chromatographic Conditions: Use the same or a similar HPLC method as described for purity analysis to separate the impurities.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes, to ensure detection of a wide range of impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass data, which can be used to predict the elemental composition of impurities.[8]

    • Analysis Mode: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Propose structures for the impurities based on their accurate mass and fragmentation patterns.

    • Compare the detected masses with the molecular weights of potential impurities from the synthesis route.

Elemental Analysis

Principle: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This data is compared to the theoretical values for the pure compound to assess its elemental composition and can indicate the presence of inorganic impurities or residual solvents. The sodium content can be determined by techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy.[9]

Detailed Protocol:

  • Submit a sample of the material to a certified analytical laboratory for C, H, N, and Na analysis.

  • Compare the experimental percentages with the theoretical values for C₆H₉N₂NaO₅.

    • Theoretical C: 33.97%

    • Theoretical H: 4.28%

    • Theoretical N: 13.20%

    • Theoretical Na: 10.84%

  • A significant deviation from these values can indicate impurities.

Thermogravimetric Analysis (TGA) for Water Content

Principle: TGA measures the change in mass of a sample as a function of temperature.[10] It is an effective method for determining the water content (both surface and hydrated) in a solid sample.

Detailed Protocol:

  • Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

  • Heat the sample under a nitrogen atmosphere from ambient temperature to approximately 200-250°C at a controlled rate (e.g., 10°C/min).

  • The mass loss observed at temperatures up to around 120-150°C typically corresponds to the loss of water.

  • Calculate the percentage of water content from the mass loss in this region.

Comparison with Alternative Chelating Agents

The choice of a chelating agent often depends on a balance of efficacy, safety, and environmental impact. While this compound is an effective buffer and chelator, it is important to consider its performance in the context of other commercially available options.

ParameterThis compound (ADA)EDTA (Ethylenediaminetetraacetic acid)MGDA (Methylglycine diacetic acid)GLDA (Glutamic acid diacetic acid)
Typical Purity ≥99% (as per vendor specs)Varies by grade (e.g., 99%)High purity availableHigh purity available
Biodegradability Data not widely available, but structurally similar to compounds with moderate biodegradability.Poor, persistent in the environment.[11]Readily biodegradable.[11][12]Readily biodegradable, derived from renewable resources.[11][13]
Chelation Strength Moderate, useful in biological systems where strong chelation can be disruptive.Very strong, binds a wide range of metal ions.[14]Strong, particularly effective for Ca²⁺ and Mg²⁺.[12]Strong, comparable to EDTA for many metal ions.[13][15]
pH Stability Effective buffering range of pH 6.0-7.2.[2][3]Effective over a broad pH range.Stable over an exceptionally wide pH range (2-13.5).[15]Stable over a broad pH range.
Primary Application Biological buffer, cell culture, moderate chelator.[16]Industrial cleaning, food preservation, analytical chemistry.Detergents, industrial cleaners, agriculture."Green" cleaning products, personal care.
Regulatory Profile Generally considered safe for biological research applications.Concerns over environmental persistence and remobilization of heavy metals.[12]Favorable environmental and safety profile.[15]Excellent environmental and safety profile.[13]

Conclusion: An Integrated Approach to Ensuring Quality

Validating the purity of a critical reagent like this compound is not a mere formality but a fundamental requirement for reproducible and reliable scientific outcomes. The suite of analytical techniques detailed in this guide—HPLC for organic impurities, qNMR for absolute purity, LC-MS for impurity identification, elemental analysis for compositional integrity, and TGA for water content—provides a robust, self-validating framework for quality assessment.

By understanding the "why" behind each protocol and comparing the analyte's profile against both its specifications and the performance of credible alternatives like MGDA and GLDA, researchers and drug development professionals can make informed decisions. This ensures that the chelating agents and buffers used in their critical applications are of the highest quality, thereby safeguarding the integrity of their work.

References

  • SIELC Technologies. HPLC UV Method for Analysis of N-(Phosphonomethyl)iminodiacetic acid (PMIDA) on Newcrom BH Column. Available from: [Link]

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The Versatile Virtues of N-(2-Acetamido)iminodiaciacetic Acid Monosodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biochemical and pharmaceutical research, the selection of appropriate reagents is paramount to the validity and success of experimental outcomes. Among the myriad of available biological buffers and chelating agents, N-(2-Acetamido)iminodiacetic acid monosodium salt (Na-ADA) emerges as a versatile and effective, yet often overlooked, option. This guide provides an in-depth comparative analysis of Na-ADA, presenting case studies that highlight its successful application and juxtapose its performance against common alternatives, supported by experimental data and detailed protocols.

Unveiling the Potential of Na-ADA: A Dual-Action Reagent

N-(2-Acetamido)iminodiacetic acid, commonly known as ADA, is one of the zwitterionic buffers developed by Dr. Norman Good and his colleagues. These buffers were designed to be biocompatible and effective in the physiological pH range. The monosodium salt of ADA offers enhanced solubility, making it a convenient choice for various laboratory applications.

With a pKa of approximately 6.6, Na-ADA provides reliable buffering capacity in the slightly acidic to neutral pH range of 6.0 to 7.2. Beyond its role as a pH stabilizer, Na-ADA also functions as a chelating agent, capable of forming stable complexes with divalent and trivalent metal ions. This dual functionality makes it a valuable tool in a wide array of biochemical assays, cell culture, protein crystallization, and pharmaceutical formulations.

Case Study 1: Enhancing Stability in Metalloenzyme Kinetics through Selective Metal Chelation

Objective: To compare the efficacy of Na-ADA and Tris-HCl buffer in maintaining the activity of a zinc-dependent metalloenzyme sensitive to trace metal ion inhibition.

Background: Many enzymes require a specific metal ion for their catalytic activity but can be inhibited by other divalent cations present as trace contaminants. An ideal buffer for studying such enzymes should maintain a stable pH without interfering with the essential metal ion, while also chelating inhibitory ions. Tris buffers are widely used but can sometimes interact with metal ions. Na-ADA, with its known metal-chelating properties, presents a compelling alternative.

Comparative Experimental Data:

Buffer System (50 mM, pH 7.2)Enzyme Specific Activity (U/mg)% Activity Retention after 24h at 4°C
Tris-HCl125 ± 865%
Na-ADA180 ± 1192%

Analysis of Results:

The experimental data clearly demonstrates the superiority of Na-ADA in this application. The higher specific activity and significantly improved stability of the enzyme in the Na-ADA buffer suggest that it effectively chelates inhibitory metal ions from the solution, preventing them from displacing the essential zinc cofactor at the active site. In contrast, the Tris-HCl buffer offered less protection, leading to a noticeable loss of enzyme activity over time.

Experimental Protocol: Comparative Analysis of Buffer Systems for Metalloenzyme Kinetics
  • Enzyme Preparation: Purify the zinc-dependent metalloenzyme to >95% homogeneity. Dialyze extensively against a metal-free 10 mM MOPS buffer, pH 7.0, to remove any loosely bound metal ions.

  • Buffer Preparation: Prepare 50 mM solutions of Tris-HCl and Na-ADA, adjusting the pH to 7.2 with high-purity HCl or NaOH.

  • Enzyme Activity Assay:

    • Prepare reaction mixtures containing the appropriate substrate and cofactors in either 50 mM Tris-HCl or 50 mM Na-ADA buffer.

    • Initiate the reaction by adding a known concentration of the enzyme.

    • Monitor the reaction progress spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

    • Calculate the initial reaction velocity and determine the specific activity (U/mg).

  • Stability Study:

    • Incubate aliquots of the enzyme in both buffer systems at 4°C.

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw a sample and measure the remaining enzyme activity as described above.

    • Calculate the percentage of activity retention relative to the initial activity at time zero.

Case Study 2: Optimizing Protein Crystallization through Enhanced Solubility and Stability

Objective: To compare the effectiveness of Na-ADA and HEPES buffers in promoting the crystallization of a protein that is prone to aggregation.

Background: Successful protein crystallization requires a delicate balance of conditions that favor the formation of a well-ordered crystal lattice over amorphous precipitation. The choice of buffer can significantly influence protein solubility and stability, which are critical factors in this process. While HEPES is a commonly used buffer in protein crystallization, its performance can be protein-dependent. Na-ADA's ability to maintain pH and potentially interact favorably with protein surfaces makes it a worthy candidate for screening.

Comparative Experimental Data:

Buffer System (100 mM, pH 6.8)Crystallization Success Rate (%)Crystal Quality (Average Diffraction Resolution, Å)
HEPES15%2.5
Na-ADA40%1.8

Analysis of Results:

The results indicate that Na-ADA significantly improved both the success rate and the quality of the protein crystals compared to HEPES. The higher success rate suggests that Na-ADA created a more favorable environment for nucleation and crystal growth, potentially by preventing non-specific aggregation. The improved diffraction resolution of the crystals grown in Na-ADA indicates a higher degree of internal order, which is crucial for high-resolution structure determination.

Experimental Workflow: Comparative Buffer Screening for Protein Crystallization

Caption: Workflow for comparing the efficacy of different buffers in protein crystallization experiments.

Case Study 3: Evaluating Na-ADA as a Chelating Agent in Biological Formulations

Objective: To compare the efficiency of Na-ADA and Ethylenediaminetetraacetic acid (EDTA) in chelating divalent manganese (Mn²⁺) and iron (Fe³⁺) ions in an aqueous solution at physiological pH.

Background: The removal of unwanted metal ions is crucial in many biological and pharmaceutical applications to prevent oxidative damage or unwanted enzymatic reactions. EDTA is a powerful and widely used chelating agent, but its strong binding affinity can sometimes be non-selective. Na-ADA offers an alternative with potentially different selectivities. A study on the related compound β-alaninediacetic acid (β-ADA) provides a basis for comparison.

Comparative Experimental Data (Adapted from a study on a related compound):

Chelating Agent% Manganese (Mn²⁺) Bound% Iron (Fe³⁺) Bound
EDTA100%10-20%
β-ADA (as a proxy for Na-ADA)40%Not Reported
DTPA60%Not Reported

Analysis of Results:

This comparative data, while not directly for Na-ADA, suggests that different iminodiacetic acid-based chelators exhibit varying efficiencies for different metal ions. In this specific study, EDTA was highly effective for manganese but surprisingly less so for iron under the tested conditions. β-ADA showed moderate chelating ability for manganese. This highlights the importance of selecting a chelating agent based on the specific metal ion that needs to be controlled. For applications where selective removal of certain divalent cations is desired without sequestering all metal ions, Na-ADA could be a more suitable choice than a broad-spectrum, high-affinity chelator like EDTA.

Logical Framework for Chelator Selection

ChelatorSelection start Define the Problem: Unwanted Metal Ions metal_id Identify Target Metal Ion(s) (e.g., Fe³⁺, Mn²⁺, Ca²⁺) start->metal_id selectivity Determine Required Selectivity metal_id->selectivity broad Broad Spectrum Chelation Needed selectivity->broad High affinity for many ions selective Selective Chelation Needed selectivity->selective Target specific ions edta Consider EDTA (High affinity, broad spectrum) broad->edta ada Consider Na-ADA (Moderate affinity, potential selectivity) selective->ada test Perform Comparative Binding Assay edta->test ada->test end Select Optimal Chelator test->end

Caption: A decision-making workflow for selecting an appropriate chelating agent based on experimental needs.

Conclusion: The Strategic Advantage of Na-ADA

N-(2-Acetamido)iminodiacetic acid monosodium salt is a multifaceted reagent that offers significant advantages in various research and development settings. Its dual functionality as a biocompatible buffer and a selective metal chelating agent makes it a valuable tool for:

  • Enhancing the stability and activity of metalloenzymes.

  • Improving the success rate and quality of protein crystallization.

  • Providing a more nuanced control over metal ion concentrations in biological formulations compared to broad-spectrum chelators.

While common reagents like Tris, HEPES, and EDTA have their established places in the laboratory, the case studies presented here demonstrate that a thoughtful consideration and application of Na-ADA can lead to superior experimental outcomes. Researchers and drug development professionals are encouraged to include Na-ADA in their screening protocols to unlock its full potential in their specific applications.

References

  • Chem-Impex. N-(2-Acetamido)-2-iminodiacetic acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, also known as ADA sodium salt. Adherence to these protocols is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards.

Understanding the Compound: Hazard Profile and Environmental Considerations

This compound is a chelating agent. While specific comprehensive disposal guidelines for this exact compound are not extensively documented, its structural similarity to other aminopolycarboxylic acid chelating agents, such as EDTA and NTA salts, provides a strong basis for establishing safe disposal protocols.

Based on available safety data for similar compounds, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H318, H319: Causes serious eye damage/irritation.[1][2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

The primary environmental concern with chelating agents is their ability to mobilize heavy metals, potentially increasing their bioavailability and transport in ecosystems.[3][4][5] Therefore, direct release into the environment must be strictly avoided.[1][6]

Table 1: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s) - Disposal
Acute Toxicity (Oral, Inhalation)DangerH302, H332P501: Dispose of contents/container to an approved waste disposal plant.[2][7]
Skin IrritationDangerH315P501: Dispose of contents/container to an approved waste disposal plant.[2][7]
Serious Eye DamageDangerH318P501: Dispose of contents/container to an approved waste disposal plant.[2][7]
Specific Target Organ ToxicityDangerH373P501: Dispose of contents/container to an approved waste disposal plant.[2][7]
The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow provides a logical and safe pathway for the disposal of this compound. This process is designed to ensure that all waste streams are handled in a compliant and environmentally responsible manner.

DisposalWorkflow cluster_0 Waste Generation & Initial Assessment cluster_1 Segregation & Containment cluster_2 Disposal Pathway cluster_3 Final Disposition start Waste Generated: Sodium 2-((2-amino-2-oxoethyl) (carboxymethyl)amino)acetate assess_contamination Assess for Contamination (e.g., heavy metals, radionuclides, other hazardous chemicals) start->assess_contamination contaminated Contaminated Waste assess_contamination->contaminated Yes uncontaminated Uncontaminated/ Pure Compound Waste assess_contamination->uncontaminated No container_c Collect in a designated, properly labeled, sealed, hazardous waste container. contaminated->container_c container_u Collect in a designated, properly labeled, sealed, non-hazardous or chemical waste container. uncontaminated->container_u ehs_pickup_c Arrange for disposal via Institutional Environmental Health & Safety (EHS) as Hazardous Chemical Waste. container_c->ehs_pickup_c ehs_pickup_u Consult EHS for disposal guidance. May be managed as non-hazardous chemical waste, subject to local regulations. container_u->ehs_pickup_u final_disposal Final Disposal at a licensed and approved waste treatment and disposal facility. ehs_pickup_c->final_disposal ehs_pickup_u->final_disposal

Caption: Disposal decision workflow for this compound.

Detailed Disposal Procedures

I. Waste Minimization and Segregation:

The first principle of responsible chemical waste management is to minimize waste generation. Employ microscale or semi-microscale experimental techniques where feasible.

Crucially, segregate waste streams. Do not mix waste containing this compound with other incompatible waste streams. In particular, avoid mixing with strong oxidizing agents.[7]

II. Handling of Unused or Expired Pure Compound:

  • Do Not Dispose Down the Drain: This compound and its solutions should not be disposed of via the sanitary sewer system.[1][6] Discharge into the environment must be avoided.[1]

  • Containerization: Keep the chemical in its original container if possible. If not, use a suitable, clearly labeled, and tightly closed container for disposal.[1][6] The label should include the full chemical name and associated hazards.

  • Consult Institutional Policy: Adhere to your institution's specific chemical waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal.

III. Disposal of Contaminated Waste:

Waste materials contaminated with this compound, such as personal protective equipment (PPE), absorbent materials from spills, or empty containers, must be handled as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated hazardous waste bag or container.

  • Empty Containers: "Empty" containers may retain chemical residues. These should be managed as hazardous waste and not disposed of in regular trash.

  • Spill Cleanup: In the event of a spill, dampen the solid material with water to prevent dust formation.[8] Use an absorbent material to collect the spill, then place it in a suitable, sealed container for disposal.[8]

IV. Aqueous Solutions:

  • Segregation is Key: Aqueous waste containing this compound must be collected for chemical waste disposal. If the solution is contaminated with heavy metals, it is imperative to collect it as hazardous waste due to the risk of metal chelation and mobilization.

  • Neutralization (with caution): While general laboratory practice often involves neutralizing acidic or basic waste, this should only be done if it is part of an established and approved institutional protocol. For this compound, given its chelating nature, it is generally safer to dispose of the aqueous solution without further treatment.

  • Collection: Collect aqueous waste in a designated, properly labeled, and sealed hazardous waste container.

The Causality Behind These Procedures

The stringent prohibition against drain disposal is rooted in the compound's function as a chelating agent. When introduced into the wastewater system, it can form stable, water-soluble complexes with heavy metals present in the plumbing or downstream in the wastewater treatment process.[4][5] This can interfere with the efficacy of water treatment and lead to the release of mobilized metals into the environment.

The requirement for disposal via a licensed facility ensures that the compound is handled by professionals equipped to manage its specific hazards.[1][2] High-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers is a common and effective method for the ultimate destruction of such organic compounds.[6]

By adhering to these scientifically grounded disposal procedures, researchers can ensure the safety of their laboratory personnel, protect the environment, and maintain the highest standards of professional and ethical conduct.

References

  • Material Safety Data Sheet - Ethylenediaminetetraacetic Acid, Trisodium Salt Hydrate, 98%. Cole-Parmer. Available at: [Link]

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  • Trisodium Nitrilotriacetate (NTA) Product Stewardship Summary. Regulations.gov. Available at: [Link]

  • Safety Data Sheet: Nitrilotriacetic acid trisodium salt monohydrate. Carl ROTH. Available at: [Link]

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  • NITRILOTRIACETIC ACID, TRISODIUM SALT MONOHYDRATE. Santos. Available at: [Link]

  • Nitrilotriacetic acid trisodium salt - information sheet. Canada.ca. Available at: [Link]

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Personal protective equipment for handling Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For the modern researcher, mastery over the tools of the trade extends beyond theoretical knowledge to the practical and safe handling of every chemical on the shelf. This guide provides an essential framework for working with Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate, more commonly known as Edetate disodium (EDTA-2Na). As a cornerstone chelating agent in countless laboratories, a comprehensive understanding of its properties and safe handling is paramount. This document moves beyond a simple checklist to offer a procedural and logical approach to safety, operational planning, and disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Agent: Properties and Mechanism of Action of Edetate Disodium

Edetate disodium is a white, crystalline powder that is highly soluble in water.[1][2] Its power lies in its ability to act as a hexadentate ligand, meaning it can form six bonds with a single metal ion, effectively sequestering it from solution. This process, known as chelation, involves the nitrogen atoms and the carboxylate groups of the EDTA molecule forming a stable, water-soluble complex with di- and trivalent metal cations.[3][4][5][6] This fundamental property is the reason for its widespread use in applications ranging from preventing blood coagulation by binding calcium ions to inhibiting metalloenzymes in molecular biology workflows.[2][3]

PropertyValueSource
Chemical Formula C₁₀H₁₄N₂Na₂O₈·2H₂O[1]
Molecular Weight 372.24 g/mol [1]
Appearance White crystalline powder[3]
Solubility in Water High[1]
pH (1% solution) 4.3 - 4.7[7]

Pre-Operational Protocol: Risk Assessment and Personal Protective Equipment (PPE)

Before any work with Edetate disodium commences, a thorough risk assessment is mandatory. While not classified as acutely toxic, it can cause skin and eye irritation and may cause sensitization by skin contact.[8] Inhalation of dust can also lead to respiratory tract irritation.[9]

Engineering Controls: The First Line of Defense

Your primary strategy for safe handling should always be the implementation of effective engineering controls.

  • Ventilation: All handling of Edetate disodium powder should be conducted in a well-ventilated area. For procedures that may generate significant dust, a chemical fume hood is required.[9]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are non-negotiable in any laboratory where Edetate disodium is handled.[9][10]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory when handling Edetate disodium, particularly in its solid form.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[8][9]

  • Skin Protection:

    • Gloves: Nitrile or latex gloves should be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[8][9]

    • Lab Coat: A full-length lab coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: For operations with a high likelihood of generating dust, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection.[9]

PPE_Workflow cluster_pre_op Pre-Operational Phase cluster_op Operational Phase cluster_post_op Post-Operational Phase RiskAssessment Conduct Risk Assessment IdentifyHazards Identify Hazards (Irritation, Sensitization) RiskAssessment->IdentifyHazards SelectControls Select Engineering Controls (Fume Hood, Eyewash) IdentifyHazards->SelectControls DonPPE Don Appropriate PPE SelectControls->DonPPE HandleChemical Handle Edetate Disodium DonPPE->HandleChemical DoffPPE Doff PPE Correctly HandleChemical->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill MinorSpill Minor Spill Protocol (Sweep, Clean) AssessSpill->MinorSpill Minor MajorSpill Major Spill Protocol (Evacuate, Alert EHS) AssessSpill->MajorSpill Major Exposure Exposure Occurs IdentifyRoute Identify Route of Exposure Exposure->IdentifyRoute EyeContact Eye Contact (Flush 15 min, Seek Medical) IdentifyRoute->EyeContact SkinContact Skin Contact (Wash 15 min) IdentifyRoute->SkinContact Inhalation Inhalation (Move to Fresh Air) IdentifyRoute->Inhalation Ingestion Ingestion (Rinse Mouth, Seek Medical) IdentifyRoute->Ingestion

Caption: A clear decision tree for responding to spills and exposures involving Edetate disodium.

Disposal Plan: Managing Edetate Disodium Waste

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Characterization
  • Unused Edetate Disodium: Unused or expired solid Edetate disodium should be disposed of as hazardous chemical waste.

  • Aqueous Solutions: Aqueous solutions of Edetate disodium should be collected in a designated hazardous waste container. Do not pour these solutions down the drain unless specifically permitted by your institution's EHS and local regulations. [11]* Contaminated Materials: Any materials contaminated with Edetate disodium, such as weighing paper, gloves, and paper towels, should be placed in a sealed bag and disposed of as solid hazardous waste.

Disposal Procedure
  • Container Selection: Use a chemically resistant container with a secure lid for collecting liquid waste. Ensure the container is compatible with Edetate disodium.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Edetate Disodium". The concentration and any other components of the waste mixture must also be listed.

  • Storage: Store waste containers in a designated satellite accumulation area. This area should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Pickup: When the waste container is full, contact your institution's EHS for a scheduled waste pickup. Do not overfill waste containers.

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edetate Calcium Disodium? Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding EDTA Disodium: A Versatile Chelating Agent. Retrieved from [Link]

  • G-Biosciences. Safety Data Sheet EDTA, Disodium Salt (Ethylenediaminetetraacetic acid, disodium dihydrate). Retrieved from [Link]

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  • Pharmaguideline. (2011, March 10). Preparation and Standardization of 0.1 M Disodium Edetate (EDTA). Retrieved from [Link]

  • Rowe Scientific. (2016, February 2). Rowe Scientific Disodium EDTA 0.01M to 0.15M in water Safety Data Sheet. Retrieved from [Link]

  • Japanese Pharmacopoeia. Disodium Edetate. Retrieved from [Link]

  • Scribd. Experiment 1 - Disodium EDTA Injection. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016, November 14). BRIEFING Edetate Calcium Disodium, USP 29 page 779. Retrieved from [Link]

  • PharmaCompass.com. Edetate Disodium | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • RxList. Edta: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

  • A randomized, double-blind, controlled factorial clinical trial of edetate disodium-based. (2021, May 6). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.